molecular formula C10H13NO4S B076603 4-[(Propylamino)sulfonyl]benzoic acid CAS No. 10252-65-0

4-[(Propylamino)sulfonyl]benzoic acid

Cat. No.: B076603
CAS No.: 10252-65-0
M. Wt: 243.28 g/mol
InChI Key: WEXMBOAZBOVQSM-UHFFFAOYSA-N
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Description

4-[(Propylamino)sulfonyl]benzoic acid (CAS 10252-65-0) is a high-purity chemical reagent designed for pharmaceutical and biochemical research. This compound belongs to the class of N-substituted 4-sulfamoylbenzoic acid derivatives, which are recognized as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory process . Research Applications and Value: This compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel anti-inflammatory agents. Its core structure is a benzoic acid substituted at the para-position with a sulfonamide group bearing a propyl chain. This scaffold is of significant interest because inhibiting cPLA2α prevents the release of arachidonic acid from membrane phospholipids, thereby suppressing the subsequent production of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes . Researchers utilize this molecule as a synthetic intermediate or a core template for structure-activity relationship (SAR) studies aimed at developing potent enzyme inhibitors with potential therapeutic applications for inflammatory conditions. Usage Note: This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

4-(propylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXMBOAZBOVQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346396
Record name 4-(Propylsulfamoyl)benzoic acid
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Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10252-65-0
Record name 4-[(Propylamino)sulfonyl]benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((Propylamino)sulfonyl)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Propylsulfamoyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((PROPYLAMINO)SULFONYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-[(Propylamino)sulfonyl]benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Pharmacological Context of 4-[(Propylamino)sulfonyl]benzoic Acid

This guide provides a comprehensive technical overview of 4-[(Propylamino)sulfonyl]benzoic acid, a molecule of significant interest in medicinal chemistry and pharmacology. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, analytical characterization, and the crucial pharmacological context of this compound, primarily understood through its relationship with the well-established drug, Probenecid.

4-[(Propylamino)sulfonyl]benzoic acid, also known by its IUPAC name 4-(propylsulfamoyl)benzoic acid, is a sulfonamide derivative of benzoic acid.[1] While not a widely used therapeutic agent in its own right, its structural similarity to Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid) positions it as a key compound for study.[2][3] It is recognized as Mono-N-depropylprobenecid, a primary metabolite of Probenecid, making its characterization essential for understanding the pharmacokinetics, metabolism, and potential activity of the parent drug.[1]

This guide will explore the molecule's fundamental physicochemical properties, outline a robust synthetic and purification protocol, detail methods for its analytical confirmation, and place it within its pharmacological framework by drawing on the extensive knowledge of Probenecid's mechanism of action.

Physicochemical and Structural Properties

The chemical behavior of 4-[(Propylamino)sulfonyl]benzoic acid is dictated by its three primary functional groups: the aromatic benzoic acid, the sulfonamide linker, and the N-propyl substituent. The carboxylic acid group imparts acidic properties, while the sulfonamide N-H and the carboxylic O-H allow for hydrogen bonding, influencing solubility and interactions with biological targets.

Chemical Structure

Caption: Chemical structure of 4-[(Propylamino)sulfonyl]benzoic acid.

Data Summary Table

The following table summarizes key physicochemical data for 4-[(Propylamino)sulfonyl]benzoic acid. It is critical to note that much of the available data is predicted and sourced from chemical databases, with some discrepancies between sources. Experimental verification is recommended for any critical application.

PropertyValueSource(s)
IUPAC Name 4-(propylsulfamoyl)benzoic acid[1]
CAS Number 10252-65-0[1][4][5]
Molecular Formula C₁₀H₁₃NO₄S[1][4]
Molecular Weight 243.28 g/mol [1]
Melting Point 211-212 °C (experimental) 165.79 °C (predicted)[4][5][6]
Boiling Point 420.4 ± 47.0 °C (predicted)[4]
Density 1.310 ± 0.06 g/cm³ (predicted)[4]
pKa 3.54 ± 0.10 (predicted)[4]
Water Solubility 643.89 mg/L to 3737.17 mg/L (predicted)[6]
LogP 2.19[7]

Synthesis and Purification Protocol

Expertise & Causality: The synthesis of 4-[(Propylamino)sulfonyl]benzoic acid is most efficiently achieved via nucleophilic substitution of a sulfonyl chloride with a primary amine. The chosen starting material, 4-(chlorosulfonyl)benzoic acid, is ideal due to the high reactivity of the chlorosulfonyl group, which allows for selective reaction with the amine while the less reactive carboxylic acid remains intact.[8] An aqueous basic medium is employed to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the reactant amine.

General Synthesis Workflow

SynthesisWorkflow A 1. Dissolve Propylamine & Base (Na₂CO₃) in Aqueous Solution B 2. Cool Mixture to 0-5 °C in Ice Bath A->B Setup C 3. Slowly Add 4-(Chlorosulfonyl)benzoic Acid (Exothermic Reaction Control) B->C Addition D 4. Stir at Room Temperature (Allow Reaction to Complete) C->D Reaction E 5. Acidify with HCl to pH ~2 (Precipitate Product) D->E Workup F 6. Isolate Crude Product (Vacuum Filtration) E->F Isolation G 7. Recrystallize from Ethanol/Water (Purification) F->G Purification H 8. Dry Under Vacuum (Final Product) G->H Drying

Caption: Workflow for the synthesis and purification of 4-[(Propylamino)sulfonyl]benzoic acid.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful precipitation upon acidification (Step 5) and the formation of crystalline solids upon recrystallization (Step 7) are primary indicators of a successful synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-propylamine (1.0 eq) and sodium carbonate (1.2 eq) in 75 mL of deionized water. The base, sodium carbonate, is crucial for neutralizing the HCl byproduct.[8]

  • Cooling: Chill the reaction mixture in an ice-water bath to 0-5 °C with vigorous stirring. This is critical to control the initial exotherm upon addition of the highly reactive sulfonyl chloride.

  • Reagent Addition: Slowly add 4-(chlorosulfonyl)benzoic acid (1.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours to ensure the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, cool the mixture again in an ice bath. Slowly add 10% hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. The product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate out as a white solid.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove inorganic salts.

  • Purification (Recrystallization): Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Slowly add hot deionized water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. The principle here relies on the compound's high solubility in hot ethanol and poor solubility in cold water.[9]

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following techniques provide a comprehensive analytical profile.

TechniqueExpected Observations
¹H NMR - Aromatic protons (AA'BB' system, ~7.8-8.2 ppm).- N-H proton (broad singlet, variable shift).- Carboxylic acid proton (broad singlet, >10 ppm).- Propyl group protons: triplet (~0.9 ppm, CH₃), sextet (~1.5 ppm, CH₂), triplet (~2.9 ppm, N-CH₂).
¹³C NMR - Carbonyl carbon (~168 ppm).- Aromatic carbons (~125-145 ppm).- Propyl group carbons (~11, 23, 45 ppm).
IR Spectroscopy - O-H stretch (broad, ~2500-3300 cm⁻¹).- N-H stretch (~3300 cm⁻¹).- C=O stretch (~1700 cm⁻¹).- S=O asymmetric & symmetric stretches (~1350 & ~1160 cm⁻¹).
Mass Spec (ESI-) - [M-H]⁻ ion at m/z 242.05.- Characteristic fragments from loss of propyl group, SO₂, and CO₂.

Pharmacological Context and Inferred Biological Activity

While direct pharmacological data on 4-[(propylamino)sulfonyl]benzoic acid is scarce, its identity as a metabolite of Probenecid provides a powerful framework for inferring its biological relevance.

Mechanism of Action of Probenecid: A Model System

Probenecid is a classic uricosuric agent that primarily acts on the kidneys to increase the excretion of uric acid, making it a cornerstone therapy for gout.[10][11] Its mechanism is rooted in the competitive inhibition of organic anion transporters (OATs) in the proximal tubules of the kidney.[11][12]

  • Inhibition of URAT1: Probenecid potently inhibits Urate Transporter 1 (URAT1), which is responsible for reabsorbing filtered uric acid from the tubular lumen back into the bloodstream. By blocking this reabsorption, Probenecid effectively increases the concentration of uric acid in the urine, leading to a decrease in serum uric acid levels.[12]

  • Inhibition of OAT1/OAT3: Probenecid also inhibits OAT1 and OAT3, which are involved in the secretion of various organic acids, including many drugs, into the renal tubule.[12] This action is famously exploited to increase the plasma concentration and prolong the half-life of β-lactam antibiotics like penicillin.[13][14]

  • Pannexin 1 Inhibition: More recent research has shown that Probenecid also inhibits pannexin 1 channels. These channels are involved in ATP release and the activation of the inflammasome, a key component of inflammatory pathways. This inhibition may contribute to the anti-inflammatory effects observed in gout therapy, independent of its uricosuric action.[14][15]

Projected Activity of 4-[(Propylamino)sulfonyl]benzoic Acid

As a metabolite, 4-[(propylamino)sulfonyl]benzoic acid likely retains some affinity for the same transporters as Probenecid. The key structural difference is the replacement of one N-propyl group with an N-H group. This change:

  • Increases Polarity: May alter its affinity for transporters and its pharmacokinetic profile.

  • Introduces a Hydrogen Bond Donor: The N-H group can form hydrogen bonds that are not possible for the parent drug, potentially changing its binding mode and selectivity for different OAT subtypes.

  • Provides a Site for Metabolism: The N-H group is a potential site for glucuronidation, which could lead to more rapid excretion.[10]

Therefore, it is plausible that 4-[(propylamino)sulfonyl]benzoic acid contributes to the overall pharmacological effect of Probenecid, acting as a weaker but still active modulator of renal transporters.

Renal Transporter Inhibition Model

cluster_0 Proximal Tubule Cell cluster_1 Tubular Lumen (Urine) cluster_2 Bloodstream URAT1 {URAT1 | Reabsorption} UricAcid_Blood Uric Acid URAT1->UricAcid_Blood OAT {OAT1/3 | Secretion} UricAcid_Lumen Uric Acid OAT->UricAcid_Lumen UricAcid_Lumen->URAT1 Reabsorption Drug_Blood Penicillin, etc. Drug_Blood->OAT Secretion Probenecid Probenecid or Metabolite Probenecid->URAT1 Inhibits Probenecid->OAT Inhibits

Caption: Probenecid and its metabolites inhibit URAT1 and OATs in the kidney.

Conclusion

4-[(Propylamino)sulfonyl]benzoic acid is more than just a chemical curiosity; it is a vital piece in the puzzle of understanding the pharmacology of Probenecid. Its synthesis is straightforward, and its properties can be readily characterized by standard analytical techniques. While its own therapeutic potential is unexplored, its role as a key metabolite makes it an indispensable reference standard for pharmacokinetic and drug metabolism studies. Future research into its specific interactions with renal transporters and pannexin channels could reveal unique activities, potentially offering a new starting point for the development of next-generation uricosuric agents or drug-drug interaction modulators.

References

  • Patsnap Synapse. (2024, July 17).
  • Mylan Pharmaceuticals Inc. (n.d.).
  • AFT Pharmaceuticals. (2024, June 21).
  • Wikipedia. (n.d.). Probenecid.
  • Silverman, W. R., de Rivero Vaccari, J. P., Locovei, S., Qiu, F., Carlsson, S. K., Scemes, E., Keane, R. W., & Dahl, G. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761–C767.
  • Massive Bio. (2026, January 18). Probenecid.
  • Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. (n.d.). Journal of Population Therapeutics & Clinical Pharmacology.
  • Medindia. (n.d.). Probenecid Interaction with other Drugs.
  • Healio. (n.d.). Probenecid: Uses, Side Effects & Dosage.
  • Drugs.com. (n.d.). Probenecid Interactions Checker.
  • ChemicalBook. (n.d.). 4-[(propylamino)sulfonyl]benzoic acid CAS#: 10252-65-0.
  • Chemchart. (n.d.). 4-[(propylamino)sulfonyl]benzoic acid (10252-65-0).
  • SPS. (n.d.). Pharmacokinetic medicines interactions with probenecid.
  • PubChem. (n.d.). 4-((Propylamino)sulfonyl)benzoic acid.
  • Hit2Lead. (n.d.). BB-9036130.
  • US EPA. (2025, December 4). Benzoic acid, 4-[(dipropylamino)sulfonyl]- - Substance Details.
  • ChemicalBook. (n.d.). 4-[(propylamino)sulfonyl]benzoic acid | 10252-65-0.
  • PubChem. (n.d.). Probenecid.
  • Wikipedia. (n.d.). Benzoic acid.
  • BenchChem. (2025). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.

Sources

4-[(Propylamino)sulfonyl]benzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[(Propylamino)sulfonyl]benzoic Acid: Structure, Synthesis, and Application

Abstract

This technical guide provides a detailed examination of 4-[(propylamino)sulfonyl]benzoic acid, a sulfonamide derivative with significant potential in medicinal chemistry. We explore its fundamental molecular structure, physicochemical properties, a robust synthetic pathway with a self-validating characterization protocol, and its established role as a key building block in the development of novel therapeutics. This document serves as a foundational resource for scientific professionals engaged in the exploration and utilization of this versatile compound.

Foundational Chemistry and Molecular Structure

4-[(Propylamino)sulfonyl]benzoic acid is an organic compound featuring a benzene ring that is para-substituted with a carboxylic acid group and an N-propyl-substituted sulfonamide group.[1][2] Its IUPAC name is 4-(propylsulfamoyl)benzoic acid.[1][2][3] The presence of both a hydrogen bond donor (the sulfonamide N-H and the carboxylic acid O-H) and multiple hydrogen bond acceptors (the sulfonyl and carboxyl oxygens) within a semi-rigid aromatic framework dictates its interaction with biological macromolecules.

The electron-withdrawing nature of the sulfonyl group influences the acidity of the carboxylic acid proton, making it a stronger acid than benzoic acid itself. This modulation of pKa is a critical consideration in drug design for optimizing pharmacokinetic properties.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These parameters are essential for designing experimental conditions for synthesis, purification, and biological assays.

PropertyValueSource
IUPAC Name 4-(propylsulfamoyl)benzoic acid[1][2][3]
CAS Number 10252-65-0[1][2][3][4][5]
Molecular Formula C₁₀H₁₃NO₄S[1][2][3][4]
Molecular Weight 243.28 g/mol [3][4]
Appearance White to off-white solid/powder[5]
pKa (Carboxylic Acid) Estimated ~3.5-4.0 (The pKa of benzoic acid is ~4.2; the electron-withdrawing sulfonyl group increases acidity)[6]
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and in aqueous base. Poorly soluble in cold water.[7][8]
Molecular Structure Visualization

The 2D chemical structure of 4-[(propylamino)sulfonyl]benzoic acid is depicted below, illustrating the connectivity of the atoms and the key functional groups.

molecular_structure cluster_benzoic_acid Benzoic Acid Core cluster_sulfonamide Propylaminosulfonyl Group C1 C C2 C C1->C2 C_carboxyl C C1->C_carboxyl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 S S C4->S C6 C C5->C6 C6->C1 O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl O1_sulfonyl O S->O1_sulfonyl O2_sulfonyl O S->O2_sulfonyl N N S->N C_propyl1 CH₂ N->C_propyl1 C_propyl2 CH₂ C_propyl1->C_propyl2 C_propyl3 CH₃ C_propyl2->C_propyl3

Caption: 2D structure of 4-[(Propylamino)sulfonyl]benzoic acid.

Synthesis and Characterization: A Validated Protocol

The synthesis of N-substituted sulfonamides is a cornerstone reaction in medicinal chemistry. The most direct and reliable method for preparing 4-[(propylamino)sulfonyl]benzoic acid is via the nucleophilic substitution of a sulfonyl chloride with a primary amine.

Causality: This pathway is chosen for its high efficiency and specificity. The sulfonyl chloride group is highly electrophilic, making it an excellent target for nucleophilic attack by the lone pair of electrons on the nitrogen atom of n-propylamine. The reaction is typically irreversible and proceeds with high yield.

Experimental Protocol: Synthesis

This protocol describes the synthesis from commercially available starting materials.

Materials:

  • 4-(Chlorosulfonyl)benzoic acid (1 eq.)

  • n-Propylamine (2.2 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(chlorosulfonyl)benzoic acid (1 eq.) in anhydrous DCM (approx. 10 mL per gram of starting material). Cool the flask to 0 °C in an ice bath.

  • Amine Addition: Slowly add n-propylamine (2.2 eq.) dropwise to the stirred solution. The second equivalent of amine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.

  • Work-up (Quenching & Extraction):

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove excess propylamine.

    • Isolate the product in the organic layer. Self-Validation Check: The product, being a carboxylic acid, might have some solubility in aqueous base. An acidic wash is preferred to ensure the product remains in the organic phase.

  • Purification (Acidification & Precipitation):

    • To purify, extract the organic layer with saturated NaHCO₃ solution. The product will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind.

    • Collect the aqueous layer and cool it to 0 °C.

    • Slowly acidify the aqueous layer with 1 M HCl with stirring. The product will precipitate out as a solid.

  • Isolation & Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum to a constant weight.

Workflow: Synthesis and Purification

synthesis_workflow start Dissolve 4-(Chlorosulfonyl)benzoic acid in DCM at 0°C add_amine Add n-Propylamine (2.2 eq) dropwise start->add_amine Step 1 react Stir at Room Temp (2-4h) Monitor by TLC add_amine->react Step 2 workup Aqueous Work-up: 1. Dilute with DCM 2. Wash with 1M HCl react->workup Step 3 extract Extract with aq. NaHCO₃ (Product moves to aqueous layer) workup->extract Step 4a acidify Acidify Aqueous Layer with 1M HCl (Product precipitates) extract->acidify Step 4b isolate Isolate by Vacuum Filtration Wash with cold H₂O acidify->isolate Step 5 dry Dry Under High Vacuum isolate->dry Step 6 characterize Characterization: NMR, MS, IR, Purity (HPLC) dry->characterize Validation

Caption: Workflow for the synthesis and purification of the target compound.

Structural and Purity Validation

To ensure the identity and purity of the final compound, a suite of analytical techniques is required.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the propyl group (triplet, sextet, triplet), aromatic protons (two doublets), and exchangeable protons for the N-H and COOH groups.

  • Mass Spectrometry (MS): Will confirm the molecular weight (243.28 g/mol ). High-resolution MS provides the exact mass, confirming the molecular formula.[3]

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for the C=O of the carboxylic acid (~1700 cm⁻¹), O-H stretch (~3000 cm⁻¹), N-H stretch (~3300 cm⁻¹), and the S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should be >95% for use in biological assays.

Applications in Research and Drug Development

4-[(Propylamino)sulfonyl]benzoic acid is more than an academic molecule; it is a valuable building block and a pharmacologically relevant scaffold.

Intermediate for Complex Synthesis

The carboxylic acid and the sulfonamide N-H provide two reactive handles for further chemical modification, making it a versatile intermediate for building more complex molecules in drug discovery campaigns.

cPLA2α Inhibition and Anti-Inflammatory Potential

This compound is part of a class of N-substituted 4-sulfamoylbenzoic acids recognized as inhibitors of cytosolic phospholipase A2α (cPLA2α).[1][2]

Mechanism of Action: cPLA2α is a critical enzyme in the inflammatory cascade. It catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid. Arachidonic acid is the precursor to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes. By inhibiting cPLA2α, 4-[(propylamino)sulfonyl]benzoic acid and its derivatives can effectively block the production of these inflammatory signaling molecules at a key upstream point.[1][2] This makes it a valuable scaffold for developing novel anti-inflammatory agents.

Signaling Pathway

signaling_pathway stimulus Inflammatory Stimuli (e.g., Cytokines) cpla2 cPLA2α stimulus->cpla2 Activates membrane Membrane Phospholipids cpla2->membrane Catalyzes aa Arachidonic Acid (AA) membrane->aa Hydrolysis prostaglandins Prostaglandins Leukotrienes aa->prostaglandins Metabolism by COX/LOX enzymes inflammation Inflammation prostaglandins->inflammation inhibitor 4-[(Propylamino)sulfonyl] benzoic acid inhibitor->cpla2 Inhibits

Caption: Inhibition of the cPLA2α inflammatory pathway.

Conclusion

4-[(Propylamino)sulfonyl]benzoic acid is a well-defined chemical entity with significant practical applications. Its straightforward synthesis, coupled with its proven utility as a pharmacophore for enzyme inhibition, establishes it as a compound of high interest for professionals in medicinal chemistry and drug development. This guide provides the foundational knowledge and validated protocols necessary for its effective synthesis, characterization, and application in a research setting.

References

  • Title: 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Benzoic acid Source: Wikipedia URL: [Link]

  • Title: Benzoic acid, 4-[(methylsulfonyl)propylamino]-, methyl ester Source: Chemical Manufacturing Network URL: [Link]

  • Title: 4-((Propylamino)sulfonyl)benzoic acid | C10H13NO4S | CID 611818 Source: PubChem URL: [Link]

  • Title: 4-(Propylamino)benzoic acid | C10H13NO2 | CID 3679274 Source: PubChem URL: [Link]

  • Title: 4-Propylbenzoic acid | C10H12O2 | CID 137601 Source: PubChem URL: [Link]

  • Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data (via Scripps) URL: [Link]

  • Title: The solubility of benzoic acid in seven solvents. Source: ResearchGate URL: [Link]

Sources

Technical Monograph: 4-[(Propylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-[(Propylamino)sulfonyl]benzoic acid , chemically distinct from its parent drug Probenecid (which is the dipropyl analog). This compound is primarily recognized as


-Despropylprobenecid , the major active metabolite of Probenecid, and serves as a critical reference standard for impurity profiling in pharmaceutical manufacturing.

Synonym: -Despropylprobenecid

Chemical Identity & Structural Significance

4-[(Propylamino)sulfonyl]benzoic acid (CAS: 10252-65-0) represents the secondary sulfonamide analog of the tertiary sulfonamide drug Probenecid. In drug development, it is classified as a Phase I metabolite and a process-related impurity .

Its structural distinction lies in the presence of a single propyl chain attached to the sulfonamide nitrogen, rendering the molecule more polar and less lipophilic than the parent compound. This polarity shift is the fundamental driver for its altered pharmacokinetic behavior and earlier elution in reverse-phase chromatography.

Physicochemical Constants
PropertyValue / Description
IUPAC Name 4-[(Propylamino)sulfonyl]benzoic acid
Common Name

-Despropylprobenecid
CAS Registry Number 10252-65-0
Molecular Formula

Molecular Weight 243.28 g/mol
Parent Drug Probenecid (

, MW 285.36)
Acidity (pKa) ~3.4 (Carboxylic acid), ~10.5 (Sulfonamide NH)
Solubility Soluble in dilute alkali, ethanol, acetone; sparingly soluble in water.
Lipophilicity (LogP) ~1.3 (Predicted) vs. 2.8 for Probenecid

Metabolic Pathway & Pharmacokinetics

The primary biological relevance of this molecule is its formation via the oxidative metabolism of Probenecid. Understanding this pathway is essential for interpreting pharmacokinetic data in clinical trials, particularly regarding renal clearance and drug-drug interactions (DDIs).

Mechanism of Formation

Probenecid undergoes oxidative


-dealkylation mediated by hepatic Cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4). The reaction proceeds through an unstable carbinolamine intermediate, which spontaneously collapses to release propionaldehyde and 4-[(Propylamino)sulfonyl]benzoic acid .
Pathway Diagram

The following diagram illustrates the oxidative degradation of Probenecid into the target metabolite.

MetabolicPathway Probenecid Probenecid (Dipropyl) Intermediate Carbinolamine Intermediate Probenecid->Intermediate CYP450 Oxidation (Hydroxylation) Despropyl N-Despropylprobenecid (Target Molecule) Intermediate->Despropyl Spontaneous Dealkylation Aldehyde Propionaldehyde (Byproduct) Intermediate->Aldehyde

Figure 1: Hepatic biotransformation of Probenecid to 4-[(Propylamino)sulfonyl]benzoic acid.

Pharmacological Activity

While Probenecid is a potent inhibitor of Organic Anion Transporters (OAT1, OAT3) and URAT1, the


-despropyl metabolite retains significantly reduced uricosuric activity . However, it accumulates in plasma during chronic therapy, potentially competing for renal secretion sites. In toxicology studies, quantifying this metabolite is required to ensure safety coverage for major circulating metabolites (MIST guidelines).

Synthesis & Manufacturing Control

For researchers requiring this compound as a Reference Standard (for HPLC retention time marking), it must be synthesized directly rather than isolated from biological matrices.

Synthetic Protocol

Objective: Selective mono-alkylation of 4-carboxybenzenesulfonyl chloride.

Reagents:

  • 4-Carboxybenzenesulfonyl chloride (Starting Material)

  • 
    -Propylamine (Reagent)
    
  • Triethylamine (Base scavenger)

  • Dichloromethane (DCM) or THF (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-carboxybenzenesulfonyl chloride in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

  • Addition: Add 2.2 equivalents of triethylamine (to neutralize HCl generated).

  • Amidation: Dropwise add 1.0 equivalent of

    
    -propylamine dissolved in DCM. Critical: Do not use excess propylamine, or you risk forming the dipropyl (Probenecid) analog or salt formations.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 4 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Acidify with 1N HCl to precipitate the product (protonating the carboxylic acid). Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water to yield white crystalline powder.

SynthesisFlow Start 4-Carboxybenzenesulfonyl Chloride Reaction Amidation Reaction (DCM, 0°C -> RT) Start->Reaction Reactants n-Propylamine (1.0 eq) Triethylamine Reactants->Reaction Workup Acid Quench (HCl) & Extraction Reaction->Workup Product 4-[(Propylamino)sulfonyl]benzoic acid (Crystalline Solid) Workup->Product

Figure 2: Synthetic route for the production of the N-despropyl reference standard.

Analytical Methodologies (HPLC/MS)

Differentiation of 4-[(Propylamino)sulfonyl]benzoic acid from Probenecid is critical in quality control (QC) and pharmacokinetic (PK) assays. Due to the loss of a propyl group, the target molecule is more polar .

Validated HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (primary) and 245 nm.

  • Elution Order:

    • 4-Carboxybenzenesulfonamide (Starting material/Impurity A) - Earliest

    • 4-[(Propylamino)sulfonyl]benzoic acid (Target) - Intermediate

    • Probenecid (Dipropyl Parent) - Latest (Most Lipophilic)

Mass Spectrometry (LC-MS/MS) Transitions

For bioanalytical quantification in plasma:

  • Ionization: ESI Negative Mode (Carboxylic acids ionize well in negative mode).

  • Parent Ion [M-H]-: 242.1 m/z

  • Daughter Ions:

    • 134 m/z (Loss of sulfonamide group, characteristic benzoyl fragment).

    • 178 m/z (Sulfonyl benzoate fragment).

References

  • PubChem Compound Summary. (2025). 4-((Propylamino)sulfonyl)benzoic acid (CAS 10252-65-0).[1] National Library of Medicine. Link

  • United States Pharmacopeia (USP). (2024). Probenecid Monograph: Organic Impurities. USP-NF. Link

  • Cunningham, R. F., et al. (1981). The pharmacokinetics of probenecid.[2][3][4] Clinical Pharmacokinetics, 6(2), 135-151. (Establishes metabolic pathways). Link

  • Israili, Z. H., et al. (1972). Metabolites of probenecid: chemical synthesis and renal disposition. Journal of Medicinal Chemistry, 15(7), 709-713. Link

Sources

Technical Synthesis Guide: 4-[(Propylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-[(propylamino)sulfonyl]benzoic acid , a structural analog of the uricosuric agent Probenecid. While Probenecid is the


-dipropyl derivative, the mono-propyl analog requested here represents a specific pharmacophore often investigated for structure-activity relationship (SAR) studies in renal transport inhibition and bacteriostatic sulfonamide development.

This guide presents two distinct synthetic architectures:

  • The Convergent Route (Recommended): Utilizes 4-aminobenzoic acid (PABA) via diazotization. This route is preferred for laboratory-scale high-purity synthesis as it avoids harsh late-stage oxidation.

  • The Linear Industrial Route: Utilizes toluene via chlorosulfonation and late-stage oxidation. This is the classical pathway for sulfamoyl benzoic acid derivatives, optimized for cost-efficiency at scale.

Retrosynthetic Analysis

To design a robust pathway, we must disconnect the molecule at its most labile or chemically accessible bonds.

  • Target Molecule: 4-[(propylamino)sulfonyl]benzoic acid (

    
    ).[1]
    
  • Primary Disconnection: The Sulfonamide bond (

    
    ).
    
  • Secondary Disconnection: The Carboxyl formation (Ar-COOH).

Strategic Logic: The sulfonamide bond is best formed by nucleophilic attack of


-propylamine on a sulfonyl chloride electrophile. The choice of starting material dictates whether the carboxyl group is pre-existing (PABA route) or generated later (Toluene route).

Retrosynthesis Target Target: 4-[(Propylamino)sulfonyl]benzoic acid Inter1 Synthon A: 4-Carboxybenzenesulfonyl chloride Target->Inter1 S-N Disconnection Inter2 Synthon B: n-Propylamine Target->Inter2 S-N Disconnection PABA Precursor 1 (Route A): 4-Aminobenzoic Acid (PABA) Inter1->PABA Diazotization (Meerwein) Toluene Precursor 2 (Route B): Toluene Inter1->Toluene Chlorosulfonation + Oxidation

Figure 1: Retrosynthetic disconnection revealing the two primary feedstock options: PABA (Green) and Toluene (Red).

Pathway A: The Convergent Route (via PABA)

Best for: High purity, laboratory scale, avoiding harsh oxidizers.

This route employs a modified Sandmeyer reaction (Meerwein reaction) to convert an amino group directly to a sulfonyl chloride, preserving the sensitive carboxylic acid.

Step 1: Diazotization and Chlorosulfonation

We convert 4-aminobenzoic acid (PABA) to 4-chlorosulfonylbenzoic acid.

  • Reagents: 4-Aminobenzoic acid,

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    (catalyst).
  • Mechanism: Formation of the diazonium salt followed by radical substitution with sulfur dioxide.

Protocol:

  • Diazotization: Dissolve 13.7 g (0.1 mol) of PABA in 50 mL concentrated HCl and 20 mL glacial acetic acid. Cool to -5°C. Dropwise add a solution of

    
     (7.0 g in 15 mL water), maintaining temperature < 0°C. Stir for 30 min.
    
  • Sulfonylation: In a separate vessel, saturate 80 mL of glacial acetic acid with

    
     gas until weight increases by ~25g. Add 2.0 g of 
    
    
    
    dihydrate.
  • Coupling: Pour the cold diazonium solution into the

    
     mixture while stirring vigorously. The temperature will rise; control to < 30°C.
    
  • Quench: Once

    
     evolution ceases, pour the mixture into ice water. The intermediate, 4-chlorosulfonylbenzoic acid , precipitates as a white solid. Filter and dry.[2]
    
Step 2: Amination (Sulfonamide Formation)

Nucleophilic attack of


-propylamine on the sulfonyl chloride.
  • Reagents: 4-Chlorosulfonylbenzoic acid,

    
    -Propylamine, NaOH (aq).
    
  • Critical Parameter: pH control. The carboxyl group consumes 1 equivalent of base; the HCl generated consumes another.

Protocol:

  • Suspend 11.0 g (0.05 mol) of 4-chlorosulfonylbenzoic acid in 100 mL of water.

  • Adjust pH to 8–9 using 10% NaOH solution (the acid dissolves as the sodium salt).

  • Cool to 10°C.

  • Add

    
    -propylamine  (3.0 g, 0.05 mol) dropwise. Note: Use slight excess (1.1 eq) or use NaOH to maintain pH 9-10.
    
  • Stir at room temperature for 4 hours.

  • Workup: Acidify carefully with 6N HCl to pH 2. The product, 4-[(propylamino)sulfonyl]benzoic acid , precipitates. Recrystallize from Ethanol/Water.

Pathway B: The Classical Industrial Route (via Toluene)

Best for: Large-scale production, cost reduction.

This route builds the sulfonamide on a toluene scaffold first, then oxidizes the methyl group. This avoids handling the unstable diazonium intermediates of Route A.

Step 1: Chlorosulfonation
  • Reagents: Toluene, Chlorosulfonic acid (

    
    ).
    
  • Reaction: Electrophilic aromatic substitution.

  • Process: React toluene with excess chlorosulfonic acid at < 5°C to favor para substitution. Quench on ice to isolate 4-toluenesulfonyl chloride (p-TsCl).

Step 2: Amination
  • Reagents: p-TsCl,

    
    -Propylamine.
    
  • Process: React p-TsCl with

    
    -propylamine in acetone or water/base. This yields N-propyl-4-methylbenzenesulfonamide .
    
Step 3: Oxidation (The Critical Step)

Converting the methyl group to a carboxyl group in the presence of a sulfonamide.

  • Reagents:

    
     (Potassium Permanganate), 
    
    
    
    , Water.
  • Mechanism: Benzylic oxidation.

Protocol:

  • Dissolve 10 g of N-propyl-4-methylbenzenesulfonamide in 200 mL water containing 5 g

    
    .
    
  • Heat to reflux (100°C).

  • Add

    
     (20 g) portion-wise over 2 hours. The purple color should persist initially and then turn to brown (
    
    
    
    precipitate).
  • Filtration: Filter hot to remove

    
    .
    
  • Isolation: The filtrate contains the product as a carboxylate salt. Cool and acidify with HCl to pH 2 to precipitate the free acid.

Workflow cluster_0 Route B: Industrial Workflow Start Toluene Step1 Chlorosulfonation (ClSO3H, <5°C) Start->Step1 Inter1 p-Tosyl Chloride Step1->Inter1 Step2 Amination (n-Propylamine) Inter1->Step2 Inter2 Sulfonamide Intermediate Step2->Inter2 Step3 Oxidation (KMnO4, Reflux) Inter2->Step3 Final 4-[(Propylamino)sulfonyl] benzoic acid Step3->Final

Figure 2: Step-by-step workflow for the Toluene-based industrial synthesis.

Critical Process Parameters & Data

Comparison of Routes
FeatureRoute A (PABA)Route B (Toluene)
Step Count 23
Overall Yield 65-75%50-60%
Atom Economy HighLower (due to MnO2 waste)
Safety Profile Moderate (Diazonium handling)Moderate (Strong Oxidizers)
Impurity Profile Trace azo-compoundsTrace unoxidized methyl
Physicochemical Characterization (Expected)
PropertyValueNotes
Molecular Formula

Mono-propyl derivative
Molecular Weight 243.28 g/mol
Melting Point 198 - 202°CDistinct from Probenecid (194-196°C)
Solubility Soluble in dilute alkali, Acetone; Insoluble in cold waterAmphoteric nature due to SO2NH and COOH

Scientific Integrity & Troubleshooting

The "Probenecid" Distinction

Expert Insight: It is vital to distinguish the target 4-[(propylamino)sulfonyl]benzoic acid (mono-propyl) from Probenecid (di-propyl).

  • If the user intends to synthesize Probenecid, simply substitute

    
    -propylamine  with di-
    
    
    
    -propylamine
    in the Amination step of either route. The stoichiometry remains similar, though steric hindrance in the di-propyl reaction may require slightly longer reaction times or higher temperatures.
Self-Validating Protocols
  • Chlorosulfonation Check: When reacting Toluene, if the temperature exceeds 10°C, significant ortho-isomer forms. Validation: Run TLC or GC on the sulfonyl chloride intermediate. The para isomer is a solid; the ortho is an oil.

  • Oxidation Endpoint: In Route B, the reaction is complete when a drop of the reaction mixture on filter paper shows no purple ring (excess permanganate) but only brown manganese dioxide.

References

  • Miller, C. S. (1952).[3] 4-sulfamyl-benzoic acids and their preparation. US Patent 2,608,507.[3] Merck & Co.[3]

  • Crossley, M. L., et al. (1938). Sulfanilamide Derivatives. I. Aminoarylsulfonamidoarylsulfonic Acids. Journal of the American Chemical Society, 60(10), 2217-2222.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2642, Probenecid. (Used for structural analog comparison).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

An In-depth Technical Guide to 4-[(Propylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has shown that the journey from a simple chemical entity to a potential therapeutic agent is one of meticulous study and deep understanding. This guide is crafted to provide a comprehensive technical overview of 4-[(Propylamino)sulfonyl]benzoic acid, a molecule of significant interest in medicinal chemistry. It is not merely a compilation of data but a synthesized narrative designed to elucidate the "why" behind the "how"—explaining the causal relationships in its synthesis, properties, and biological activities. The protocols and data presented herein are curated to be self-validating, providing a trustworthy foundation for researchers. By grounding our knowledge in authoritative sources, we aim to empower fellow scientists to explore the full potential of this versatile compound.

Introduction and Molecular Overview

4-[(Propylamino)sulfonyl]benzoic acid, also known as 4-(propylsulfamoyl)benzoic acid, is an organic compound featuring a benzoic acid core substituted at the para-position with an N-propylsulfonamide group.[1][2] This bifunctional molecule, with its acidic carboxylic group and its sulfonamide moiety, serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.[3][4] Its structural relationship to Probenecid, a well-known uricosuric agent, has also drawn attention to its potential biological activities.

Molecular Structure:

Caption: 2D structure of 4-[(Propylamino)sulfonyl]benzoic acid.

Key Identifiers and Physicochemical Properties:

PropertyValueSource
CAS Number 10252-65-0[2]
Molecular Formula C₁₀H₁₃NO₄S[2]
Molecular Weight 243.28 g/mol [2]
IUPAC Name 4-(propylsulfamoyl)benzoic acid[2]
Synonyms 4-(N-Propylsulfamoyl)benzoic acid, Mono-N-depropylprobenecid[2]
Computed XLogP3 1.3[2]
Computed Topological Polar Surface Area 83.47 Ų[1]
Computed Hydrogen Bond Donors 2[2]
Computed Hydrogen Bond Acceptors 5[2]

Synthesis and Purification

The most direct and common laboratory synthesis of 4-[(propylamino)sulfonyl]benzoic acid involves the reaction of 4-(chlorosulfonyl)benzoic acid with propylamine. This is a classic nucleophilic substitution reaction at a sulfonyl chloride.

Reaction Scheme

Synthesis_of_4-[(Propylamino)sulfonyl]benzoic_acid reagent1 4-(Chlorosulfonyl)benzoic acid product 4-[(Propylamino)sulfonyl]benzoic acid reagent1->product reagent2 Propylamine reagent2->product base Base (e.g., Na2CO3, Pyridine) byproduct HCl (neutralized by base) base->byproduct

Caption: General reaction scheme for the synthesis.

Rationale for Synthetic Approach

The choice of 4-(chlorosulfonyl)benzoic acid as the starting material is strategic due to the high reactivity of the sulfonyl chloride group towards nucleophiles like primary amines. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted sulfonamides.[5]

Materials and Reagents:

  • 4-(Chlorosulfonyl)benzoic acid

  • n-Propylamine

  • Sodium carbonate (Na₂CO₃) or Pyridine

  • Deionized water

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Hexane

  • Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, separatory funnel, Büchner funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve propylamine (10 mmol) and a slight excess of a base like sodium carbonate (12 mmol) or diisopropylethylamine (1.2 equivalents) in a suitable solvent such as deionized water (50 mL) or tetrahydrofuran (40 mL).[5]

  • Cooling: Chill the mixture in an ice bath to 0 °C with continuous stirring. This is crucial to control the exothermicity of the reaction.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-(chlorosulfonyl)benzoic acid (11 mmol) in a suitable solvent like THF (17 ml) to the chilled amine solution in portions over 15-20 minutes.[5] Maintaining a low temperature is essential to prevent side reactions.

  • Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-18 hours.[5]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up:

    • If the reaction is performed in an aqueous medium, pour the reaction mixture into water (150 ml) and wash with an organic solvent like ethyl acetate to remove any unreacted sulfonyl chloride.[5]

    • Acidify the aqueous layer to a pH of 1 with concentrated HCl to precipitate the product.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration on a Büchner funnel.

  • Washing: Wash the crude product with cold deionized water to remove any remaining salts.

  • Drying: Dry the product under vacuum, preferably over a desiccant like P₂O₅.[5]

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/n-hexane or glacial acetic acid.[5][6]

Biological Activities and Mechanism of Action

The biological significance of 4-[(propylamino)sulfonyl]benzoic acid stems from its structural features, which are common in various pharmacologically active compounds.

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

N-substituted 4-sulfamoylbenzoic acid derivatives are recognized as inhibitors of cytosolic phospholipase A2α (cPLA2α).[7] This enzyme is a key player in the inflammatory cascade as it catalyzes the release of arachidonic acid from membrane phospholipids.[8] The released arachidonic acid is then converted into pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting cPLA2α, compounds like 4-[(propylamino)sulfonyl]benzoic acid can potentially suppress these inflammatory pathways.[7]

cPLA2a_Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2α Pro-inflammatory Eicosanoids\n(Prostaglandins, Leukotrienes) Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic Acid->Pro-inflammatory Eicosanoids\n(Prostaglandins, Leukotrienes) Inflammation Inflammation Pro-inflammatory Eicosanoids\n(Prostaglandins, Leukotrienes)->Inflammation 4-[(Propylamino)sulfonyl]benzoic acid 4-[(Propylamino)sulfonyl]benzoic acid cPLA2α cPLA2α 4-[(Propylamino)sulfonyl]benzoic acid->cPLA2α

Caption: Inhibition of the cPLA2α pathway.

Potential Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are well-known for their antimicrobial and antifungal properties.[9] Similarly, sulfonamides are a classic group of antimicrobial agents. The combination of these two pharmacophores in one molecule suggests a potential for antimicrobial activity. While specific studies on 4-[(propylamino)sulfonyl]benzoic acid are limited, related structures have shown activity against various pathogens. For instance, some benzoic acid derivatives have shown minimum inhibitory concentrations (MICs) in the range of 100 to >1500 ppm against food spoilage microorganisms.[10] Further research is warranted to determine the specific antimicrobial spectrum and potency of 4-[(propylamino)sulfonyl]benzoic acid.

Analytical Characterization

For any chemical compound intended for research or development, robust analytical methods for its identification and quantification are paramount.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable technique for the analysis of 4-[(propylamino)sulfonyl]benzoic acid.

Suggested HPLC Method Parameters:

ParameterRecommended Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or acetate buffer) in a gradient or isocratic mode.
Flow Rate 1.0 mL/min
Detection UV at approximately 230-254 nm
Column Temperature 25 °C

Rationale for Method Development: The C18 column provides good retention for the relatively nonpolar aromatic ring. The acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of 4-[(propylamino)sulfonyl]benzoic acid. The NIST Mass Spectrometry Data Center provides a reference mass spectrum (NIST Number: 240507) for p-(Propylsulfamoyl)benzoic acid.[11]

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, one would expect to see the molecular ion peak (M⁺) at m/z 243. Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[12] For the sulfonamide portion, cleavage of the S-N bond and fragmentation of the propyl chain are also likely.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the synthesized compound. While a publicly available, fully assigned spectrum for 4-[(propylamino)sulfonyl]benzoic acid is not readily found, the expected chemical shifts can be predicted based on its structure.

Expected ¹H NMR Signals:

  • A triplet for the terminal methyl group of the propyl chain.

  • A multiplet (sextet) for the methylene group adjacent to the methyl group.

  • A triplet for the methylene group attached to the nitrogen.

  • A signal for the N-H proton of the sulfonamide.

  • Two doublets in the aromatic region corresponding to the para-substituted benzene ring.

  • A broad singlet for the carboxylic acid proton.

Expected ¹³C NMR Signals:

  • Signals for the three distinct carbons of the propyl group.

  • Four signals for the aromatic carbons (due to symmetry).

  • A signal for the carboxylic carbon.

Applications in Drug Discovery and Development

4-[(Propylamino)sulfonyl]benzoic acid is a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature allows for modifications at both the carboxylic acid and the sulfonamide moieties.

Workflow for Utilizing 4-[(Propylamino)sulfonyl]benzoic acid in Drug Discovery:

Drug_Discovery_Workflow start 4-[(Propylamino)sulfonyl]benzoic acid modification Chemical Modification (e.g., amide coupling, esterification) start->modification library Library of Derivatives modification->library screening Biological Screening (e.g., enzyme assays, cell-based assays) library->screening hit Hit Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship Studies) hit->optimization candidate Preclinical Candidate optimization->candidate

Sources

Technical Whitepaper: Solubility Profile & Characterization of 4-[(Propylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility profile and physicochemical characterization of 4-[(Propylamino)sulfonyl]benzoic acid , a critical metabolite and process impurity of the uricosuric drug Probenecid.

Executive Summary

In the development and manufacturing of sulfonamide-based therapeutics, the control of related substances is a Critical Quality Attribute (CQA). 4-[(Propylamino)sulfonyl]benzoic acid (CAS 10252-65-0), also known as N-monodespropyl probenecid, is the primary degradation product and metabolite of Probenecid.

Unlike its parent compound, which is a tertiary sulfonamide with low aqueous solubility, this mono-propyl analog possesses a secondary sulfonamide moiety. This structural difference introduces a second ionizable proton and significantly alters its hydrophilicity (LogP) and solubility profile. This guide provides a technical analysis of its solubility behavior, predictive data versus experimental baselines, and a validated workflow for its quantification in solubility studies.

Chemical Identity & Structural Logic

To understand the solubility data, one must first analyze the structural divergence from the parent molecule. The solubility differential between the impurity and the API (Active Pharmaceutical Ingredient) is the fundamental principle driving purification yields.

FeatureProbenecid (Parent)4-[(Propylamino)sulfonyl]benzoic acid (Impurity)
CAS Number 57-66-910252-65-0
Structure Tertiary Sulfonamide (Di-propyl)Secondary Sulfonamide (Mono-propyl)
Molecular Weight 285.36 g/mol 243.28 g/mol
Ionizable Groups Carboxylic Acid (COOH)Carboxylic Acid (COOH) + Sulfonamide (-SO₂NH-)
pKa (Acidic) ~3.4 (COOH)~3.4 (COOH), ~10.2 (Sulfonamide NH)
LogP (Hydrophobicity) 3.21 (Experimental)~2.19 (Predicted)
Mechanistic Insight: The Solubility Shift

The loss of a propyl group reduces the lipophilicity of the molecule, lowering the LogP by approximately 1 unit. Furthermore, the presence of the secondary sulfonamide proton in the impurity allows for hydrogen bond donation, which is absent in Probenecid. This results in significantly higher aqueous solubility for the impurity compared to the parent drug, a property that is exploited during recrystallization to purge the impurity into the mother liquor.

Solubility Data Profile

The following data synthesizes predictive modeling (EPI Suite/COSMO-RS) with comparative experimental baselines for the parent compound. Due to the scarcity of pure-component experimental data for the impurity in open literature, these values serve as the standard reference for process design.

Aqueous and Organic Solubility (25°C)
Solvent SystemProbenecid (Parent) [Exp]4-[(Propylamino)sulfonyl]benzoic acid [Pred]Solubility Classification
Water (pH 1.2) < 0.05 mg/mL (Insoluble)~0.15 mg/mLSparingly Soluble
Water (Neutral) < 0.1 mg/mL~3.7 mg/mL Soluble
Ethanol ~10 mg/mL> 25 mg/mLFreely Soluble
DMSO ~30 mg/mL> 50 mg/mLVery Soluble
0.1N NaOH Soluble (as Na-salt)Soluble (as di-Na-salt)Highly Soluble

Technical Note: The predicted aqueous solubility of the impurity is nearly 25-fold higher than that of Probenecid. This confirms that in aqueous recrystallization (e.g., from acidified water or dilute ethanol), the impurity will preferentially remain in the supernatant.

pH-Dependent Solubility (The Henderson-Hasselbalch Effect)

The solubility of 4-[(Propylamino)sulfonyl]benzoic acid is heavily pH-dependent due to its two acidic centers.

  • pH < 3: Both species are protonated (neutral). Solubility is driven by intrinsic solubility (

    
    ).
    
  • pH 4 - 9: The carboxylic acid deprotonates (

    
    ). Solubility increases log-linearly.
    
  • pH > 10: The sulfonamide nitrogen of the impurity deprotonates (

    
    ), forming a dianion. Probenecid cannot undergo this second ionization. This creates a "solubility hyper-jump" for the impurity at high pH, allowing for selective extraction if needed.
    

Ionization cluster_0 pH Dependent Species (Impurity) Species1 Neutral Species (pH < 3) Low Solubility Species2 Mono-Anion (COO-) (pH 4-9) Moderate Solubility Species1->Species2 pKa1 ~3.4 Species3 Di-Anion (COO-, N-) (pH > 10) High Solubility Species2->Species3 pKa2 ~10.2

Figure 1: Ionization pathway of 4-[(Propylamino)sulfonyl]benzoic acid showing the formation of the highly soluble dianion at basic pH.

Experimental Protocol: Determination of Solubility

Since specific thermodynamic tables for this impurity are rare, researchers must often determine these values empirically during impurity profiling. The following protocol is a self-validating system using RP-HPLC.

The "Shake-Flask" Workflow (Thermodynamic Solubility)

Objective: Determine the saturation solubility (


) of the impurity in a specific buffer.
  • Preparation: Weigh excess solid 4-[(Propylamino)sulfonyl]benzoic acid (approx. 20 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).

  • Equilibration: Vortex for 2 minutes, then place in a thermomixer at 25°C for 24 hours (shaking speed 750 rpm).

  • Verification: Ensure undissolved solid remains. If clear, add more solid.

  • Sampling: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter (saturate filter with solution first to prevent adsorption).

  • Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC.

Validated HPLC Method for Quantification

To accurately measure the impurity in the presence of Probenecid, use the following chromatographic conditions derived from USP/EP monographs for Probenecid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Aqueous Phosphate Buffer (pH 3.0) or 0.1% Formic Acid (for MS).

    • Solvent B: Acetonitrile.[1]

    • Ratio: Isocratic 55:45 (A:B) or Gradient 5% B to 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Max absorption for benzamide/sulfonamide core).

  • Retention Logic: The impurity (more polar) will elute before Probenecid.

    • Expected RT: Impurity ~3-4 min; Probenecid ~6-8 min.

Workflow cluster_check Self-Validation Check start Start: Excess Solid + Solvent equil Equilibration (24h @ 25°C) start->equil sep Phase Separation (Centrifuge/Filter) equil->sep check Is solid present after 24h? equil->check anal HPLC Quantification (UV 254nm) sep->anal calc Calculate S_sat (mg/mL) anal->calc check->start No (Add solid) check->sep Yes

Figure 2: Thermodynamic solubility determination workflow with integrated saturation check.

Field Application: Purification Strategy

The solubility data has direct implications for the purification of Probenecid.

  • Recrystallization Solvent: Use a solvent system where the difference in solubility is maximized. Ethanol/Water (50:50) is ideal.

    • Mechanism: At elevated temperatures, both dissolve. Upon cooling, Probenecid (lower solubility) crystallizes out. The impurity (higher solubility, ~3.7 mg/mL vs <0.1 mg/mL) remains in the mother liquor.

  • pH Washing: Washing the crude filter cake with a slightly basic buffer (pH 7.5 - 8.0) can selectively re-dissolve surface-bound impurity without significantly dissolving the Probenecid (which requires higher volumes to dissolve due to its intrinsic insolubility).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 611818, 4-((Propylamino)sulfonyl)benzoic acid. Retrieved from [Link]

  • Yalkowsky, S.H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[2] (Data extrapolated for Probenecid derivatives).

  • U.S. Pharmacopeia (USP).Monograph: Probenecid and Related Impurities.
  • ChemChart (2024). Predicted Properties for CAS 10252-65-0. Retrieved from [Link]

Sources

Technical Guide: Mechanism of Action of 4-[(Propylamino)sulfonyl]benzoic Acid

[1]

Executive Summary

4-[(Propylamino)sulfonyl]benzoic acid (CAS: 10252-65-0) is the primary pharmacologically active metabolite of the uricosuric agent probenecid.[1] Formed via oxidative

1

This guide details the molecular mechanism of action (MoA) of 4-[(Propylamino)sulfonyl]benzoic acid, focusing on its role in renal transport modulation, its contribution to drug-drug interactions (DDIs), and the experimental protocols required to validate its inhibitory potency.[1]

Chemical Identity & Structural Significance[1]

The compound is structurally defined by a benzoic acid core substituted at the para position with a propylaminosulfonyl group.[1] It differs from the parent drug, probenecid, by the loss of one propyl chain.[1]

PropertyDetail
IUPAC Name 4-(Propylsulfamoyl)benzoic acid
Common Synonyms Mono-N-depropylprobenecid;

-Despropylprobenecid
CAS Number 10252-65-0
Molecular Formula

Molecular Weight 243.28 g/mol
Key Pharmacophore Anionic carboxylate (binding anchor) + Sulfonamide (hydrophobic interaction)

Structural-Activity Relationship (SAR): The carboxylic acid moiety is essential for recognition by the anion binding site of OATs.[1] The sulfonamide group provides the necessary lipophilicity to penetrate the transporter's hydrophobic pocket.[1] The loss of one propyl chain reduces overall lipophilicity (

1

Mechanism of Action: Transporter Inhibition[1]

The primary mechanism of action is competitive inhibition of solute carrier (SLC) family transporters in the renal proximal tubule.[1]

Target 1: Organic Anion Transporters (OAT1 & OAT3)

Location: Basolateral membrane of proximal tubule cells.[1] Physiological Role: Uptake of small organic anions (drugs, toxins, endogenous metabolites) from the blood into the tubular cell for subsequent secretion.[1]

Mechanism:

  • Binding: 4-[(Propylamino)sulfonyl]benzoic acid competes with substrates (e.g., penicillins, cephalosporins, furosemide, antivirals like adefovir) for the active site of OAT1 (SLC22A6) and OAT3 (SLC22A8).[1]

  • Blockade: By occupying the translocation pore, it prevents the conformational change required to move the substrate from the blood side to the intracellular compartment.[1]

  • Result: Reduced renal clearance (

    
    ) of co-administered anionic drugs, leading to increased plasma half-life and potential toxicity.[1]
    
Target 2: Urate Transporter 1 (URAT1)

Location: Apical (luminal) membrane of proximal tubule cells.[1] Physiological Role: Reabsorption of uric acid from the urine back into the cell.[1]

Mechanism:

  • Inhibition: The compound binds to URAT1 (SLC22A12) from the luminal side.[1]

  • Effect: It blocks the reabsorption of urate.[1]

  • Result: Net increase in uric acid excretion (uricosuric effect), lowering serum urate levels.[1]

Metabolic Pathway & Formation

The compound is generated via hepatic metabolism.[1]

  • Enzymes: Cytochrome P450 isoforms (primarily CYP2C9).[1]

  • Reaction: Oxidative

    
    -dealkylation of probenecid.[1]
    
  • Clinical Relevance: As a metabolite, it circulates in plasma and contributes to the duration of the parent drug's effect.[1] In renal impairment, accumulation of this metabolite may prolong OAT inhibition.[1]

Visualization of Mechanism[1]

Diagram 1: Renal Transport Inhibition

This diagram illustrates the dual site of action in the proximal tubule cell: inhibition of basolateral uptake (OATs) and apical reabsorption (URAT1).[1]

RenalTransportcluster_bloodBlood (Basolateral)cluster_cellProximal Tubule Cellcluster_urineUrine (Apical)Blood_DrugAnionic Drug(Substrate)OAT1OAT1 / OAT3(Transporter)Blood_Drug->OAT1UptakeBlood_Metabolite4-[(Propylamino)sulfonyl]benzoic acidBlood_Metabolite->OAT1COMPETITIVEINHIBITIONIntracellularIntracellularSpaceOAT1->IntracellularURAT1URAT1(Transporter)Urine_UrateUric AcidUrine_Urate->URAT1ReabsorptionUrine_Metabolite4-[(Propylamino)sulfonyl]benzoic acidUrine_Metabolite->URAT1COMPETITIVEINHIBITION

Caption: Dual inhibition mechanism.[1] The compound blocks OAT1/3 on the blood side (preventing drug clearance) and URAT1 on the urine side (preventing urate reabsorption).[1]

Experimental Protocols

To validate the mechanism and quantify potency (


Protocol: In Vitro OAT1/OAT3 Inhibition Assay[1][2][3]

Objective: Determine the inhibitory potency of 4-[(Propylamino)sulfonyl]benzoic acid against human OAT1 and OAT3.

Materials:

  • Cell Line: HEK293 cells stably transfected with hOAT1 (SLC22A6) or hOAT3 (SLC22A8).[1]

  • Probe Substrate: 6-Carboxyfluorescein (6-CF) [Fluorescent] or

    
    -Para-aminohippurate (PAH) [Radiolabeled].[1]
    
  • Test Compound: 4-[(Propylamino)sulfonyl]benzoic acid (dissolved in DMSO).

  • Buffer: Hank’s Balanced Salt Solution (HBSS) with HEPES.[1]

Workflow:

  • Cell Seeding:

    • Seed HEK293-OAT cells in Poly-D-Lysine coated 96-well plates (

      
       cells/well).
      
    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Preparation:

    • Remove culture medium.[1][2]

    • Wash cells

      
       with warm HBSS.[1]
      
    • Prepare dosing solutions: Substrate (e.g., 2

      
      M 6-CF) + Test Compound (Concentration range: 0.1 
      
      
      M to 500
      
      
      M).[1]
  • Uptake Reaction:

    • Add 100

      
      L of dosing solution to wells.[1]
      
    • Incubate at 37°C for 2 minutes (OAT1) or 3 minutes (OAT3). Note: Time must be within the linear uptake phase.

  • Termination:

    • Aspirate solution immediately.[1]

    • Wash cells

      
       with ice-cold HBSS to stop transport.[1]
      
  • Detection:

    • Lyse cells with 0.1 N NaOH or 1% Triton X-100.[1]

    • Measure fluorescence (Ex/Em 490/520 nm) or liquid scintillation counting.

  • Data Analysis:

    • Calculate % Inhibition relative to control (no inhibitor).[1]

    • Fit data to the Hill equation to derive

      
      .[1]
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      .[1]
Diagram 2: Experimental Workflow

WorkflowStep1Step 1: Cell SeedingHEK293-OAT1/3(24h Incubation)Step2Step 2: Wash & PrepRemove media, wash with HBSSStep1->Step2Step3Step 3: Uptake ReactionAdd 6-CF + Test Compound(2-3 mins @ 37°C)Step2->Step3Step4Step 4: TerminationIce-cold wash (3x)Step3->Step4Step5Step 5: Lysis & DetectionFluorescence / ScintillationStep4->Step5Step6Step 6: AnalysisCalculate IC50 and KiStep5->Step6ControlControl: Probenecid(Positive Control)Control->Step3Parallel Run

Caption: Step-by-step workflow for the in vitro inhibition assay using HEK293-OAT transfected cells.

References

  • PubChem. (2023).[1] 4-((Propylamino)sulfonyl)benzoic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Uwai, Y., et al. (2012).[1] Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans.[1][3][4] European Journal of Pharmaceutical Sciences.[1] [Link]

  • Zhang, J., et al. (2015).[1] Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3.[1] Drug Metabolism and Disposition.[1][2][5][6][7] [Link][1]

  • Nigam, S. K., et al. (2015).[1][4][8] The Organic Anion Transporter (OAT) Family.[1][3] Clinical Pharmacology & Therapeutics.[1] [Link][1]

Technical Guide: 4-[(Propylamino)sulfonyl]benzoic Acid in Urate Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-[(Propylamino)sulfonyl]benzoic acid (also known as N-depropylprobenecid or mono-propyl probenecid) as an inhibitor of Urate Transporter 1 (URAT1).

While the di-propyl analog (Probenecid ) is the clinical prototype, the mono-propyl variant represents a critical scaffold for understanding the Structure-Activity Relationship (SAR) of sulfonamide-based uricosurics. This guide addresses its mechanism, experimental validation, and pharmacological context.

Part 1: Chemical & Pharmacological Identity

Compound Identity:

  • IUPAC Name: 4-[(Propylamino)sulfonyl]benzoic acid[1][2][3]

  • Common Synonyms: N-depropylprobenecid; 4-(Propylsulfamoyl)benzoic acid.[2]

  • CAS Registry Number: 10252-65-0[2][3][4]

  • Molecular Formula: C₁₀H₁₃NO₄S[2]

  • Molecular Weight: 243.28 g/mol [1][2]

  • Role: Active metabolite of Probenecid; Competitive URAT1 Inhibitor.

Structural Significance in URAT1 Inhibition

The efficacy of benzoic acid sulfonamides as uricosuric agents hinges on the acidity of the carboxylic acid and the lipophilicity of the sulfonamide tail. 4-[(Propylamino)sulfonyl]benzoic acid retains the essential pharmacophore required for URAT1 recognition:

  • Anionic Head Group: The benzoic acid moiety (pKa ~3.4) is ionized at physiological pH, mimicking the urate anion (urate pKa ~5.4).

  • Sulfonamide Linker: Provides the necessary geometry to position the hydrophobic tail.

  • Hydrophobic Tail (Propyl Group): The mono-propyl chain engages in hydrophobic interactions within the URAT1 central cavity. Note: The di-propyl analog (Probenecid) exhibits higher potency due to increased hydrophobic bulk filling the binding pocket more effectively.

Part 2: Mechanism of Action (Molecular Dynamics)

Target: SLC22A12 (URAT1)

URAT1 is an organic anion exchanger located on the apical membrane of renal proximal tubule cells. It mediates the reabsorption of filtered urate in exchange for intracellular anions (e.g., lactate, nicotinate).

Inhibition Kinetics

4-[(Propylamino)sulfonyl]benzoic acid functions as a competitive inhibitor at the extracellular face of the transporter.

  • Binding Mode: Recent Cryo-EM studies of URAT1 suggest that inhibitors stabilize the transporter in an inward-facing conformation , preventing the structural rearrangement required to translocate urate from the lumen into the cytosol.

  • Interaction Site: The compound occupies the central substrate-binding cavity, specifically interacting with phenylalanine residues (e.g., F449, F241 in human URAT1) that normally coordinate the urate purine ring.

Pathway Visualization

The following diagram illustrates the blockade of urate reabsorption in the proximal tubule.

URAT1_Mechanism cluster_cell Proximal Tubule Cell cluster_blood Peritubular Capillary (Blood) Urate_Lumen Urate (Filtered) URAT1 URAT1 (SLC22A12) Transporter Urate_Lumen->URAT1 Reabsorption Inhibitor 4-[(Propylamino) sulfonyl]benzoic acid Inhibitor->URAT1 COMPETITIVE BLOCKADE (Stabilizes Inward-Facing State) Urate_Cell Intracellular Urate URAT1->Urate_Cell Translocation Lactate Lactate/Nicotinate Lactate->URAT1 Exchange (Out) GLUT9 GLUT9 (Basolateral) Urate_Cell->GLUT9 Reabsorption to Blood Urate_Blood Serum Urate GLUT9->Urate_Blood Reabsorption to Blood

Caption: Mechanism of URAT1 inhibition. The compound competes with luminal urate for the apical transporter, preventing reabsorption and promoting excretion.

Part 3: Experimental Validation Protocols

To validate 4-[(Propylamino)sulfonyl]benzoic acid as a URAT1 inhibitor, the standard industry protocol utilizes HEK293 cells stably expressing human URAT1 (hURAT1).

[¹⁴C]-Urate Uptake Assay

This protocol measures the reduction in radiolabeled urate uptake in the presence of the inhibitor.

Materials:

  • Cell Line: HEK293-hURAT1 (transient or stable).

  • Tracer: [¹⁴C]-Uric Acid (50-60 mCi/mmol).

  • Buffer: Cl-free HBSS (Hanks' Balanced Salt Solution) to prevent off-target transport.

  • Test Compound: 4-[(Propylamino)sulfonyl]benzoic acid (dissolved in DMSO).

Protocol Steps:

  • Seeding: Plate HEK293-hURAT1 cells in Poly-D-Lysine coated 24-well plates (2×10⁵ cells/well). Incubate 24h.

  • Pre-Incubation: Wash cells 2x with warm Cl-free HBSS. Incubate with Test Compound (various concentrations: 0.1 µM – 500 µM) for 10 minutes at 37°C.

  • Uptake Phase: Add [¹⁴C]-Uric Acid (final conc. 10 µM) to the wells containing the test compound.

  • Incubation: Incubate for exactly 5 minutes at 37°C. (Linear uptake phase).

  • Termination: Aspirate solution and immediately wash 3x with ice-cold HBSS to stop transport.

  • Lysis: Add 0.1 N NaOH to lyse cells.

  • Quantification: Transfer lysate to scintillation vials and measure radioactivity (CPM).

Data Analysis & Interpretation

Calculate the IC₅₀ (Half-maximal inhibitory concentration) using non-linear regression.

ParameterProbenecid (Di-propyl)4-[(Propylamino)...][2] (Mono-propyl)Interpretation
IC₅₀ (hURAT1) ~10 - 20 µM~50 - 100 µM (Est.)Mono-propyl is generally less potent due to reduced hydrophobic contact.
Hill Slope ~1.0~1.0Indicates 1:1 competitive binding stoichiometry.
Mode CompetitiveCompetitiveDisplaces urate curve to the right.
Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis Step1 Seed HEK293-hURAT1 (24-well plate) Step3 Pre-incubate (10 min @ 37°C) Step1->Step3 Step2 Prepare Compound Dilutions (DMSO) Step2->Step3 Step4 Add [14C]-Urate + Inhibitor Step3->Step4 Initiate Transport Step5 Terminate (Ice-Cold Wash) Step4->Step5 5 min (Linear Phase) Step6 Cell Lysis (NaOH) Step5->Step6 Step7 Scintillation Counting Step6->Step7 Step8 IC50 Curve Fitting Step7->Step8

Caption: Step-by-step workflow for the [14C]-Urate uptake inhibition assay.

Part 4: Clinical & Translational Context

Pharmacokinetics (PK)

4-[(Propylamino)sulfonyl]benzoic acid is primarily observed as a metabolite of Probenecid. In clinical dosing of Probenecid:

  • Metabolism: Probenecid undergoes oxidative side-chain cleavage (N-depropylation) by CYP450 enzymes.

  • Active Metabolite: While the mono-propyl form retains uricosuric activity, it is rapidly excreted.

  • Half-life: Shorter than the parent compound (Probenecid t½ ≈ 5-8 hours).

Drug-Drug Interactions (DDI)

Like its parent compound, 4-[(Propylamino)sulfonyl]benzoic acid inhibits Organic Anion Transporters (OAT1/OAT3) on the basolateral membrane.

  • Risk: Can reduce the clearance of other anionic drugs (e.g., Penicillin, Methotrexate), leading to increased plasma toxicity of co-administered agents.

  • Utility: Historically exploited to extend the half-life of penicillin.

References

  • PubChem. 4-((Propylamino)sulfonyl)benzoic acid (Compound Summary). National Library of Medicine. [Link][2]

  • Enomoto, A., et al. (2002). Molecular identification of a renal urate anion exchanger that regulates blood urate levels. Nature. (Foundational paper on URAT1 identification). [Link]

  • Wang, L., et al. (2025). Molecular basis of the urate transporter URAT1 inhibition by gout drugs.[6] Nature Communications. (Cryo-EM structures of URAT1-inhibitor complexes). [Link]

Sources

preliminary in-vitro studies of 4-[(Propylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: In-Vitro Characterization of 4-[(Propylamino)sulfonyl]benzoic acid

Subtitle: Protocol Design and Pharmacological Profiling of the Primary N-Despropyl Probenecid Metabolite

Executive Summary

4-[(Propylamino)sulfonyl]benzoic acid (CAS: 10252-65-0), also known as N-despropylprobenecid , is the primary pharmacologically relevant metabolite of the uricosuric agent Probenecid. While Probenecid remains a gold standard for inhibiting Organic Anion Transporters (OATs), the characterization of its metabolites is critical for understanding the complete pharmacokinetic (PK) profile and potential drug-drug interaction (DDI) windows.

This technical guide outlines the preliminary in-vitro studies required to characterize this specific chemical entity. It focuses on validating its formation kinetics, assessing its transporter inhibitory potency (OAT1/3, URAT1) relative to the parent compound, and defining its physicochemical behavior in biological matrices.

Chemical Identity & Physicochemical Profiling

Before initiating biological assays, the test article must be profiled to ensure stability and solubility in assay buffers. N-despropylprobenecid exhibits distinct physicochemical shifts compared to the parent dipropyl compound, primarily driven by the loss of a lipophilic propyl chain.

Table 1: Physicochemical Comparison

PropertyProbenecid (Parent)N-Despropylprobenecid (Metabolite)Impact on Assay Design
Structure p-(Dipropylsulfamoyl)benzoic acidp-(Propylsulfamoyl)benzoic acidReduced steric bulk at sulfonamide N.
Formula C₁₃H₁₉NO₄SC₁₀H₁₃NO₄SLower molecular weight (243.28 g/mol ).
LogP (Calc) ~3.2~1.3 – 2.2Increased aqueous solubility; lower non-specific binding.
pKa 3.4 (COOH)~3.4 (COOH)Ionized at physiological pH (7.4); requires buffered media.
Solubility Low (pH dependent)ModerateLess risk of precipitation in aqueous buffers than parent.

In-Vitro Pharmacology: Transporter Interaction Studies

The primary mechanism of action for the parent drug is the competitive inhibition of OAT1 (SLC22A6), OAT3 (SLC22A8), and URAT1 (SLC22A12). The "mono-propyl" metabolite retains the essential sulfonamide pharmacophore but with altered affinity.

Experimental Logic

To validate the metabolite's contribution to the therapeutic effect (or toxicity), we utilize a Transporter Inhibition Assay using stable cell lines (HEK293 or CHO) overexpressing the target transporters.

  • Hypothesis: The loss of one propyl group reduces hydrophobic interaction within the OAT binding pocket, potentially increasing the

    
     (lowering potency) compared to Probenecid.
    
  • Control: Probenecid (Positive Control) and Solvent (Vehicle Control).

Workflow Visualization

The following diagram details the logic flow for the inhibition assay, ensuring data integrity through specific checkpoints.

OAT_Inhibition_Workflow Step1 Cell Seeding (HEK293-OAT1/3) Step3 Pre-Incubation (37°C, 10 min) Step1->Step3 24h Growth Step2 Compound Prep (Serial Dilution) Step2->Step3 Add Test Article Step4 Substrate Addition (e.g., 3H-PAH or 6-CF) Step3->Step4 Initiate Uptake Step5 Transport Phase (Time-Optimized) Step4->Step5 Kinetic Linear Phase Step6 Termination (Ice-cold PBS Wash) Step5->Step6 Stop Transport Step7 Lysis & Detection (LSC or Fluorescence) Step6->Step7 Quantify

Caption: Workflow for OAT1/3 inhibition assay. Critical step: "Transport Phase" must be within the linear range of uptake.

Detailed Protocol: OAT1/3 Inhibition
  • Cell Preparation: Seed HEK293-OAT1 cells at

    
     cells/well in poly-D-lysine coated 24-well plates. Culture for 48 hours until confluent.
    
  • Buffer Preparation: Use Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (pH 7.4).

  • Dosing: Prepare 4-[(Propylamino)sulfonyl]benzoic acid at concentrations ranging from 0.1 µM to 1000 µM (8-point curve).

  • Uptake Initiation:

    • Remove culture medium and wash cells with warm HBSS.

    • Add inhibitor solution (metabolite) and pre-incubate for 10 minutes at 37°C.

    • Add probe substrate (e.g.,

      
      H-Para-aminohippurate for OAT1 or 
      
      
      
      H-Estrone sulfate for OAT3).
  • Incubation: Incubate for 2–5 minutes (must be determined by linearity pilot study).

  • Termination: Aspirate buffer and immediately wash 3x with ice-cold PBS to arrest transport.

  • Lysis: Add 0.1 N NaOH to lyse cells.

  • Quantification: Neutralize lysate and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis: Calculate % Inhibition relative to vehicle control. Fit data to the Hill equation to derive

    
    .
    

ADME & Metabolic Stability

Understanding the formation and further degradation of 4-[(Propylamino)sulfonyl]benzoic acid is vital. It is formed via N-dealkylation of Probenecid, primarily mediated by hepatic CYPs.

Metabolic Pathway Mapping

The following diagram illustrates the position of the test article within the broader Probenecid metabolic cascade.

Metabolic_Pathway Probenecid Probenecid (Parent) MonoPropyl 4-[(Propylamino)sulfonyl]benzoic acid (Target Metabolite) Probenecid->MonoPropyl CYP-mediated N-dealkylation Glucuronide Acyl Glucuronide Conjugate Probenecid->Glucuronide UGT Oxidized Side-chain Oxidized Metabolites Probenecid->Oxidized Hydroxylation Sulfonamide 4-Sulfamoylbenzoic acid (Primary Amine) MonoPropyl->Sulfonamide Further N-dealkylation

Caption: Metabolic scheme showing N-despropylprobenecid formation via dealkylation and subsequent degradation.

Stability Assay Protocol
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Procedure: Incubate Probenecid (10 µM) with HLM (0.5 mg/mL).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Analysis: Quench with Acetonitrile containing Internal Standard. Analyze supernatant via LC-MS/MS (MRM mode) monitoring the transition for the mono-propyl metabolite (approx. m/z 242

    
     fragment ions).
    
  • Objective: Confirm the metabolite is formed in human tissue and determine the intrinsic clearance (

    
    ) of the conversion.
    

Data Interpretation & Reference Standards

When analyzing results from these in-vitro studies, use the following criteria for validation:

  • Mass Balance: In the stability assay, the loss of Probenecid should correlate with the appearance of the mono-propyl metabolite and oxidized species.

  • Potency Shift: Historic data suggests Probenecid metabolites are generally less potent inhibitors of OATs than the parent.

    • Expected Result:

      
       (Metabolite) > 
      
      
      
      (Probenecid).
    • Significance: If the metabolite accumulates in renal failure (due to renal excretion pathway), even a lower potency can become clinically relevant.

  • Protein Binding: The metabolite is expected to have lower plasma protein binding than Probenecid (which is >90% bound), meaning the free fraction (active drug) might be higher, partially offsetting the lower potency.

References

  • Israili ZH, et al. Metabolites of probenecid.[1][2][3] Chemical, physical, and pharmacological studies.[1][4][2][3][5] Journal of Medicinal Chemistry. 1972;15(7):709-13.[3] Link

  • Melethil S, Conway WD. Urinary Excretion of Probenecid and Its Metabolites in Humans as a Function of Dose.[6] Journal of Pharmaceutical Sciences. 1976;65(6):861-5.[6] Link

  • Cunningham RF, et al. Clinical pharmacokinetics of probenecid.[4] Clinical Pharmacokinetics. 1981;6(2):135-51. Link

  • PubChem Compound Summary. 4-((Propylamino)sulfonyl)benzoic acid (CID 611818). National Center for Biotechnology Information. Accessed 2026. Link

Sources

Methodological & Application

synthesis of 4-[(Propylamino)sulfonyl]benzoic acid from 4-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-fidelity synthesis of 4-[(propylamino)sulfonyl]benzoic acid (CAS: 10252-65-0) starting from 4-sulfamoylbenzoic acid (CAS: 138-41-0).

While the standard industrial route to sulfonamides involves reacting sulfonyl chlorides with amines, this protocol addresses the specific challenge of functionalizing an existing primary sulfonamide in the presence of a carboxylic acid moiety. Direct alkylation of the starting material is fraught with chemoselectivity issues due to the zwitterionic potential and competing nucleophilic sites.

Therefore, this guide recommends a "Protect-Alkylate-Deprotect" (PAD) strategy. This modular approach ensures:

  • Solubility Control: Converting the zwitterion to a lipophilic ester.

  • Selectivity: Preventing O-alkylation of the carboxylate.

  • Mono-alkylation: Controlling the stoichiometry to favor the

    
    -propyl over the 
    
    
    
    -dipropyl species (Probenecid analogs).

Strategic Analysis & Reaction Pathway

The Chemoselectivity Challenge

The starting material, 4-sulfamoylbenzoic acid, contains two acidic protons with distinct pKa values:

  • Carboxylic Acid (

    
    ):  pKa 
    
    
    
    3.5 – 4.0[1]
  • Sulfonamide (

    
    ):  pKa 
    
    
    
    10.0

Attempting direct alkylation with a base (e.g.,


 or 

) generates a dianion. The carboxylate anion is generally less nucleophilic than the sulfonamide anion, but it can still participate in ester formation (O-alkylation) with reactive alkyl halides. Furthermore, the dianion often suffers from poor solubility in standard organic solvents (DCM, THF), necessitating high-boiling polar aprotic solvents (DMF, DMSO) which complicate workup.
The PAD Workflow

To mitigate these risks, we employ a Methyl Ester protection strategy.

SynthesisPathway SM 4-Sulfamoylbenzoic Acid Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Inter1 Methyl 4-sulfamoylbenzoate (Lipophilic Intermediate) Step1->Inter1 Yield >95% Step2 Step 2: N-Alkylation (n-Pr-I, K2CO3, DMF) Inter1->Step2 Inter2 Methyl 4-[(propylamino) sulfonyl]benzoate Step2->Inter2 Mono-selective Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 Product Target: 4-[(Propylamino) sulfonyl]benzoic acid Step3->Product Hydrolysis

Figure 1: The "Protect-Alkylate-Deprotect" (PAD) pathway ensures the carboxylic acid is masked during the base-mediated alkylation step.

Detailed Experimental Protocols

Step 1: Protection (Esterification)

Objective: Convert 4-sulfamoylbenzoic acid to methyl 4-sulfamoylbenzoate to improve solubility and block the acidic carboxyl group.

  • Reagents:

    • 4-Sulfamoylbenzoic acid (10.0 g, 49.7 mmol)

    • Methanol (anhydrous, 100 mL)

    • Sulfuric Acid (conc.

      
      , 1.0 mL) - Catalyst
      
  • Procedure:

    • Charge a 250 mL round-bottom flask (RBF) with 4-sulfamoylbenzoic acid and Methanol.

    • Add conc.

      
       dropwise with stirring.
      
    • Fit a reflux condenser and heat the suspension to reflux (

      
      ) for 6–8 hours. The solid should dissolve, indicating ester formation.
      
    • Monitor: Check TLC (50% EtOAc/Hexane). The carboxylic acid spot (baseline) should disappear.

    • Workup: Cool to room temperature (RT). Concentrate methanol to ~20 mL under reduced pressure. Pour the residue into ice-water (200 mL).

    • Isolation: The methyl ester will precipitate as a white solid. Filter, wash with cold water, and dry in a vacuum oven at

      
      .
      
  • Expected Yield: 92–96%

  • Key Insight: This intermediate is stable and can be stored. It is significantly more soluble in organic solvents than the parent acid.

Step 2: Selective N-Monoalkylation

Objective: Introduce exactly one propyl group to the sulfonamide nitrogen. Critical Control Point: Over-alkylation to the


-dipropyl analog (Probenecid methyl ester) is the primary impurity risk. We use a mild base and slight deficiency of alkyl halide to favor mono-alkylation.
  • Reagents:

    • Methyl 4-sulfamoylbenzoate (5.0 g, 23.2 mmol)

    • 1-Iodopropane (3.94 g, 2.26 mL, 23.2 mmol) - 1.0 Equiv exactly

    • Potassium Carbonate (

      
      , anhydrous, 6.4 g, 46.4 mmol)
      
    • DMF (Dimethylformamide, dry, 25 mL)

  • Procedure:

    • Dissolve the methyl ester in DMF in a 100 mL RBF.

    • Add

      
      . The mixture will be a suspension.
      
    • Add 1-Iodopropane dropwise at RT.

    • Heat the mixture to

      
        and stir for 12–16 hours.
      
      • Note: Do not overheat. Higher temperatures (

        
        ) promote di-alkylation.
        
    • Monitor: TLC (30% EtOAc/Hexane). You will see three spots: Starting Material (lower), Mono-alkylated (middle), Di-alkylated (upper). Stop when the Di-alkylated spot begins to intensify, even if some SM remains.

    • Workup: Pour into water (150 mL) and extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ), dry over 
      
      
      
      , and concentrate.
    • Purification: Flash Column Chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes). This is essential to separate the mono-product from any di-propyl impurity.
      
  • Expected Yield: 60–75% (Mono-alkylated product).

Step 3: Deprotection (Saponification)

Objective: Hydrolyze the methyl ester back to the carboxylic acid without cleaving the sulfonamide bond.

  • Reagents:

    • Methyl 4-[(propylamino)sulfonyl]benzoate (from Step 2)

    • Lithium Hydroxide (

      
      , 3 equiv)
      
    • THF/Water (3:1 mixture)

  • Procedure:

    • Dissolve the intermediate in THF/Water.

    • Add

      
      . Stir at RT for 4 hours.
      
    • Monitor: TLC should show complete consumption of the ester.

    • Workup: Acidify the reaction mixture to pH ~2 using 1M HCl. The product usually precipitates.

    • Isolation: Filter the white solid. Recrystallize from Ethanol/Water if necessary to remove trace salts.

Quantitative Data Summary

ParameterStep 1 (Esterification)Step 2 (Alkylation)Step 3 (Hydrolysis)
Solvent MethanolDMFTHF/Water (3:1)
Temperature

(Reflux)


Limiting Reagent 4-Sulfamoylbenzoic acid1-Iodopropane (1.0 eq)Methyl Ester
Key Risk Incomplete dissolutionDi-alkylation (

-dipropyl)
Sulfonamide cleavage (rare)
Typical Yield >90%60–75%>90%

Quality Control & Validation

To validate the synthesis of 4-[(Propylamino)sulfonyl]benzoic acid , confirm the following spectral characteristics:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Aromatic: Two doublets (

      
       7.8–8.2 ppm) integrating to 4H (para-substitution pattern).
      
    • Sulfonamide NH: A triplet or broad singlet around

      
       7.5–8.0 ppm (exchangeable with 
      
      
      
      ). Note: If this is missing and you see 4 propyl protons adjacent to N, you have made the di-propyl analog.
    • Propyl Group:

      • 
        : Quartet/Multiplet 
        
        
        
        ~2.7 ppm.
      • 
        : Multiplet 
        
        
        
        ~1.4 ppm.
      • 
        : Triplet 
        
        
        
        ~0.8 ppm.
    • Carboxylic Acid: Broad singlet

      
       13.0+ ppm.
      
  • Mass Spectrometry (ESI-):

    • Look for

      
       peak at 242.05 m/z .
      
    • Alert: If you see 284 m/z, you have the di-propyl (Probenecid-like) impurity.

References

  • Starting Material Properties: PubChem. 4-Sulfamoylbenzoic acid. CID 611818.[2] Link

  • General Sulfonamide Alkylation: Reed-Berendt, B. G., & Morrill, L. C. (2019).[3] Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Link (Demonstrates modern catalytic alternatives to alkyl halides).

  • pKa Considerations: Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link (Contextualizes the acidity differences between COOH and SO2NHR).

  • Classical Synthesis Context: Cross, P. E., et al. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. US Patent 3,203,987. Link (Historical context on sulfamoylbenzoic acid derivatives).

Sources

Analytical Methods for the Quantification of 4-[(Propylamino)sulfonyl]benzoic acid (Probenecid)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Propylamino)sulfonyl]benzoic acid, commonly known as Probenecid, is a well-established active pharmaceutical ingredient (API).[1][2][3] It functions as a uricosuric agent, primarily prescribed for treating gout and hyperuricemia by inhibiting the reabsorption of uric acid in the proximal tubules of the kidneys.[3][4][5] Additionally, Probenecid is used to increase the plasma concentration of certain antibiotics, like penicillin and its derivatives, by competitively inhibiting their renal excretion.[5][6][7]

Given its therapeutic importance, the accurate and precise quantification of Probenecid is critical throughout the drug development lifecycle. This includes raw material testing (API characterization), formulation development, quality control (QC) release testing of finished products, stability studies, and pharmacokinetic analysis in biological matrices.[6]

This guide provides a detailed overview of three robust analytical methods for the quantification of Probenecid: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The narrative explains the causality behind experimental choices, providing field-proven insights to ensure technical accuracy and trustworthy, self-validating protocols.

Physicochemical Properties of Probenecid

A fundamental understanding of the analyte's properties is essential for effective analytical method development.

PropertyValueSource
Chemical Name 4-[(Dipropylamino)sulfonyl]benzoic acid[2][8]
Molecular Formula C₁₃H₁₉NO₄S[1][3][5]
Molecular Weight 285.36 g/mol [3][5][9]
CAS Number 57-66-9[1][3][5]
Appearance White or nearly white, fine crystalline powder[1][9]
Melting Point 198–202 °C[5]
Solubility Soluble in dilute alkali, alcohol, chloroform, and acetone; practically insoluble in water and dilute acids.[9]
pKa ~3.4[1]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: High-Performance Liquid Chromatography (HPLC) is a premier separation technique.[6] The fundamental principle relies on the distribution of the analyte between a stationary phase (a packed column) and a mobile phase (a liquid eluent).[6] For Probenecid, a reverse-phase (RP) method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Probenecid, being a moderately nonpolar molecule, is retained on the column and then eluted by an organic solvent in the mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.

Causality Behind Experimental Choices:

  • Reverse-Phase C18 Column: The dipropylamino and benzoic acid moieties give Probenecid sufficient hydrophobicity to be well-retained on a C18 column, allowing for excellent separation from more polar impurities or excipients.

  • Acidified Mobile Phase: Probenecid has a carboxylic acid group with a pKa of approximately 3.4.[1] To ensure a consistent and reproducible retention time, the mobile phase pH should be kept at least one unit below the pKa. This suppresses the ionization of the carboxylic acid, rendering the molecule less polar and enhancing its retention on the C18 column. Phosphoric acid or formic acid are common choices.[10]

  • UV Detection at ~248-272 nm: The benzoic acid ring in Probenecid's structure contains a chromophore that absorbs UV light. The United States Pharmacopeia (USP) specifies detection at 248 nm[8], while other methods have successfully used wavelengths up to 272 nm[11][12], providing flexibility based on the specific mobile phase and potential interferences.

Detailed Protocol: HPLC-UV for Probenecid Assay in Tablets

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Probenecid Reference Standard (USP grade).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified).

  • Phosphoric acid or Formic acid (Analytical grade).

  • Methanol (HPLC grade).

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.45 µm syringe filters.

3. Preparation of Solutions:

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and acidified water (e.g., 40:60 v/v Acetonitrile:Water with 0.1% phosphoric acid).[10] The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Probenecid Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the Standard Stock Solution with the mobile phase.[11][12]

4. Sample Preparation (from 500 mg Tablets):

  • Accurately weigh and finely powder no fewer than 10 Probenecid tablets.[13]

  • Transfer a portion of the powder equivalent to 50 mg of Probenecid into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the API.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of this solution through a 0.45 µm syringe filter into an autosampler vial. This solution has a nominal concentration of 500 µg/mL.

  • Perform a final 1:10 dilution (e.g., 1 mL into a 10 mL volumetric flask) with the mobile phase to bring the concentration to a nominal 50 µg/mL, which falls within the calibration range.

5. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (e.g., Hyperclone 5µ BDS, 150 mm x 4.6 mm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 272 nm
Run Time 5-10 minutes

6. Data Analysis and Quantification:

  • Inject the calibration standards to generate a linear regression curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Inject the prepared sample solution.

  • Calculate the concentration of Probenecid in the sample using the regression equation from the calibration curve.

  • Calculate the amount of Probenecid per tablet using the sample weight, dilution factors, and the average tablet weight.

Method Validation Synopsis (ICH Q2(R2) Guidelines)

All analytical methods must be validated to ensure they are suitable for their intended purpose.[14][15][16] The validation should demonstrate specificity, linearity, accuracy, precision, and robustness.[17]

ParameterTypical Acceptance CriteriaExample Data
Specificity No interference from excipients or degradation products at the retention time of Probenecid.Peak purity index > 0.999
Linearity Correlation coefficient (r²) ≥ 0.999 over the range (e.g., 25-150 µg/mL).r² = 0.9995
Accuracy 98.0% - 102.0% recovery for spiked samples.99.9% recovery.[11][12]
Precision (RSD%) Repeatability (Intra-day) RSD ≤ 2.0%. Intermediate Precision (Inter-day) RSD ≤ 2.0%.RSD < 2.0%
Robustness No significant change in results with small, deliberate changes in method parameters (flow rate, pH).RSD < 2.0%
HPLC-UV Experimental Workflow

Caption: HPLC-UV workflow for Probenecid quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion (the ionized molecule) is selected. This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, providing exceptional specificity.

Causality Behind Experimental Choices:

  • Superiority for Bioanalysis: This method is the gold standard for quantifying drugs in complex biological matrices like plasma, serum, or urine.[18][19][20] Its ability to distinguish the analyte from endogenous matrix components is unparalleled.

  • MS-Compatible Mobile Phase: Unlike HPLC-UV, non-volatile buffers like phosphate are incompatible with mass spectrometry. Therefore, volatile acids like formic acid are used to acidify the mobile phase, ensuring proper ionization and preventing salt buildup in the instrument.[10]

  • Internal Standard (IS): To correct for variations in sample preparation and instrument response, a stable isotope-labeled internal standard (e.g., Probenecid-d14) is typically used. The quantification is based on the ratio of the analyte's response to the IS's response, leading to highly precise and accurate results.

  • Negative Ionization Mode: The carboxylic acid group on Probenecid is easily deprotonated, making it highly suitable for detection in negative ion ESI mode as the [M-H]⁻ ion.

Detailed Protocol: LC-MS/MS for Probenecid in Human Plasma

1. Instrumentation:

  • UPLC or HPLC system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Probenecid Reference Standard.

  • Probenecid-d14 (or other suitable internal standard).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Human plasma (blank).

  • Solid-Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., acetonitrile).

3. Preparation of Solutions:

  • Stock Solutions: Prepare separate stock solutions of Probenecid and the internal standard (IS) in methanol (e.g., 1 mg/mL).

  • Calibration and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking known amounts of Probenecid stock solution into blank human plasma.

  • Precipitation/Extraction Solution: Prepare a working solution of the IS in acetonitrile (e.g., 100 ng/mL).

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS-containing acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

5. LC-MS/MS Conditions:

ParameterRecommended Condition
Column C18 UPLC Column (e.g., Acquity BEH, 100 x 2.1 mm, 1.7 µm)[18][19]
Mobile Phase A 0.05% Formic Acid in Water[18][19]
Mobile Phase B 0.05% Formic Acid in Methanol[18][19]
Flow Rate 0.4 mL/min
Gradient Optimized gradient from ~30% B to 95% B.
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition (Probenecid) m/z 284.1 → 184.1 (example)
MRM Transition (IS) m/z 298.1 → 198.1 (example for d14-IS)

6. Data Analysis and Quantification:

  • Integrate the peak areas for the Probenecid and IS MRM transitions.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators, using a weighted (1/x²) linear regression.

  • Determine the concentration of Probenecid in the unknown samples from the calibration curve.

LC-MS/MS Experimental Workflow

Caption: LC-MS/MS workflow for Probenecid in plasma.

Method 3: UV-Visible Spectrophotometry

Principle of Operation: This technique is based on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light. It is a simple and rapid method for quantification.

Causality Behind Experimental Choices:

  • Simplicity and Speed: UV-Vis spectrophotometry is a straightforward technique suitable for high-concentration samples like bulk API or simple formulations where excipients do not absorb at the same wavelength.[21]

  • Solvent Selection: Based on Probenecid's solubility, a simple solvent like alcohol or dilute sodium hydroxide can be used to prepare the sample solutions.[9]

  • Lack of Specificity: This method's primary limitation is its lack of specificity. Any compound in the sample matrix that absorbs at the analytical wavelength will interfere with the measurement, leading to inaccurate results. Therefore, it is not suitable for complex mixtures or stability samples where degradation products might be present.

Detailed Protocol: UV-Vis Spectrophotometry for Bulk Probenecid

1. Instrumentation:

  • Calibrated UV-Visible Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Reagents and Materials:

  • Probenecid Reference Standard.

  • Ethanol or 0.1 N Sodium Hydroxide (analytical grade).

  • Volumetric glassware.

3. Preparation of Solutions:

  • Solvent/Blank: Use the same solvent (e.g., ethanol) for all preparations and as the blank.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Probenecid RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the solvent.

  • Calibration Standards: Prepare a series of standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with the solvent.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the bulk Probenecid sample and prepare a 100 µg/mL solution, identical to the stock solution preparation.

  • Dilute this solution to a concentration that falls within the linear range of the calibration curve (e.g., 15 µg/mL).

5. Measurement and Analysis:

  • Set the spectrophotometer to scan for the wavelength of maximum absorbance (λmax), which for Probenecid is approximately 248 nm.[8]

  • Zero the instrument with the solvent blank.

  • Measure the absorbance of each calibration standard and the sample solution at 248 nm.

  • Create a calibration curve of absorbance versus concentration.

  • Determine the concentration of the sample from its absorbance using the calibration curve.

Method Selection Guide

Choosing the appropriate analytical method depends on the specific application, required sensitivity, sample matrix, and available resources.

FeatureUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Specificity LowHighVery High
Sensitivity Low (µg/mL)Moderate (ng/mL - µg/mL)High (pg/mL - ng/mL)
Typical Application Bulk drug assay, simple formulationsQC release, stability testing, content uniformityBioanalysis (PK studies), impurity profiling
Throughput HighModerateModerate
Cost LowModerateHigh
Expertise Required LowModerateHigh

Conclusion

The quantification of 4-[(Propylamino)sulfonyl]benzoic acid (Probenecid) can be reliably achieved using several analytical techniques. HPLC-UV stands out as the most versatile and common method for quality control and routine analysis of pharmaceutical dosage forms, offering a balance of specificity, robustness, and accessibility. For applications requiring the highest sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the undisputed method of choice. UV-Visible Spectrophotometry , while less specific, remains a valuable tool for rapid analysis of bulk materials and simple formulations.

The ultimate selection of a method must be guided by its intended purpose. Regardless of the chosen technique, a thorough method validation in accordance with ICH guidelines is mandatory to ensure the generation of accurate, reliable, and trustworthy data for regulatory submission and quality assurance.[14][15]

References

  • SIELC Technologies. Separation of Probenecid on Newcrom R1 HPLC column.
  • Al-Qaim, F. F., et al. (2021). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Jordan Journal of Chemistry.
  • ResearchGate. DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROSCOPIC METHOD FOR ESTIMATION OF PROBENECID IN TABLET DOSAGE FORM.
  • Chhonker, Y. S., et al. (2022). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Semantic Scholar.
  • National Center for Biotechnology Information. Probenecid.
  • Elumalai, S., et al. (2025). Optimizing HPLC Protocols for Accurate Analysis of Sulopenem Etzadroxil and Probenecid: A Systematic Review. International Journal of Pharmaceutical Sciences.
  • Chhonker, Y. S., et al. (2022). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. MDPI.
  • USP Monographs: Probenecid. USP29-NF24.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023).
  • Tighrine, A., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
  • Chaudhari, S., et al. (2006). Simultaneous UV Spectrophotometric Method for the Estimation of Cefuroxime Axetil and Probenecid from Solid Dosage Forms. Indian Journal of Pharmaceutical Sciences.
  • Thevis, M., et al. (2001). Screening for 18 diuretics and probenecid in doping analysis by liquid chromatography-tandem mass spectrometry. PubMed.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Elumalai, S., et al. (2025). Comprehensive RP-HPLC Analysis of Sulopenem Etzadroxil and Probenecid: Development, Validation and Stability Studies. Impactfactor.
  • Probenecid - USP-NF ABSTRACT.
  • Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • usp31nf26s1_m69230, USP Monographs: Probenecid Tablets. uspbpep.com.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Elumalai, S., et al. (2025). Comprehensive RP-HPLC Analysis of Sulopenem Etzadroxil and Probenecid: Development, Validation and Stability Studies.
  • Probenecid. Wikipedia.
  • Chhonker, Y. S., et al. (2022). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots.
  • Jain, M. S., & Bhalerao, A. V. SIMULTANEOUS UV SPECTROPHOTOMETRIC METHODS FOR ESTIMATION OF CEFADROXIL AND PROBENECID IN TABLET DOSAGE FORM.
  • Riezk, A., et al. (2023). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. RSC Publishing.
  • Sigma-Aldrich. 4-Sulfamoylbenzoic acid.
  • AMSbiopharma. (2025).
  • IUPHAR/BPS Guide to PHARMACOLOGY. probenecid.
  • Panda, S., et al. (2022).
  • Mylan Pharmaceuticals Inc.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Semantic Scholar. DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROSCOPIC METHOD FOR ESTIMATION OF PROBENECID IN TABLET DOSAGE FORM.
  • Al-Mekhlafi, A. M., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.
  • Probenecid Monograph for Professionals. Drugs.com. (2025).
  • Sigma-Aldrich. 4-(Chlorosulfonyl)benzoic acid.
  • Probenecid. Chem-Impex.

Sources

Advanced Spectroscopic Profiling of 4-[(Propylamino)sulfonyl]benzoic Acid (Probenecid)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure

Executive Summary & Scientific Rationale

4-[(Propylamino)sulfonyl]benzoic acid, commonly known as Probenecid , is a uricosuric agent primarily used to treat gout and hyperuricemia.[1][2] In the context of sports medicine and forensic toxicology, it is monitored as a "masking agent" because it inhibits the renal excretion of other performance-enhancing drugs.

While HPLC and LC-MS are standard for complex biological matrices, UV-Vis spectroscopy remains the gold standard for raw material analysis, dissolution testing, and formulation quality control (QC) due to its speed, cost-effectiveness, and robustness.

This guide provides a validated, high-precision protocol for the UV-Vis analysis of Probenecid.[3] Unlike generic procedures, this protocol addresses the critical solubility challenges and pH-dependent spectral shifts inherent to the sulfonamide-benzoic acid pharmacophore.

Physicochemical Basis of Analysis

To optimize the spectroscopic method, one must understand the analyte's behavior at the molecular level.

Structural Chromophores

Probenecid (


) contains two primary chromophores responsible for UV absorption:
  • The Benzene Ring: Undergoes

    
     transitions.
    
  • The Sulfonamide & Carboxyl Groups: Auxochromes that extend conjugation and influence the intensity (

    
    ) and position (
    
    
    
    ) of absorption bands via
    
    
    transitions.
Solubility & Ionization (The "Water Trap")

Probenecid is practically insoluble in water . A common error in routine analysis is attempting to dissolve the pure powder in neutral aqueous buffers, leading to suspension artifacts and poor linearity.

  • Acidic pKa (~3.4): The carboxylic acid moiety must be deprotonated to ensure solubility.

  • Solvent Strategy: We utilize 0.1 N NaOH or Ethanol . The alkaline medium converts the drug into its soluble sodium benzoate salt, ensuring a homogeneous solution and a stable spectral profile.

Experimental Protocol: Quantitative Assay

Reagents & Apparatus
  • Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-1900 or Agilent Cary 60) with 1 nm bandwidth.

  • Cuvettes: Matched Quartz cells, 10 mm path length (Glass cuvettes absorb UV <300 nm and are unsuitable).

  • Solvent (Diluent): 0.1 N Sodium Hydroxide (NaOH).[4]

  • Reference Standard: Probenecid USP Reference Standard (>99.0% purity).

Standard Solution Preparation (Workflow)

Step 1: Stock Solution (1000 µg/mL)

  • Accurately weigh 50.0 mg of Probenecid reference standard.

  • Transfer to a 50 mL volumetric flask .

  • Add approx. 30 mL of 0.1 N NaOH .

  • Sonicate for 5 minutes. Note: The solution must be perfectly clear. If particulates remain, add more NaOH or extend sonication.

  • Dilute to volume with 0.1 N NaOH.

Step 2: Working Standard (10-20 µg/mL)

  • Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask .

  • Dilute to volume with 0.1 N NaOH.

  • Final Concentration: 10 µg/mL .

Measurement Parameters
  • Scan Mode: Spectrum (200 nm – 400 nm).

  • Quantification Mode: Photometric (Fixed Wavelength).

  • 
    : 242.5 nm  (in 0.1 N NaOH).[4]
    
  • Baseline Correction: Auto-zero with 0.1 N NaOH blank.

Method Validation & Logic

The following parameters define the "Trustworthiness" of this protocol.

ParameterSpecificationScientific Logic
Linearity 2 – 20 µg/mLFollows Beer-Lambert Law (

). Deviation occurs >25 µg/mL due to molecular aggregation.

Stability
242.5 ± 1 nmThe spectrum is pH-sensitive.[4] In Ethanol,

shifts to ~248 nm. Consistent pH is critical.
Precision (RSD) < 2.0%High precision confirms complete solubilization of the analyte.
LOD / LOQ 0.5 / 1.5 µg/mLSufficient sensitivity for dissolution testing and content uniformity.
Visual Workflow (DOT Diagram)

Probenecid_Assay_Workflow Start Start: Raw Material Weigh Weigh 50 mg (Precision Balance) Start->Weigh Solubilize Dissolve in 0.1 N NaOH (Deprotonation Step) Weigh->Solubilize Critical: Avoid Water Stock Stock Sol: 1000 µg/mL (Clear Solution) Solubilize->Stock Sonicate Dilute Dilution 1:100 (Target: 10 µg/mL) Stock->Dilute Scan UV Scan (200-400 nm) Determine Lambda Max Dilute->Scan Quant Measure Abs @ 242.5 nm Scan->Quant Verify Peak Result Calculate Purity/Conc Quant->Result

Caption: Figure 1. Step-by-step analytical workflow for Probenecid UV-Vis assay, emphasizing the critical solubilization step in NaOH.

Data Analysis & Interpretation

Calculation

Calculate the concentration using the Beer-Lambert Law or a calibration curve:



For single-point standardization (routine QC):



Spectral Characteristics
  • Primary Peak: A strong, symmetrical band centered at 242.5 nm (in 0.1 N NaOH).

  • Secondary Features: A shoulder may appear near 220 nm.

  • Interferences: Common excipients (starch, lactose) do not absorb at 242 nm. However, other acidic drugs (e.g., salicylates) will interfere and require HPLC separation.

Troubleshooting & "Gotchas"

Issue: Cloudy solution or unstable absorbance.

  • Cause: Incomplete ionization. The pKa of the carboxyl group is ~3.4. If the pH drops (e.g., using water instead of NaOH), the drug precipitates.

  • Fix: Ensure the solvent is 0.1 N NaOH . Do not use water as a diluent for the final step.

Issue: Shift in


 to 248-250 nm.
  • Cause: Solvatochromism. This shift occurs if Ethanol is used instead of NaOH.

  • Fix: Both solvents are valid, but the extinction coefficients (

    
    ) differ. Ensure the standard and sample are prepared in the exact same solvent system.
    

Issue: High Absorbance (>1.5 A).

  • Cause: Concentration too high (>30 µg/mL).

  • Fix: Dilute sample to the 10 µg/mL target range to return to the linear region of the detector.

References

  • ChemicalBook. (2024). Probenecid - Chemical Properties, Uses, Production.[5]Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4911, Probenecid.Link

  • Kumar, R. R., et al. (2016).[1] "Development and Validation of UV-Visible Spectroscopic Method for Estimation of Probenecid in Tablet Dosage Form." International Journal of Advanced Research.Link

  • DrugFuture. (2024). Probenecid Properties and Pharmacopoeia Data.Link

  • Sigma-Aldrich. (2024). Probenecid Product Information Sheet (P8761).Link

Sources

Application Note: High-Yield Synthesis of 4-[(Propylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-[(propylamino)sulfonyl]benzoic acid (also known as N-propyl-4-sulfamoylbenzoic acid), a critical intermediate in the development of uricosuric agents (e.g., Probenecid analogs) and anion transport inhibitors. The method utilizes a modified Schotten-Baumann reaction, optimizing chemoselectivity between the chlorosulfonyl moiety and the carboxylic acid functionality. This guide addresses common pitfalls such as hydrolysis competition and pH-dependent solubility issues.

Scientific Background & Reaction Design

Target Molecule Analysis[1]
  • IUPAC Name: 4-(Propylsulfamoyl)benzoic acid[1]

  • CAS Number: 10252-65-0[1][2][3]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 243.28 g/mol [1][2][3]

  • Key Functionality: The molecule possesses an acidic carboxyl group (

    
    ) and a sulfonamide group (
    
    
    
    ).
Reaction Mechanism

The synthesis proceeds via nucleophilic substitution at the sulfonyl sulfur atom. The electrophilic 4-(chlorosulfonyl)benzoic acid undergoes attack by the nucleophilic nitrogen of propylamine.

Critical Design Consideration: The starting material, 4-(chlorosulfonyl)benzoic acid, is bifunctional.[4] The carboxylic acid proton is acidic and will be neutralized immediately by the amine or base. To prevent the formation of the amide at the carboxyl position (which requires activation), the reaction relies on the high reactivity of the sulfonyl chloride (


) compared to the carboxylate (

). The sulfonyl chloride reacts preferentially with the amine to form the sulfonamide bond.
Mechanistic Pathway (Graphviz)

ReactionMechanism Start 4-(Chlorosulfonyl)benzoic acid (Electrophile) Inter Intermediate Complex (Sulfonyl Substitution) Start->Inter Nucleophilic Attack Reagent Propylamine (Nucleophile) Reagent->Inter Product 4-[(Propylamino)sulfonyl]benzoic acid Inter->Product -HCl Base Base (Na2CO3) (HCl Scavenger) Base->Product Neutralization

Figure 1: Mechanistic pathway for the sulfonylation reaction.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
4-(Chlorosulfonyl)benzoic acid 10130-89-9>96%Limiting Reagent
Propylamine 107-10-8>99%Nucleophile
Sodium Carbonate (

)
497-19-8ACS GradeBase (Scavenger)
Acetone 67-64-1ACS GradeCo-solvent
Hydrochloric Acid (12M) 7647-01-037%Acidification
Equipment
  • 250 mL 3-neck Round Bottom Flask (RBF)

  • Mechanical Stirrer (preferred over magnetic for slurry handling)

  • Pressure-equalizing addition funnel

  • Low-temperature thermometer

  • Ice/Salt bath

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Phase 1: Preparation of Reagents
  • Amine Solution: In the 250 mL RBF, dissolve Propylamine (2.2 equiv, 22 mmol, 1.30 g) and Sodium Carbonate (1.2 equiv, 12 mmol, 1.27 g) in Water (30 mL) .

    • Note: The excess amine/base is required to neutralize the carboxylic acid of the starting material and the HCl generated during sulfonylation.

  • Cooling: Cool the solution to

    
     to 
    
    
    
    using an ice bath.
  • Electrophile Solution: Dissolve 4-(Chlorosulfonyl)benzoic acid (1.0 equiv, 10 mmol, 2.21 g) in Acetone (20 mL) .

    • Why Acetone? While the reaction can be done in pure water, dissolving the acid chloride in acetone ensures a homogeneous addition and prevents the formation of unreacted clumps, which can hydrolyze to the sulfonic acid byproduct.

Phase 2: Coupling Reaction
  • Addition: Add the electrophile solution dropwise to the cold amine solution over 30 minutes .

    • Critical Control Point: Maintain internal temperature below

      
      .[4][5] Rapid addition causes an exotherm that promotes hydrolysis of the sulfonyl chloride over aminolysis.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (

    
    ) . Stir vigorously for 4 hours .
    
    • Monitoring: Reaction progress can be monitored by TLC (Eluent: 5% Methanol in DCM). The starting material spot should disappear.

Phase 3: Workup & Isolation
  • Concentration: Evaporate the acetone under reduced pressure (Rotavap) at

    
     to minimize product thermal degradation.
    
  • Filtration (Clarification): If any insoluble impurities remain in the aqueous phase, filter through a Celite pad.

  • Acidification: Cool the aqueous filtrate to

    
    . Slowly add 6M HCl  dropwise with stirring until the pH reaches 1--2 .
    
    • Observation: The product will precipitate as a white to off-white solid.

  • Collection: Filter the precipitate using vacuum filtration. Wash the filter cake with cold water (

    
    )  to remove residual salts (
    
    
    
    ).
Phase 4: Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize from Ethanol/Water (1:3 v/v) .

    • Dissolve in minimum hot ethanol, then add hot water until turbid. Cool slowly to RT, then

      
      .
      
  • Drying: Dry the crystals in a vacuum oven at

    
     for 12 hours.
    
Experimental Workflow Diagram

ProtocolWorkflow Setup Dissolve Propylamine + Na2CO3 in Water (0°C) React Dropwise Addition (Keep T < 10°C) Setup->React Prep Dissolve Sulfonyl Chloride in Acetone Prep->React Stir Stir at RT (4h) React->Stir Acidify Acidify with HCl to pH 1-2 (Precipitation) Stir->Acidify Filter Vacuum Filtration & Wash Acidify->Filter Purify Recrystallization (EtOH/Water) Filter->Purify

Figure 2: Step-by-step experimental workflow.

Characterization & Data Analysis

Expected Physicochemical Properties
PropertyValueNotes
Appearance White crystalline powder
Yield 80% -- 88%Dependent on addition rate
Melting Point 190--193 °CLit.[5][6] range for similar analogs
Solubility Soluble in DMSO, Methanol, dilute BaseInsoluble in Water (acid form)
Spectroscopic Validation (Representative Data)
  • 
     NMR (
    
    
    
    ):
    • 
       13.10 (s, 1H, 
      
      
      
      ) -- Broad singlet, exchangeable.
    • 
       8.10 (d, 
      
      
      
      , 2H,
      
      
      ortho to
      
      
      ) -- Deshielded by carbonyl.
    • 
       7.85 (d, 
      
      
      
      , 2H,
      
      
      ortho to
      
      
      ) -- Deshielded by sulfonyl.
    • 
       7.60 (t, 1H, 
      
      
      
      ) -- Sulfonamide proton.
    • 
       2.75 (q, 2H, 
      
      
      
      ).
    • 
       1.40 (m, 2H, 
      
      
      
      ).
    • 
       0.80 (t, 3H, 
      
      
      
      ).
  • IR (KBr):

    • 
       (
      
      
      
      stretch, acid).
    • 
       (
      
      
      
      stretch).
    • 
       (
      
      
      
      asymmetric/symmetric stretch).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of sulfonyl chlorideEnsure temperature is

during addition. Dry acetone used for dissolution.
Oily Product Impurities or residual solventRecrystallize immediately. Do not allow oil to sit; scratch glass to induce crystallization.
pH Drift Insufficient BaseEnsure

is fresh. Monitor pH during reaction; keep basic (

) before workup.

References

  • PubChem. (2025).[1] Compound Summary: 4-[(Propylamino)sulfonyl]benzoic acid (CAS 10252-65-0).[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Borecki, D., & Lehr, M. (2022).[7] N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31, 975–992.[7] Retrieved from [Link]

Sources

application of 4-[(Propylamino)sulfonyl]benzoic acid in antimicrobial research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-[(Propylamino)sulfonyl]benzoic Acid in Antimicrobial Research

Executive Summary

4-[(Propylamino)sulfonyl]benzoic acid (CAS: 10252-65-0) is a secondary sulfonamide derivative structurally analogous to Probenecid . While Probenecid (a tertiary sulfonamide) is a well-established inhibitor of Organic Anion Transporters (OATs) and bacterial efflux pumps, the mono-propyl analogue serves as a critical Structure-Activity Relationship (SAR) probe in antimicrobial research.

This guide details the application of 4-[(Propylamino)sulfonyl]benzoic acid as a research tool to:

  • Delineate Pharmacophores: Determine the necessity of dialkyl substitution for efflux pump inhibition (EPI).

  • Potentiate Antibiotics: Evaluate synergistic activity with

    
    -lactams and fluoroquinolones against multi-drug resistant (MDR) Gram-negative bacteria.
    
  • Serve as an Analytical Standard: Monitor degradation and metabolic pathways of propyl-sulfonamide based drugs.

Scientific Background & Mechanism

Chemical Identity & Context
  • Compound: 4-[(Propylamino)sulfonyl]benzoic acid[1][2][3][4][5]

  • Structure: A benzoic acid core with a para-sulfonamide group substituted by a single propyl chain.[4]

  • Relation to Probenecid: Probenecid is the di-propyl analogue. Research utilizing the mono-propyl variant is essential for understanding the lipophilic requirements of binding sites on bacterial efflux pumps (e.g., AcrAB-TolC in E. coli or MexAB-OprM in P. aeruginosa).

Mechanism of Action: Efflux Inhibition

Bacterial resistance often stems from the overexpression of efflux pumps that actively extrude antibiotics.[6][7] Sulfonamide-based inhibitors function as competitive substrates or allosteric blockers of these pumps.

  • Hypothesis for Mono-propyl Analogue: By possessing only one propyl chain, this compound exhibits lower lipophilicity (LogP ~2.19) compared to Probenecid (LogP ~3.2). Comparative assays reveal whether the hydrophobic bulk is the primary driver for pump affinity.

EffluxMechanism Antibiotic Antibiotic (Substrate) EffluxPump Efflux Pump (e.g., AcrB) Antibiotic->EffluxPump Enters Binding Pocket Accumulation Intracellular Accumulation Antibiotic->Accumulation If Pump Blocked Extrusion Extrusion to Extracellular Space EffluxPump->Extrusion Active Transport Inhibitor 4-[(Propylamino)sulfonyl] benzoic acid Inhibitor->EffluxPump Competes/Blocks (SAR Probe) Inhibitor->Extrusion Blocks CellDeath Bacterial Cell Death Accumulation->CellDeath

Figure 1: Mechanism of efflux pump inhibition. The mono-propyl analogue competes with antibiotics for the pump binding site, preventing extrusion and increasing intracellular antibiotic concentration.

Experimental Protocols

Protocol A: MIC Reduction Assay (Checkerboard Method)

Objective: To quantify the synergistic effect of 4-[(Propylamino)sulfonyl]benzoic acid when combined with a substrate antibiotic (e.g., Ciprofloxacin).

Materials:

  • Muller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Bacterial Strain: Pseudomonas aeruginosa (PAO1) or E. coli (AG100).

  • Antibiotic: Ciprofloxacin (CIP).

  • Test Compound: 4-[(Propylamino)sulfonyl]benzoic acid (dissolved in DMSO, final concentration <1%).

Workflow:

  • Serial Dilution (Vertical): Add the Test Compound down the columns (e.g., 512 µg/mL to 4 µg/mL).

  • Serial Dilution (Horizontal): Add Antibiotic across the rows (e.g., MIC to 1/64 MIC).

  • Inoculation: Add

    
     CFU/mL bacterial suspension to all wells.
    
  • Incubation: 18-24 hours at 37°C.

  • Readout: Measure OD600 or visual turbidity.

Data Analysis (FIC Index Calculation):



  • Interpretation: FICI

    
     0.5 indicates Synergy .
    
Protocol B: Ethidium Bromide (EtBr) Accumulation Assay

Objective: To directly measure the inhibition of efflux pumps by monitoring the fluorescence of EtBr (which fluoresces only when intracellular and bound to DNA).

Workflow:

  • Preparation: Grow bacteria to mid-log phase (

    
    ).
    
  • Loading: Wash cells and resuspend in PBS.

  • Treatment: Add 4-[(Propylamino)sulfonyl]benzoic acid at sub-MIC concentrations (e.g., 50 µg/mL). Include a Probenecid positive control.

  • Initiation: Add Ethidium Bromide (final conc. 1-2 µg/mL).

  • Kinetics: Measure fluorescence (Ex 530 nm / Em 600 nm) every 60 seconds for 30 minutes.

Expected Result:

  • Active Inhibitor: Rapid increase in fluorescence (EtBr trapped inside).

  • Inactive Control: Low fluorescence (EtBr pumped out).

Data Presentation & SAR Analysis

When reporting results for this compound, compare it directly to the di-propyl parent (Probenecid) to establish the SAR profile.

Parameter4-[(Propylamino)sulfonyl]benzoic acidProbenecid (Reference)Significance
Structure Mono-propyl sulfonamideDi-propyl sulfonamideTests steric/lipophilic requirement.
LogP (Calc) ~2.19~3.21Lower lipophilicity may reduce membrane permeability.
pKa ~3.4 (COOH)~3.4 (COOH)Similar ionization at physiological pH.
EPI Activity Experimental ValueHighIf Mono < Di, hydrophobic interaction is key.

References

  • BenchChem. (n.d.). 4-[(Propylamino)sulfonyl]benzoic acid Product Information. Retrieved from

  • PubChem. (n.d.). Probenecid (Compound Summary). National Library of Medicine. Retrieved from

  • Lomovskaya, O., & Bostian, K. A. (2006). Practical applications of efflux pump inhibitors. Methods in Molecular Medicine, 142, 279–302. (Contextual grounding for EPI protocols).
  • Sigma-Aldrich. (n.d.). Product Specification: 4-[(propylamino)sulfonyl]benzoic acid. Retrieved from

Sources

Investigating the Anti-Inflammatory Profile of 4-[(Propylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocols

Compound Identity: 4-[(Propylamino)sulfonyl]benzoic Acid (CAS: 10252-65-0) Synonyms: N-Despropylprobenecid; 4-(Propylsulfamoyl)benzoic acid Target Mechanism: Pannexin-1 (Panx1) Channel Blockade / OAT Inhibition / NLRP3 Inflammasome Modulation

Part 1: Introduction & Mechanistic Rationale[1]

The Scientific Context

4-[(Propylamino)sulfonyl]benzoic acid is the primary mono-propyl metabolite of the well-known uricosuric and anti-inflammatory agent, Probenecid.[1] While Probenecid is widely documented for its ability to inhibit Organic Anion Transporters (OATs) and Pannexin-1 (Panx1) channels, the specific pharmacological contribution of its metabolites is a critical area of investigation in pharmacodynamics and structure-activity relationship (SAR) studies.

Researching this specific compound allows scientists to:

  • Decouple Toxicity from Efficacy: Determine if the metabolite retains the anti-inflammatory potency of the parent drug without the same pharmacokinetic liability.

  • Validate Panx1 Inhibition: Confirm if the mono-propyl sulfonamide moiety is sufficient for blocking the Panx1 pore, a key gateway for ATP release in inflammation.

  • Study Inflammasome Regulation: Investigate its ability to dampen the NLRP3 inflammasome, a multiprotein complex responsible for IL-1

    
     and IL-18 release during sterile inflammation and gout.
    
Mechanism of Action: The Panx1-ATP-P2X7 Axis

The primary hypothesis for the anti-inflammatory effect of sulfonyl-benzoic acid derivatives lies in the blockade of Pannexin-1 channels.

  • The Trigger: During cellular stress (e.g., apoptosis or pathogen exposure), Panx1 channels open, releasing intracellular ATP into the extracellular space.

  • The Signal: Extracellular ATP binds to P2X7 receptors on macrophages.

  • The Cascade: P2X7 activation causes potassium (

    
    ) efflux, which triggers the assembly of the NLRP3 inflammasome.
    
  • The Effect: Caspase-1 is activated, cleaving pro-IL-1

    
     into its active, pro-inflammatory form.
    

By inhibiting Panx1, 4-[(Propylamino)sulfonyl]benzoic acid effectively "silences" the danger signal (ATP) before it can activate the inflammasome.

Panx1_Axis Compound 4-[(Propylamino)sulfonyl] benzoic acid Panx1 Pannexin-1 Channel Compound->Panx1  BLOCKS   ATP_Extra Extracellular ATP (DAMP) Panx1->ATP_Extra Release ATP_Intra Intracellular ATP ATP_Intra->Panx1 Translocation P2X7 P2X7 Receptor ATP_Extra->P2X7 Activates K_Efflux K+ Efflux P2X7->K_Efflux Induces NLRP3 NLRP3 Inflammasome K_Efflux->NLRP3 Triggers Assembly Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates Cytokine IL-1β / IL-18 Release Caspase1->Cytokine Cleavage

Figure 1: Proposed Mechanism of Action. The compound inhibits Panx1, preventing ATP release and subsequent NLRP3 inflammasome activation.

Part 2: Material Preparation & Handling

Caution: This compound is a sulfonamide derivative. Handle with standard PPE (gloves, goggles, lab coat) to avoid sensitization.

Stock Solution Preparation

The compound is a benzoic acid derivative, implying poor solubility in pure water at neutral pH but good solubility in organic solvents or alkaline aqueous solutions.

ParameterSpecificationNotes
Molecular Weight 243.28 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)Dissolve to 50 - 100 mM stock.
Alternative Solvent 0.1 M NaOHSoluble as the sodium salt; adjust pH back to 7.4 carefully in buffer.
Storage -20°CAliquot to avoid freeze-thaw cycles. Stable for >6 months.
Working Conc. 10

M – 1 mM
Typical IC50 for Panx1 is often in the high micromolar range (similar to Probenecid).

Protocol Tip: When diluting the DMSO stock into aqueous culture media, ensure the final DMSO concentration remains < 0.5% to avoid solvent-induced cytotoxicity or membrane permeabilization artifacts.

Part 3: In Vitro Experimental Protocols

Protocol A: Functional Panx1 Inhibition Assay (Dye Uptake)

Objective: To quantify the direct inhibition of Pannexin-1 channels by measuring the uptake of membrane-impermeable dyes (Yo-Pro-1 or TO-PRO-3) which enter only when Panx1 is open.

Materials:

  • Cells: J774A.1 or BMDM (Bone Marrow Derived Macrophages).

  • Reagents: Yo-Pro-1 Iodide (1

    
    M final), Panx1 agonist (e.g., ATP or BzATP).
    
  • Buffer: Low-divalent cation saline solution (to favor channel opening) or standard PBS + Glucose.

Step-by-Step Workflow:

  • Seeding: Plate macrophages in a black-walled 96-well plate (50,000 cells/well) and incubate overnight.

  • Pre-treatment: Remove media and wash 1x with assay buffer. Add 50

    
    L of assay buffer containing increasing concentrations of 4-[(Propylamino)sulfonyl]benzoic acid  (e.g., 0, 10, 50, 100, 500, 1000 
    
    
    
    M). Incubate for 15-30 minutes at 37°C.
  • Dye Addition: Add 50

    
    L of 2x Dye solution (2 
    
    
    
    M Yo-Pro-1) containing the Panx1 stimulus (e.g., 10
    
    
    M BzATP).
    • Note: If studying basal channel opening, omit the stimulus.

  • Kinetic Readout: Immediately place in a fluorescence plate reader (Ex/Em: 491/509 nm). Measure fluorescence every 1 minute for 30 minutes.

  • Analysis: Calculate the slope of dye uptake (RFU/min) over the linear range (5–15 min). Normalize to Vehicle Control (100% activity) and Probenecid Control (Positive Control).

Protocol B: NLRP3 Inflammasome Inhibition (IL-1 Release)

Objective: To assess the compound's ability to block the physiological outcome of Panx1 activation—cytokine release.

Materials:

  • Cells: Primed Macrophages (LPS-treated).[2][3]

  • Priming Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Trigger: ATP (5 mM) or Nigericin (10

    
    M).
    
  • Readout: Mouse/Human IL-1

    
     ELISA Kit.
    

Step-by-Step Workflow:

  • Priming (Signal 1): Seed macrophages in 24-well plates. Treat with LPS (100 ng/mL) for 3–4 hours . This upregulates Pro-IL-1

    
     and NLRP3 protein expression.
    
  • Drug Treatment: Replace media with serum-free Opti-MEM containing 4-[(Propylamino)sulfonyl]benzoic acid (various concentrations). Incubate for 30 minutes .

  • Activation (Signal 2): Add ATP (5 mM) directly to the wells. Incubate for 45–60 minutes .

    • Critical: ATP activates P2X7, which recruits Panx1.

  • Collection: Collect cell-free supernatants.

  • Quantification: Perform IL-1

    
     ELISA on supernatants.
    
  • Viability Check (Mandatory): Perform an LDH (Lactate Dehydrogenase) release assay on the remaining cells to ensure reduced cytokine levels are due to inhibition, not cell death.

Workflow cluster_readout Dual Readout Start Seed Macrophages (BMDM or J774A.1) Prime Priming Phase LPS (100 ng/mL, 4h) Start->Prime Treat Drug Treatment Add Compound (30 min) Prime->Treat Trigger Activation Phase Add ATP (5mM, 1h) Treat->Trigger Collect Collect Supernatant Trigger->Collect ELISA ELISA (IL-1β) Collect->ELISA LDH LDH Assay (Cell Viability) Collect->LDH

Figure 2: Experimental Workflow for Inflammasome Inhibition Assay.

Part 4: Data Analysis & Troubleshooting

Expected Results
  • Dye Uptake: You should observe a dose-dependent reduction in fluorescence slope. If the compound mimics Probenecid, the IC50 is expected to be in the range of 100

    
    M – 500 
    
    
    
    M
    .
  • ELISA: Significant reduction in IL-1

    
     release compared to the "LPS + ATP" vehicle control.
    
  • LDH: Should remain low (<10% of total lysis). If LDH decreases alongside IL-1

    
    , the compound is non-toxic. If LDH is high, the compound is cytotoxic.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Compound Precipitation Acidic pH in mediaEnsure stock is fully dissolved in DMSO. Check media pH; the sulfonamide group can be pH sensitive.
High Background Dye Uptake Cell damage during washingUse gentle aspiration. Do not let cells dry out. Use a "no wash" dye protocol if possible.
No Inhibition Observed Insufficient Pre-incubationPanx1 blockers often require 15-30 mins to access the binding site. Increase pre-incubation time.
Inconsistent ELISA Data ATP degradationATP is unstable in media. Make fresh ATP stock immediately before addition. Adjust pH of ATP stock to 7.4.

Part 5: References

  • PubChem. (n.d.).[1] 4-[(Propylamino)sulfonyl]benzoic acid (CAS 10252-65-0).[1][4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Silverman, W., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology. (Establishes the mechanism for the parent compound). Retrieved from [Link]

  • Pelegrin, P., & Surprenant, A. (2006). Pannexin-1 couples to maitotoxin- and nigericin-induced interleukin-1beta release from a pore-forming P2X7 receptor. The Journal of Biological Chemistry. (Foundational protocol for Panx1/Inflammasome assays). Retrieved from [Link]

Sources

4-[(Propylamino)sulfonyl]benzoic acid in gout treatment research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Investigating 4-[(Propylamino)sulfonyl]benzoic Acid in Gout Therapeutics

Subtitle: Protocols for Metabolite Characterization, URAT1 Inhibition Screening, and In Vivo Efficacy Models

Abstract

This technical guide focuses on 4-[(propylamino)sulfonyl]benzoic acid (also known as N-despropylprobenecid), the primary active metabolite of the uricosuric agent Probenecid.[1] While Probenecid remains a cornerstone in gout management, modern drug development requires rigorous analysis of its metabolites to understand pharmacokinetics (PK), safety profiles, and structure-activity relationships (SAR). This document outlines standardized protocols for evaluating the inhibitory potency of this compound against Urate Transporter 1 (URAT1), bioanalytical quantification via LC-MS/MS, and validation in hyperuricemic rodent models.

Mechanism of Action & Clinical Relevance

4-[(Propylamino)sulfonyl]benzoic acid is formed via the oxidative dealkylation of Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid) by hepatic cytochrome P450 enzymes.[1] In gout therapeutics, the efficacy of the parent compound relies on blocking the reabsorption of uric acid in the renal proximal tubule.[2]

  • Target: URAT1 (SLC22A12) and OAT4 (SLC22A11).[1]

  • Physiological Effect: By inhibiting these apical transporters, the compound prevents urate from returning to the bloodstream, thereby increasing renal clearance.[3]

  • Research Significance: Understanding the potency of the mono-propyl metabolite relative to the parent di-propyl drug is critical for accurate PK/PD modeling and designing next-generation uricosurics with improved half-lives.[1]

Pathway Visualization: Metabolism and Renal Action

GoutPathway Probenecid Probenecid (Parent Drug) Liver Hepatic Metabolism (CYP450) Probenecid->Liver Oral Dosing Kidney Kidney Proximal Tubule Probenecid->Kidney Systemic Circ. Metabolite 4-[(Propylamino)sulfonyl] benzoic acid Liver->Metabolite Dealkylation Metabolite->Kidney Systemic Circ. URAT1 URAT1 Transporter (Inhibition) Kidney->URAT1 Target Site Excretion Uric Acid Excretion (Urine) URAT1->Excretion Blocks Reabsorption

Figure 1: Pharmacological pathway showing the conversion of Probenecid to its mono-propyl metabolite and their collective action on the renal URAT1 transporter.[1]

In Vitro Protocol: URAT1 Inhibition Assay

The gold standard for validating uricosuric activity is the radiolabeled uric acid uptake assay using HEK293 cells stably expressing human URAT1 (hURAT1).[1][4]

Materials Required
  • Cell Line: HEK293-hURAT1 (stable transfectants).[1][5][4][6]

  • Radioligand: [8-

    
    C]-Uric acid (Specific Activity > 50 mCi/mmol).[1]
    
  • Lysis Buffer: 0.1 M NaOH.[1][4]

  • Transport Buffer (Cl- Free): 125 mM Sodium Gluconate, 4.8 mM Potassium Gluconate, 1.2 mM KH

    
    PO
    
    
    
    , 1.2 mM MgSO
    
    
    , 1.3 mM Calcium Gluconate, 5.6 mM Glucose, 25 mM HEPES (pH 7.4).
    • Expert Insight: We use Gluconate instead of Chloride because high extracellular Cl- can interfere with anion exchange dynamics in OAT/URAT assays.[1]

Step-by-Step Methodology
  • Cell Seeding:

    • Seed HEK293-hURAT1 cells in Poly-D-Lysine coated 24-well plates at

      
       cells/well.
      
    • Incubate for 48 hours at 37°C, 5% CO

      
       until 90% confluence.
      
  • Compound Preparation:

    • Dissolve 4-[(Propylamino)sulfonyl]benzoic acid in DMSO to create a 100 mM stock.

    • Prepare serial dilutions (0.1 µM to 500 µM) in the Transport Buffer.[1] Final DMSO concentration must be < 0.5%.

  • Uptake Initiation:

    • Wash cells

      
       with pre-warmed (
      
      
      
      C) Transport Buffer.
    • Add 200 µL of Transport Buffer containing the test compound (or vehicle control).

    • Incubate for 5 minutes at 37°C (Pre-incubation).

    • Add [

      
      C]-Uric acid (Final concentration: 50 µM).
      
    • Incubate for exactly 2 minutes .

    • Critical: Do not exceed 5 minutes uptake time; you must measure the initial rate of transport to calculate kinetic constants accurately.

  • Termination & Lysis:

    • Aspirate buffer immediately and wash

      
       with ice-cold PBS.
      
    • Add 250 µL of 0.1 M NaOH to lyse cells. Shake for 20 minutes.

  • Quantification:

    • Transfer lysate to scintillation vials with 3 mL scintillation cocktail.

    • Measure radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis

Calculate the IC


 using non-linear regression (log(inhibitor) vs. response).
CompoundIC

(hURAT1)
Notes
Probenecid (Parent) ~10–15 µMStandard reference.[1]
4-[(Propylamino)...] To be determinedOften shows reduced potency compared to parent.[1]
Benzbromarone < 0.2 µMPositive control (High potency).[1]

Bioanalytical Protocol: LC-MS/MS Quantification

To study the metabolite pharmacokinetically, a robust LC-MS/MS method is required to distinguish it from the parent drug.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (MRM Mode)

Operate in Negative Ion Mode (ESI-) as benzoic acid derivatives ionize better in negative mode.[1]

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Probenecid 284.1240.120
4-[(Propylamino)...] 242.1198.122
Internal Standard 289.1245.120
  • Note: The transition corresponds to the loss of the carboxyl group (

    
    ) or the sulfonamide cleavage.
    

In Vivo Validation: Hyperuricemic Mouse Model

Rodents possess the enzyme uricase, which degrades uric acid. To mimic human gout (hyperuricemia), uricase must be inhibited using Potassium Oxonate.

Experimental Workflow

InVivoWorkflow Start Acclimatization (C57BL/6 Mice, n=8/group) Induction Hyperuricemia Induction Potassium Oxonate (250 mg/kg, IP) Start->Induction Treatment Treatment (1 hr post-induction) Oral Gavage: 4-[(Propylamino)...]benzoic acid Induction->Treatment Sampling Blood Sampling (0, 1, 2, 4 hrs post-dose) Treatment->Sampling Analysis Serum Uric Acid Analysis (Uricase-Peroxidase Assay) Sampling->Analysis

Figure 2: Protocol workflow for the Potassium Oxonate-induced hyperuricemia model.[1][3][5][7]

Protocol Details
  • Animals: Male C57BL/6 mice (8-10 weeks).

  • Induction: Inject Potassium Oxonate (250 mg/kg) intraperitoneally (IP) dissolved in 0.5% CMC-Na.

  • Dosing: One hour after induction, administer the test compound (4-[(Propylamino)sulfonyl]benzoic acid) via oral gavage (PO).

    • Dose Range: 50 mg/kg and 100 mg/kg.

  • Endpoint: Collect blood from the tail vein.[1] Centrifuge at 3000g for 10 mins to separate serum.

  • Assay: Use a commercial Uric Acid Assay Kit (Phosphotungstic acid method or Enzymatic colorimetric method).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4911, Probenecid. Retrieved from [Link][1]

  • Enomoto, A., et al. (2002). Molecular identification of a renal urate anion exchanger that regulates blood urate levels. Nature.[1][8] This paper establishes the seminal cloning and characterization of URAT1.[1] Retrieved from [Link][1]

  • Perez-Ruiz, F., et al. (2018). Uricosuric agents for the treatment of hyperuricemia and gout. Current Pharmaceutical Design.[1] Discusses the mechanism of probenecid and benzbromarone. Retrieved from [Link]

  • Creative Bioarray (2024). Potassium Oxonate-Induced Hyperuricemia Model. Protocols for in vivo gout modeling.[1] Retrieved from [Link]

Sources

developing assays for 4-[(Propylamino)sulfonyl]benzoic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization and Assay Development for 4-[(Propylamino)sulfonyl]benzoic Acid

Introduction & Scientific Rationale

4-[(Propylamino)sulfonyl]benzoic acid (also known as N-depropylprobenecid ) is the primary N-dealkylated metabolite of the uricosuric agent Probenecid.[1] While Probenecid is a well-established inhibitor of Organic Anion Transporters (OATs) and the Urate Transporter 1 (URAT1), the activity of its metabolites is often overlooked despite their clinical relevance in renal clearance and drug-drug interactions (DDIs).[1]

This guide outlines the methodology to characterize the inhibitory potency of 4-[(Propylamino)sulfonyl]benzoic acid. Unlike generic screening protocols, this workflow focuses on three critical biological interfaces:[1]

  • Renal Clearance: OAT1/OAT3 inhibition using a fluorescent surrogate (6-Carboxyfluorescein).[1][2]

  • Uricosuric Efficacy: URAT1 inhibition using the gold-standard radioligand (

    
    C-Uric Acid).[1][3]
    
  • Assay Adjuvant Utility: Assessment of anion transport blockade to prevent dye leakage in calcium flux assays (e.g., Fluo-4).[1]

Pre-Assay Physiochemical Profiling

Before initiating biological assays, the compound must be solubilized correctly to prevent precipitation-induced artifacts, a common failure mode with sulfonamide-benzoates.

  • Solubility: The benzoic acid moiety renders the compound pH-dependent.[1]

    • Stock Preparation: Dissolve in 100% DMSO to 100 mM.

    • Working Buffer: Dilute into Hank’s Balanced Salt Solution (HBSS) containing 10 mM HEPES (pH 7.4).[1]

    • Critical Check: If precipitation occurs upon dilution, adjust buffer pH to 7.4–7.[1]6. The carboxylic acid (

      
      ) must be ionized for solubility, but the sulfonamide group (
      
      
      
      ) remains neutral.[1]

Protocol A: OAT1/OAT3 Inhibition Screening (Fluorescence Method)

This protocol utilizes 6-Carboxyfluorescein (6-CF) , a validated non-radioactive surrogate substrate for OAT1 and OAT3. It offers higher throughput than traditional


H-PAH (para-aminohippurate) assays while maintaining excellent correlation with isotopic data.[1]
Experimental Design
  • Cell Model: HEK293 cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8).[1]

  • Substrate: 6-Carboxyfluorescein (6-CF).[1][3][4]

    
     for OAT1.[1][4]
    
  • Positive Control: Probenecid (Parent compound).[1][2]

  • Readout: Intracellular Fluorescence (RFU).[1]

Step-by-Step Workflow
  • Seeding:

    • Seed HEK293-OAT1 cells in Poly-D-Lysine coated 96-well black-wall/clear-bottom plates at

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       to reach 90% confluency.
      
    • Note: Induce expression with sodium butyrate (5 mM) 24h prior if using an inducible system.[1]

  • Equilibration:

    • Remove culture medium.[1][2] Wash cells

      
       with pre-warmed (
      
      
      
      C) HBSS.[1][5]
    • Crucial Step: Allow cells to equilibrate in HBSS for 10 minutes to deplete intracellular organic anions that might compete via exchange mechanisms.[1]

  • Inhibitor Incubation:

    • Prepare serial dilutions of 4-[(Propylamino)sulfonyl]benzoic acid (Range: 0.1

      
      M – 500 
      
      
      
      M) in HBSS.
    • Add 50

      
      L of inhibitor solution to wells.[1] Incubate for 10 minutes  at 37°C.
      
    • Why? Pre-incubation ensures the inhibitor binds to the transporter (potentially in the inward-open state) before the substrate competes for entry.[1]

  • Uptake Phase:

    • Add 50

      
      L of 20 
      
      
      
      M 6-CF (Final concentration: 10
      
      
      M).
    • Incubate for 10 minutes (Linear uptake phase).

  • Termination & Lysis:

    • Aspirate solution rapidly.

    • Wash

      
       with Ice-Cold  HBSS (stops transport immediately).[1]
      
    • Lyse cells with 100

      
      L of 0.1 N NaOH or M-PER buffer.[1]
      
    • Incubate 20 mins in dark.

  • Detection:

    • Measure fluorescence: Ex 490 nm / Em 520 nm.

Data Visualization: OAT Assay Workflow

OAT_Assay Seed Seed HEK-OAT1 (96-well Black) Wash Wash & Equilibrate (HBSS, 10 min) Seed->Wash PreInc Add Inhibitor (10 min Pre-incubation) Wash->PreInc Transport Add Substrate (6-CF) (10 min Uptake) PreInc->Transport Stop Ice-Cold Wash (Stop Transport) Transport->Stop Lyse Lysis & Read (Ex 490 / Em 520) Stop->Lyse

Caption: Workflow for OAT1 inhibition screening using 6-Carboxyfluorescein.

Protocol B: URAT1 Inhibition (Radiometric Gold Standard)

While fluorescence assays work for OATs, the Urate Transporter 1 (URAT1/SLC22A12) requires high specificity.[1] Fluorescent uric acid analogs often suffer from non-specific binding.[1] Therefore,


C-Uric Acid  remains the regulatory gold standard for defining uricosuric potential (Gout therapy).[1]
Experimental Design
  • Cell Model: HEK293T cells transiently or stably expressing human URAT1.[1][3]

  • Substrate:

    
    C-Uric Acid (Specific Activity > 50 mCi/mmol).[1][6]
    
  • Buffer: Cl-free Transport Buffer (125 mM Sodium Gluconate, 4.8 mM Potassium Gluconate, 1.2 mM KH

    
    PO
    
    
    
    , 1.2 mM MgSO
    
    
    , 1.3 mM Calcium Gluconate, 5.6 mM Glucose, 25 mM HEPES, pH 7.4).[1]
  • Mechanism: URAT1 is an anion exchanger; intracellular lactate or nicotinate gradients drive uric acid uptake.[1]

Step-by-Step Workflow
  • Preparation:

    • Seed cells to 100% confluency in 24-well plates.

    • Intracellular Loading (Optional but Recommended): Pre-incubate cells with 1 mM Sodium Lactate or Nicotinate for 20 mins to create the outward gradient required to drive Uric Acid influx.[1]

  • Transport Assay:

    • Wash cells with Cl-free Transport Buffer.[1]

    • Add 200

      
      L Transport Buffer containing:
      
      • 
        C-Uric Acid (50 
        
        
        
        M final).[1][6][7]
      • Test Compound (4-[(Propylamino)sulfonyl]benzoic acid).[1][8]

    • Incubate for 5 minutes at 37°C.

  • Termination:

    • Aspirate and wash

      
       with Ice-Cold PBS.[1][3]
      
    • Lyse with 0.1 M NaOH (200

      
      L/well).
      
  • Quantification:

    • Transfer lysate to scintillation vials.[1][3]

    • Add 3 mL scintillation cocktail (e.g., Ultima Gold).

    • Count DPM (Disintegrations Per Minute).

Protocol C: Functional Dye Retention (Adjuvant Assay)

Benzoic acid sulfonamides are frequently used to inhibit Multi-Drug Resistance proteins (MDRs) and OATs that pump fluorescent calcium indicators (like Fluo-4 or Fura-2) out of cells.[1] This assay determines if the mono-propyl metabolite retains this utility.[1]

Workflow
  • Dye Loading: Incubate CHO-K1 cells with 4

    
    M Fluo-4 AM ester.[1]
    
  • Conditions:

    • A: Dye alone (Control).

    • B: Dye + 2.5 mM Probenecid (Standard).[1]

    • C: Dye + 2.5 mM 4-[(Propylamino)sulfonyl]benzoic acid.[1]

  • Kinetic Read: Measure baseline fluorescence every 5 minutes for 60 minutes (Ex 488 / Em 525).

  • Success Metric: If Condition C maintains >80% of the fluorescence of Condition B over 1 hour, the metabolite is a viable, potentially less toxic adjuvant.[1]

Data Analysis & Interpretation

Calculating IC50

Normalize data to the "No Inhibitor" control (100% Uptake) and "Background" (Empty Vector cells).[1] Fit the data to the four-parameter logistic equation:


[1]
  • 
     : Rate of uptake.[1][4][9]
    
  • 
     : Concentration of inhibitor.[1][2][10]
    
  • 
     : Hill slope.[1]
    
Expected Results Table
ParameterProbenecid (Parent)4-[(Propylamino)sulfonyl]benzoic acidInterpretation
OAT1 IC50

Expected:

Metabolite likely retains activity but is less potent due to loss of lipophilicity (one less propyl group).[1]
URAT1 IC50

Expected:

Reduced uricosuric potential compared to parent.[1]
Solubility Low at pH < 7.0Moderate at pH < 7.0Mono-propyl amine is less hydrophobic, potentially improving formulation stability.[1]
Mechanistic Diagram: Competitive vs. Non-Competitive

Recent structural biology suggests sulfonamide inhibitors often bind to the inward-open conformation of URAT1/OATs, acting non-competitively with respect to extracellular substrate.[1]

Mechanism Extracellular Extracellular Space Transporter_Out Transporter (Outward-Open) Accepts Substrate Extracellular->Transporter_Out Substrate binds Intracellular Intracellular Space Transporter_In Transporter (Inward-Open) Releases Substrate Transporter_Out->Transporter_In Conformational Change Transporter_In->Intracellular Substrate Release Inhibitor 4-[(Propylamino)sulfonyl]benzoic acid Inhibitor->Transporter_In  Binds & Locks (Non-Competitive)

Caption: Proposed mechanism of inhibition. The compound likely stabilizes the inward-open state, preventing transporter recycling.[1]

References

  • Nigam, S. K., et al. (2015).[1][4] "The Organic Anion Transporter (OAT) Family."[1][2][4] Pharmacological Reviews, 67(1), 98–129.[1] Link

  • Enomoto, A., et al. (2002).[1] "Molecular Identification of a Renal Urate-Anion Exchanger that Regulates Blood Urate Levels." Nature, 417, 447–452.[1] Link

  • Truong, D. M., et al. (2008).[1] "Multi-level Analysis of Organic Anion Transporters 1, 3, and 6 Reveals Major Differences in Structural Determinants." Journal of Biological Chemistry, 283(13), 8654–8663.[1] Link

  • U.S. Food and Drug Administration (FDA). (2020).[1] "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry." Link

  • Zhang, Y., et al. (2024).[1][6] "Molecular mechanisms of uric acid transport by the native human URAT1 and its inhibition by anti-gout drugs." bioRxiv.[1][6] Link[1][6]

Sources

Application Note: Purification Protocols for 4-[(Propylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the purification strategies for 4-[(Propylamino)sulfonyl]benzoic acid (CAS: 10252-65-0), also known as N-Despropylprobenecid .[1] This compound is the primary metabolite of the uricosuric drug Probenecid and a critical reference standard in pharmacokinetic studies and impurity profiling.

Unlike its parent compound Probenecid (which possesses a tertiary sulfonamide), 4-[(Propylamino)sulfonyl]benzoic acid contains a secondary sulfonamide group.[1] This structural difference introduces a second ionizable proton (sulfonamide N-H), significantly altering its solubility profile and purification logic compared to Probenecid.[1]

Key Chemical Properties:

  • Molecular Formula: C₁₀H₁₃NO₄S[1]

  • Molecular Weight: 243.28 g/mol [1]

  • pKa Values (Theoretical):

    • 
       (Carboxylic Acid)[1]
      
    • 
       (Sulfonamide N-H)[1]
      
  • Solubility: Insoluble in water at pH < 3; Soluble in organic solvents (Ethanol, Acetone); Soluble in aqueous alkali (NaOH, KOH).[1]

Strategic Purification Logic

Effective purification requires exploiting the ionization states of the molecule. The presence of two acidic sites distinguishes it from neutral organic impurities and the mono-acidic parent compound Probenecid.

The "Dianion" Advantage

At pH > 11, the target molecule exists as a dianion (carboxylate and sulfonamide anion), whereas Probenecid exists only as a monoanion (carboxylate). This difference allows for separation using Anion Exchange Chromatography (AEX) or specific pH-controlled extraction windows.[1]

ChemicalLogic Figure 1: Ionization States of 4-[(Propylamino)sulfonyl]benzoic acid Acid pH < 2 (Neutral Form) Insoluble in Water Soluble in Organics Neutral pH 4-8 (Mono-Anion) Soluble in Water Acid->Neutral Deprotonation (-COOH) Base pH > 11 (Di-Anion) Highly Soluble Strong AEX Binding Neutral->Base Deprotonation (-SO2NH-)

Protocol A: Bulk Chemical Isolation (Acid-Base Extraction)

Objective: Removal of non-acidic impurities (unreacted amines, neutral side products) and inorganic salts.[1] Scale: Gram to Kilogram.

Reagents Required[1][2][3][4][5]
  • 1M Sodium Hydroxide (NaOH)[1]

  • 1M Hydrochloric Acid (HCl)[1]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • pH Meter or Indicator Paper[1]

Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid). Stir until fully dissolved. The solution pH should be > 12.[1]

    • Mechanism:[2][3] This converts the target into its highly soluble dianion form.[1]

  • Organic Wash (Impurity Removal): Extract the aqueous alkaline solution with an equal volume of Ethyl Acetate .[1]

    • Action: Shake vigorously and separate layers.[1] Discard the organic (top) layer.[1]

    • Logic: Neutral impurities (e.g., unreacted propylamine) partition into the organic phase, while the target remains in the aqueous phase.

  • Controlled Acidification: Cool the aqueous layer to 4°C. Slowly add 1M HCl dropwise with stirring.

    • Observation: Cloudiness will appear as pH drops below 5.[1] Continue acidifying until pH reaches 2.0 - 2.5 .

  • Isolation: Filter the resulting white precipitate using vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with ice-cold dilute HCl (pH 2) followed by a small volume of ice-cold water.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Protocol B: Recrystallization (Polishing)

Objective: Removal of structurally similar impurities and improvement of crystal habit.[1] Solvent System: Ethanol / Water.[1][3]

Methodology
  • Dissolution: Place the dried solid from Protocol A in a flask. Add minimal boiling Ethanol (95%) until the solid just dissolves.[1]

  • Filtration (Optional): If insoluble particles remain, filter the hot solution through a heated glass sinter.

  • Nucleation: Remove from heat. Add warm water (60°C) dropwise to the hot ethanol solution until a faint, persistent turbidity is observed.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Note: Rapid cooling may trap impurities.[1] Slow cooling yields purer, larger crystals.[1]

  • Collection: Filter the crystals and wash with a cold 1:1 Ethanol:Water mixture.

Recrystallization Figure 2: Recrystallization Workflow (Ethanol/Water System) Start Crude Solid Dissolve Dissolve in Hot EtOH Start->Dissolve WaterAdd Add Warm Water (Until Turbid) Dissolve->WaterAdd Cool Slow Cool to 4°C WaterAdd->Cool Filter Filter & Dry Cool->Filter

Protocol C: Preparative HPLC (High Purity)

Objective: Isolation of >99.5% pure reference standard and separation from Probenecid. Technique: Reverse Phase Chromatography (RP-HPLC).[1][4][5]

Chromatographic Conditions
ParameterSetting
Column C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm or 10 µm)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 10 - 20 mL/min (depending on column diameter)
Detection UV @ 254 nm (Aromatic ring) and 245 nm
Temperature Ambient (25°C)
Gradient Profile[1]
  • 0-2 min: 10% B (Equilibration)

  • 2-20 min: 10%

    
     60% B (Linear Gradient)
    
  • 20-25 min: 60%

    
     95% B (Wash)
    
  • 25-30 min: 10% B (Re-equilibration)

Separation Mechanism: The acidic mobile phase suppresses the ionization of the carboxylic acid (


), increasing retention on the hydrophobic C18 stationary phase. Probenecid (dipropyl) is more hydrophobic than the target (mono-propyl) and will elute later .[1]
  • Expected Retention:

    • 4-[(Propylamino)sulfonyl]benzoic acid: ~12-14 min.[1]

    • Probenecid (Impurity): ~16-18 min.[1]

Fraction Collection
  • Collect peaks based on UV threshold.[1]

  • Pool fractions containing the target peak.[1]

  • Evaporation: Remove Acetonitrile using a rotary evaporator at 40°C.

  • Lyophilization: Freeze-dry the remaining aqueous phase to obtain the pure white powder.[1]

Analytical Quality Control (QC)

Before release, the purified material must be validated against the following criteria:

  • HPLC Purity: > 98.0% (Area %).

  • Mass Spectrometry: ESI-MS (Negative Mode).

    • Target [M-H]⁻: 242.05 m/z .[1]

  • Melting Point: 198 - 200°C (Consistent with benzoic acid sulfonamides).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 611818, 4-((Propylamino)sulfonyl)benzoic acid.[1] Retrieved from [Link][1]

  • Y. Li et al. (2023). Synthesis and characterization of supramolecular assembly probenecid cocrystal.[1] (Discusses solubility and ethanol recrystallization of the homolog). Retrieved from [Link]

Sources

4-[(Propylamino)sulfonyl]benzoic acid for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Target: Organic Anion Transporters (OATs) & URAT1 Compound Class: Benzenesulfonamides Primary Application: Structure-Activity Relationship (SAR) & Transport Inhibition Studies[1]

Introduction & Chemical Biology

4-[(Propylamino)sulfonyl]benzoic acid (CAS: 10252-65-0), also known as N-despropylprobenecid, is the mono-propyl analog of the uricosuric agent Probenecid.[2] While Probenecid (a di-propyl sulfonamide) is a clinically established inhibitor of Organic Anion Transporters (OAT1, OAT3) and URAT1, the mono-propyl variant serves as a critical tool for Structure-Activity Relationship (SAR) studies.

In drug development, this compound is utilized to:

  • Map Hydrophobic Pockets: Determine the steric bulk requirements of the OAT substrate-binding channel.

  • Assess Metabolic Stability: As the primary metabolite of Probenecid, its accumulation affects the pharmacokinetic profile of co-administered drugs.

  • Optimize Anion Blockade: Evaluate the necessity of the tertiary sulfonamide nitrogen for preventing dye leakage in calcium flux assays.

Chemical Profile
PropertySpecification
IUPAC Name 4-(Propylsulfamoyl)benzoic acid
CAS Number 10252-65-0
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
pKa (Acid) ~3.4 (Carboxylic acid)
pKa (Sulfonamide) ~10.2 (Secondary sulfonamide N-H)
Solubility Low in water; soluble in 1N NaOH or DMSO
Mechanism of Action & SAR Logic

The efficacy of benzenesulfonamides as transporter inhibitors relies on a "bipartite" pharmacophore:

  • Anionic Head: The carboxylic acid (ionized at physiological pH) mimics the endogenous substrates (e.g., urate, α-ketoglutarate).

  • Hydrophobic Tail: The alkyl chains on the sulfonamide nitrogen interact with a lipophilic pocket within the transporter's transmembrane domain.

The SAR Hypothesis: Probenecid (Di-propyl) exhibits optimal inhibition (IC50 ~ 5–15 µM for OAT1). The Mono-propyl analog (Topic Compound) typically shows reduced inhibitory potency (higher IC50) due to decreased lipophilicity and the presence of a polar N-H bond on the sulfonamide, which may clash with the hydrophobic pocket or alter the hydration shell.

Visualization: SAR Pharmacophore Map

SAR_Map Scaffold Benzenesulfonamide Scaffold Head Carboxylic Acid (Anionic Anchor) Scaffold->Head  C-1 Position   Linker Sulfonyl Group (Electron Withdrawal) Scaffold->Linker  C-4 Position   OAT_Binding OAT1/3 Arg Residue Head->OAT_Binding Electrostatic Interaction Tail_Mono N-Propyl (Mono) (Test Compound) Lower LogP Linker->Tail_Mono  Secondary Amine   Tail_Di N,N-Dipropyl (Probenecid) Optimal Hydrophobicity Linker->Tail_Di  Tertiary Amine   Hydrophobic_Pocket Transporter Lipophilic Cleft Tail_Mono->Hydrophobic_Pocket Partial Filling Tail_Di->Hydrophobic_Pocket Complete Filling

Caption: Comparative pharmacophore mapping of the mono-propyl analog versus the di-propyl standard (Probenecid) within the OAT binding site.

Protocol A: Comparative OAT Inhibition Assay

This protocol quantifies the shift in IC50 between the mono-propyl analog and Probenecid using HEK293 cells overexpressing OAT1 (SLC22A6).

Objective: Determine the inhibitory constant (Ki) of 4-[(Propylamino)sulfonyl]benzoic acid against 6-Carboxyfluorescein (6-CF) transport.

Materials
  • Cell Line: HEK293-OAT1 (stable transfectants).

  • Substrate: 6-Carboxyfluorescein (6-CF) [10 µM final].

  • Inhibitors:

    • Test Compound: 4-[(Propylamino)sulfonyl]benzoic acid.[2]

    • Reference: Probenecid.[2][3][4][5][6][7][8][9][10]

  • Buffer: HBSS (pH 7.4) with 10 mM HEPES.

  • Lysis Buffer: 0.1N NaOH.

Experimental Workflow
  • Seeding: Plate HEK293-OAT1 cells in Poly-D-Lysine coated 96-well black plates (50,000 cells/well). Incubate 24h to reach confluence.

  • Compound Preparation:

    • Dissolve Test Compound in DMSO (Stock 100 mM).

    • Expert Insight: The mono-propyl analog has an acidic sulfonamide proton. Ensure DMSO stock is fresh to prevent precipitation upon aqueous dilution.

    • Prepare serial dilutions in HBSS (Range: 0.1 µM to 1000 µM). Keep DMSO constant at 1%.

  • Uptake Initiation:

    • Wash cells 2x with warm HBSS (200 µL).

    • Add 50 µL of Inhibitor Solution (various concentrations) + 50 µL of Substrate Solution (20 µM 6-CF).

    • Final reaction: 10 µM 6-CF + Inhibitor.

  • Incubation: Incubate at 37°C for 10 minutes .

    • Note: OAT transport is linear for ~15 mins. Do not exceed to avoid efflux complications.

  • Termination:

    • Aspirate solution rapidly.

    • Wash 3x with Ice-Cold HBSS (critical to stop transport).[5]

  • Readout:

    • Add 100 µL 0.1N NaOH to lyse cells.

    • Read Fluorescence (Ex 485 nm / Em 535 nm).[5]

Data Analysis

Calculate % Inhibition relative to "No Inhibitor" control. Fit data to the Four-Parameter Logistic Equation:



Protocol B: Calcium Flux Assay Optimization

In GPCR research, Probenecid is added to assay buffers to prevent the extrusion of calcium-sensitive dyes (e.g., Fluo-4, Fura-2) by OATs or MRPs. The mono-propyl analog can be tested as an alternative if Probenecid causes cellular toxicity or interference.

Workflow Diagram

Assay_Workflow Start Start: Adherent Cells (CHO or HEK-GPCR) Dye_Prep Prepare Dye Loading Buffer (Fluo-4 AM + 2.5 mM Test Compound) Start->Dye_Prep Incubation Incubate 37°C, 45 min (Inhibition of Anion Transporters) Dye_Prep->Incubation  Prevent Leakage   Wash Wash Steps (Optional) (Remove extracellular dye) Incubation->Wash Stimulation Add Agonist (Trigger Ca2+ Release) Wash->Stimulation Read Measure Fluorescence (FLIPR/FlexStation) Stimulation->Read

Caption: Workflow for utilizing sulfonamide inhibitors to enhance signal retention in calcium flux assays.

Protocol Modification for Mono-Propyl Analog:

  • Concentration: Use 2.5 mM (standard Probenecid concentration).

  • pH Adjustment: The mono-propyl analog (pKa ~3.4) will acidify the loading buffer more aggressively than neutral amides. Re-adjust buffer to pH 7.4 using NaOH immediately after adding the compound, otherwise, dye loading efficiency will drop.

Expected Results & Troubleshooting
ObservationCauseCorrective Action
High Background Fluorescence Incomplete washing or cell lysis.Increase wash steps (3x) with ice-cold buffer.[5]
Low Signal (Calcium Assay) Dye leakage (Inhibitor failure).The mono-propyl analog may have lower affinity for MRPs than Probenecid. Increase concentration to 5 mM.
Precipitation in Buffer Low solubility of the acid form.Predissolve in DMSO; ensure final buffer pH is > 7.2.
Shifted IC50 (vs Probenecid) Expected SAR result.The mono-propyl analog usually shows 2-5x higher IC50 (lower potency) due to loss of hydrophobic contact.
References
  • PubChem. (2025).[2] 4-[(Propylamino)sulfonyl]benzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Taggart, C. J., et al. (2010). Structural determinants of organic anion transporter inhibition.Journal of Pharmacology and Experimental Therapeutics.
  • Burckhardt, G. (2012).[1] Drug transport by the human organic anion transporters OAT1 and OAT3.[5][9][11][12]Frontiers in Pharmacology. [Link]

  • Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family.[1][6][9][10][11][12]Clinical Pharmacology & Therapeutics. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-[(Propylamino)sulfonyl]benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Improvement & Troubleshooting Audience: Chemical Process Engineers, Medicinal Chemists Last Updated: January 31, 2026

Executive Summary

The synthesis of 4-[(propylamino)sulfonyl]benzoic acid (a key intermediate and structural analog of Probenecid) typically proceeds via the aminolysis of 4-(chlorosulfonyl)benzoic acid . While conceptually simple, this reaction is plagued by a specific set of competing pathways—primarily the hydrolysis of the sulfonyl chloride moiety—which can drastically reduce yields from a theoretical >90% to a practical <50% if not controlled.

This guide moves beyond standard textbook protocols to address the hydrodynamic and thermodynamic bottlenecks specific to this substrate.

Module 1: The Chemistry & Failure Points

To improve yield, you must first visualize the competition occurring in your flask. The reaction is a race between the nucleophilic attack of n-propylamine and the nucleophilic attack of water (hydrolysis).

The Reaction Landscape

ReactionPathway Start 4-(Chlorosulfonyl)benzoic acid Product 4-[(Propylamino)sulfonyl]benzoic acid (Target) Start->Product  k1 (Fast) + Amine / Base Byproduct 4-Sulfobenzoic acid (Dead End) Start->Byproduct  k2 (Competing) + H₂O Amine n-Propylamine Water H₂O (Impurity/Solvent)

Figure 1: The kinetic competition. Yield loss is almost exclusively driven by the k2 pathway (Hydrolysis).

Module 2: Critical Control Points (Protocol Optimization)

Reagent Integrity (The Silent Killer)

Issue: 4-(Chlorosulfonyl)benzoic acid is highly hygroscopic. If your bottle has been opened frequently, it has likely partially hydrolyzed to 4-sulfobenzoic acid before you even start.

  • Diagnostic: Check the melting point.[1][2] Pure starting material melts at 230–232 °C [1, 2].[2] If it melts lower or looks "wet," recrystallize or purchase fresh stock.

  • Action: Store under inert gas (Argon/Nitrogen) at 2–8 °C.

Solvent System Selection

You have two main routes. Route B is recommended for maximum yield, while Route A is "greener" but riskier.

Route A: Aqueous Schotten-Baumann (Standard)
  • Mechanism: Water/Acetone solvent with Carbonate base.

  • Risk: High hydrolysis rate.

  • Optimization: Keep temperature strictly < 5 °C during addition. Use a biphasic system (e.g., DCM/Water) to protect the sulfonyl chloride in the organic phase until it reacts at the interface.

Route B: Anhydrous Organic (High Yield)
  • Mechanism: Anhydrous DCM or THF with organic base (TEA or DIPEA).

  • Benefit: Eliminates water, shutting down the hydrolysis pathway.

  • Protocol:

    • Suspend 4-(chlorosulfonyl)benzoic acid in anhydrous DCM .

    • Add 3.0 equivalents of n-propylamine (or 1.1 eq amine + 2.5 eq TEA).

    • Crucial: Add the amine slowly at 0 °C to prevent exotherms.

    • Why 3 equivalents?

      • 1 eq reacts with the sulfonyl chloride.

      • 1 eq neutralizes the carboxylic acid proton.

      • 1 eq neutralizes the HCl byproduct.

The "Reverse Addition" Technique

Standard Mistake: Adding the solid acid chloride to the amine solution. Yield Fix: Dissolve the amine/base in the solvent first, then add the sulfonyl chloride solution dropwise to the amine.

  • Reasoning: This ensures the sulfonyl chloride is always in the presence of excess amine, favoring the formation of the sulfonamide over hydrolysis or dimer formation.

Module 3: Step-by-Step Optimized Protocol

This protocol utilizes the Anhydrous Route for maximum yield (>85%).

StepActionTechnical Note
1 Preparation Dry glassware in oven. Purge with N₂. Solvent: Anhydrous THF (preferred for solubility) or DCM.
2 Dissolution Dissolve 10 mmol n-propylamine and 22 mmol Triethylamine (TEA) in 50 mL THF. Cool to 0 °C .
3 Addition Dissolve 10 mmol 4-(chlorosulfonyl)benzoic acid in 20 mL THF. Add this dropwise to the amine solution over 30 mins.
4 Reaction Allow to warm to Room Temp (25 °C). Stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane).[1]
5 Quench Evaporate THF. Redissolve residue in 1M NaOH (aqueous). This solubilizes the product as the dianion.
6 Wash Wash the aqueous layer with DCM (removes unreacted amine/impurities).
7 Precipitation Acidify the aqueous layer slowly with 6M HCl to pH 1–2 . The product will precipitate as a white solid.
8 Isolation Filter, wash with cold water, and dry under vacuum.

Module 4: Troubleshooting & FAQs

Q: My product is oiling out instead of precipitating. Why?

A: This usually happens if the pH is not low enough or if there is residual organic solvent.

  • Fix: Ensure all THF/DCM is removed before acidification. Cool the aqueous solution to 0 °C before adding HCl. The target pH must be <2 to protonate the carboxylic acid fully.

Q: The yield is low (<40%), and I see a water-soluble byproduct.

A: You likely suffered from hydrolysis.

  • Check: Was your THF/DCM truly anhydrous? Did the temperature spike during addition?

  • Fix: Switch to the "Reverse Addition" method described above. Ensure the reaction stays at 0 °C during the mixing phase.

Q: Can I use water as a solvent (Schotten-Baumann)?

A: Yes, but expect lower yields (60–70%).

  • Protocol Modification: Dissolve amine and Na₂CO₃ in water. Add solid sulfonyl chloride in small portions at 0 °C. Vigorous stirring is essential to disperse the solid chloride before it hydrolyzes [1, 5].

Q: How do I remove the sulfonic acid impurity?

A: The sulfonic acid byproduct (4-sulfobenzoic acid) is highly water-soluble even at low pH.

  • Purification: The precipitation step (Step 7) naturally separates the product (precipitates) from the sulfonic acid (stays in mother liquor). Thorough washing of the filter cake with cold water is critical [4].

Module 5: Workflow Visualization

Workflow Step1 Dissolve Amine + Base in Anhydrous THF (0°C) Step2 Dropwise Addition of Sulfonyl Chloride Step1->Step2 Step3 Reaction (RT, 4-6h) Step2->Step3 Step4 Evaporate Solvent -> Redissolve in 1M NaOH Step3->Step4 Step5 Wash with DCM (Discard Organic Layer) Step4->Step5 Step6 Acidify Aqueous Layer to pH 1-2 (HCl) Step5->Step6 Step7 Filter Precipitate (Final Product) Step6->Step7

Figure 2: Optimized Workup Flow for Maximum Purity.

References

  • BenchChem. (2025).[1] Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-(Chlorosulfonyl)benzoic acid Product Specification & Properties. Retrieved from

  • National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Princeton University / NIH. Retrieved from

  • PubMed Central. (2009). 4-Benzenesulfonamidobenzoic acid: Crystal structure and synthesis. Retrieved from

  • Google Patents. (2016). Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides. US20160214929A1. Retrieved from

Sources

Technical Support Center: Synthesis of 4-[(Propylamino)sulfonyl]benzoic Acid

[1][2]

Case ID: SYN-PROB-004 Subject: Side Reaction Mitigation & Yield Optimization Applicable Route: Schotten-Baumann Sulfonylation (Aqueous/Organic Biphasic)[2]

Reaction Pathway & Critical Control Points

The synthesis involves the nucleophilic attack of propylamine on the sulfur atom of 4-(chlorosulfonyl)benzoic acid . While conceptually simple, the presence of a free carboxylic acid and a highly reactive sulfonyl chloride creates a competition between amidation , hydrolysis , and salt formation .

Mechanistic Pathway Diagram

The following diagram illustrates the main reaction alongside the three critical side reactions that degrade yield.

ReactionPathwaysSM4-(Chlorosulfonyl)benzoic acidProductTARGET PRODUCT4-[(Propylamino)sulfonyl]benzoic acidSM->Product+ Amine(Nu- Attack on S)HydrolysisSIDE REACTION A:4-Sulfobenzoic acid(Water Soluble Loss)SM->Hydrolysis+ H2O(Hydrolysis)SaltSIDE REACTION B:Ammonium Carboxylate Salt(Reversible Trap)SM->Salt+ Amine(Acid-Base Reaction)AminePropylamineDimerSIDE REACTION C:N-Propyl-bis(sulfonyl)imide(Lipophilic Impurity)Product->Dimer+ Excess SM(Over-sulfonylation)

Figure 1: Mechanistic divergence in sulfonamide synthesis. Green path represents the desired transformation; red paths indicate yield-loss mechanisms.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My yield is extremely low (<30%), and the product won't precipitate upon acidification."

Diagnosis: Competitive Hydrolysis (Side Reaction A) . The sulfonyl chloride moiety is moisture-sensitive.[1][2] In aqueous alkaline conditions (Schotten-Baumann), hydrolysis competes with aminolysis.[1][2] If the amine addition is too slow or the temperature is too high, water attacks the sulfonyl chloride to form 4-sulfobenzoic acid .

  • Why it happens: 4-sulfobenzoic acid is highly water-soluble and does not precipitate at pH 1–2, mimicking a "disappeared" product.[1][2]

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature strictly at 0–5°C during addition.

    • Reagent Order: Dissolve the amine in the base first, then add the sulfonyl chloride solid in small portions. Never add the amine to the sulfonyl chloride suspension.[2]

    • Solvent Switch: If aqueous yield remains low, switch to an anhydrous system: THF/DCM with Triethylamine (TEA) as the base.[2]

Issue 2: "I see a large amount of solid remaining that is neither starting material nor product."

Diagnosis: Ammonium Salt Formation (Side Reaction B) . The starting material contains a carboxylic acid (-COOH).[1][2][3][4][5][6][7] Propylamine is a base.[2] Before the amine attacks the sulfonyl chloride, it will deprotonate the carboxylic acid to form the propylammonium carboxylate salt .

  • Why it happens: This salt is often less soluble in organic solvents (like DCM) and may precipitate out, removing the amine from the reaction cycle.[2]

  • Stoichiometry Check: You need at least 2 equivalents of base (or excess amine) to neutralize both the HCl generated and the carboxylic acid proton.[2]

  • Corrective Action: Ensure you are using 2.2 – 2.5 equivalents of base (e.g., Na₂CO₃ or TEA).[2] If using propylamine as both reactant and base, use >3 equivalents .[2]

Issue 3: "TLC shows a fast-moving, non-polar impurity."[1][2]

Diagnosis: Bis-sulfonylation (Side Reaction C) .[1][2] In the presence of excess sulfonyl chloride or strong base, the formed sulfonamide proton (–SO₂–NH–) becomes acidic.[2] It can react with another molecule of sulfonyl chloride to form a sulfonimide dimer: Ar-SO₂-N(Pr)-SO₂-Ar.[1][2]

  • Why it happens: Localized high concentration of sulfonyl chloride (poor stirring) or adding the amine to the chloride.[2]

  • Corrective Action:

    • Reverse Addition: Add sulfonyl chloride to the amine.[2]

    • Stoichiometry: Do not exceed 1.1 equivalents of sulfonyl chloride.

    • Purification: This impurity is usually insoluble in bicarbonate.[2] Wash the crude solid with saturated NaHCO₃ solution .[2] The desired product (as a salt) will dissolve; the dimer will remain solid and can be filtered off.[2]

Quantitative Data & Impurity Profile

Impurity / Side ProductOrigin MechanismSolubility ProfileRemoval Strategy
4-Sulfobenzoic acid Hydrolysis of sulfonyl chloride by water.[1][2]Highly Water SolubleRemains in filtrate upon acidification.[2]
Propylammonium salt Acid-Base reaction between COOH and Amine.[1][2]Soluble in water; Insoluble in non-polar organics.[2]Acidification to pH 1 converts it back to free acid product.[2]
Bis-sulfonimide dimer Reaction of product with excess SM.[1][2]Lipophilic (Organic Soluble); Insoluble in base.[2]Base extraction: Dissolve product in NaHCO₃, filter off insoluble dimer.
4-Chlorosulfonylbenzoyl chloride Impurity in SM (if prepared via SOCl₂).[2]Reacts to form diamide (Amide + Sulfonamide).[2]Use high-purity SM; Avoid in situ activation of COOH.[1][2]

Optimized Experimental Protocol

Standardized for 10 mmol scale. Self-validating via pH checkpoints.

Materials
  • Reactant A: 4-(Chlorosulfonyl)benzoic acid (2.21 g, 10 mmol).[2]

  • Reactant B: Propylamine (0.90 mL, 11 mmol).[2]

  • Base: Sodium Carbonate (Na₂CO₃) (1.27 g, 12 mmol) dissolved in 20 mL Water.[2]

  • Solvent: Acetone (10 mL) - Optional, aids solubility.[1][2]

Step-by-Step Methodology
  • Preparation of Nucleophile: In a 100 mL round-bottom flask, dissolve Na₂CO₃ in water. Add Propylamine.[2][8][9] Cool the mixture to 0°C using an ice-salt bath.

    • Checkpoint: Ensure solution is clear and pH > 10.[2]

  • Controlled Addition (Critical Step): Dissolve 4-(chlorosulfonyl)benzoic acid in minimal acetone (or add as fine powder). Add this dropwise/portion-wise to the amine solution over 30 minutes.

    • Why: Keeps amine concentration high relative to chloride, favoring sulfonylation over hydrolysis.[2]

  • Reaction Phase: Remove ice bath and stir at Room Temperature (25°C) for 4 hours.

    • Monitoring: Spot TLC (MeOH/DCM 1:9).[2] SM should disappear.

  • Workup & Isolation:

    • Filtration: If any solids exist (bis-sulfonimide impurity), filter them off while the solution is basic.[2]

    • Precipitation: Slowly add 6N HCl to the filtrate with vigorous stirring until pH 1–2 is reached.

    • Observation: A white precipitate (Product) should form immediately.[2]

    • Collection: Filter the solid, wash with ice-cold water (2 x 10 mL) to remove 4-sulfobenzoic acid, and dry under vacuum.

  • Recrystallization (If needed): Recrystallize from Ethanol/Water (1:1) .

References

  • BenchChem. (2025).[2][3][10] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from [2]

  • National Institutes of Health (NIH). (2012).[2] Design and Synthesis of Sulfamoyl Benzoic Acid Analogues. PMC3409675.[2] Retrieved from [2]

  • PubChem. (n.d.).[2] 4-[(Propylamino)sulfonyl]benzoic acid - Compound Summary. CID 611818.[2] Retrieved from [2]

  • Organic Chemistry Portal. (2009).[2] Sulfonamide Synthesis by S-N Coupling. Retrieved from

  • Sigma-Aldrich. (n.d.).[1][2] Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from [1][2]

Technical Support Center: Purification & Troubleshooting of Probenecid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(Dipropylamino)sulfonyl]benzoic acid (Probenecid) Document ID: TS-PROB-2024-02 Status: Active

Introduction

Welcome to the Probenecid Purification Technical Support Center. This guide addresses the specific physicochemical challenges associated with purifying 4-[(Dipropylamino)sulfonyl]benzoic acid. Unlike primary sulfonamides, Probenecid is a tertiary sulfonamide (fully substituted nitrogen), meaning it lacks an acidic sulfonamide proton. Its solubility and purification behavior are dominated almost exclusively by the benzoic acid moiety (pKa ~3.4).

This guide prioritizes "self-validating" protocols—methods where the physical behavior of the solution confirms the success of the step (e.g., distinct phase splits, specific crystallization habits).

Module 1: The Acid-Base Extraction (Primary Purification)

User Query: "I have a crude reaction mixture containing unreacted di-n-propylamine and starting sulfonyl chlorides. How do I isolate the Probenecid free acid cleanly?"

The Challenge: Solubility Logic

Probenecid is amphiphilic but predominantly lipophilic in its protonated form. The major contaminants often include:

  • Di-n-propylamine: Highly basic (pKa ~11).

  • 4-Carboxybenzenesulfonyl chloride: Hydrolyzes to the sulfonic acid (highly water-soluble).

  • Neutral organic byproducts.

The purification strategy relies on the pH-Switch , utilizing the carboxylic acid (pKa ~3.4) to shuttle the molecule between aqueous and organic phases.

Step-by-Step Protocol
  • Dissolution (The Salt Formation):

    • Dissolve the crude solid in 10% NaOH (aq) .

    • Checkpoint: The solution should be clear. If solids remain, they are likely neutral impurities (non-acidic). Filter these out.

    • Mechanism:[1][2][3][4] Probenecid becomes Sodium Probenecid (highly water-soluble).

  • The "Basic Wash" (Critical Step):

    • Wash the aqueous alkaline layer with Diethyl Ether or Ethyl Acetate (2x).

    • Why? At pH > 10, Probenecid is ionic (aqueous). The impurity di-n-propylamine is neutral (organic soluble) and will migrate into the ether layer.

    • Discard the organic layer.

  • Precipitation (The Acid Crash):

    • Cool the aqueous layer to 5-10°C.

    • Slowly add dilute HCl while stirring vigorously.

    • Target pH: 1.0 - 2.0.

    • Troubleshooting: Do not stop at pH 4. Although the pKa is 3.4, you need pH < pKa - 2 (approx pH 1.4) to ensure 99% protonation and maximum yield.

  • Filtration:

    • Collect the white precipitate. Wash with cold water to remove trapped inorganic salts (NaCl).

Visualizing the Workflow

ExtractionLogic Start Crude Mixture (Probenecid + Amine + Neutral Impurities) NaOH Add 10% NaOH (aq) Start->NaOH PhaseSplit Phase Split NaOH->PhaseSplit OrgLayer1 Organic Layer (Contains Di-n-propylamine + Neutrals) PhaseSplit->OrgLayer1 Impurities AqLayer1 Aqueous Layer (Contains Sodium Probenecid) PhaseSplit->AqLayer1 Product Wash Wash with Ethyl Acetate AqLayer1->Wash Acidify Acidify to pH 1-2 (with HCl) Wash->Acidify Precipitate Precipitate Forms (Probenecid Free Acid) Acidify->Precipitate Filtrate Filtrate (Salts + Sulfonic Acids) Acidify->Filtrate

Caption: Logical flow for separating Probenecid from basic amine impurities using pKa-dependent solubility switching.

Module 2: Recrystallization (Polishing)

User Query: "My product is white but has a melting point range of 190-192°C (Standard is 194-196°C). How do I improve the crystal habit and purity?"

The Challenge: Oiling Out

Probenecid has a tendency to "oil out" (separate as a liquid droplet) rather than crystallize if the solvent system is too polar or if cooled too rapidly. This traps impurities.

Recommended Solvent Systems
Solvent SystemRatio (v/v)CharacteristicsRecommendation
Ethanol / Water 60:40 to 80:20Excellent recovery; good crystal habit (needles/plates).Primary Choice
Acetone / Water 50:50Higher solubility; risk of oiling out if water added too fast.Secondary Choice
Dilute Acetic Acid ~10%Good for removing trace basic amines, but lower yield.Specific Cleanup
Optimized Protocol (Ethanol/Water)
  • Saturation: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%).

  • Clarification: If the solution is colored, treat with activated charcoal for 5 mins, then filter hot through Celite.

  • Nucleation: Remove from heat. Add hot water dropwise until the solution becomes faintly turbid (cloud point).

  • Clearing: Add 1-2 drops of ethanol to clear the turbidity.

  • Crystallization: Allow to cool to room temperature undisturbed for 2 hours. Then move to 4°C.

    • Note: Slow cooling prevents the inclusion of mother liquor.

  • Validation: Pure Probenecid should appear as fine, white crystalline powder/needles with a sharp melting point at 194-196°C .[5][6]

Module 3: HPLC Troubleshooting

User Query: "I am seeing severe peak tailing for Probenecid on my C18 column. What is wrong with my mobile phase?"

The Root Cause: Ionization

Probenecid contains a carboxylic acid. In standard neutral mobile phases (e.g., Water/Methanol), the acid partially ionizes (


). The anionic form interacts strongly with residual silanols on the silica column, causing tailing.
The Solution: pH Suppression

You must suppress the ionization of the carboxylic acid by keeping the mobile phase pH below the pKa (3.4).

Recommended Method (Adapted from USP)
  • Column: C18 (L1 packing), 5 µm, 4.6 x 250 mm.[1]

  • Mobile Phase:

    • Buffer: 50 mM Phosphate Buffer adjusted to pH 3.0 (using Phosphoric Acid).

    • Organic: Acetonitrile.

    • Ratio: 60:40 (Buffer:ACN) Isocratic.

  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 254 nm.[1]

Troubleshooting Table:

Symptom Probable Cause Corrective Action
Peak Tailing (> 1.5) pH > 3.5; Silanol interaction. Lower buffer pH to 2.5 - 3.0. Increase buffer concentration.
Split Peaks Sample solvent mismatch. Dissolve sample in Mobile Phase, not pure ACN.

| Retention Drift | Temperature fluctuation. | Thermostat column at 30°C or 40°C. |

Module 4: Impurity Profiling

User Query: "What specific impurities should I look for in the mass spec?"

Understanding the synthesis (Schotten-Baumann reaction) reveals the likely contaminants.

Impurities SM1 4-Carboxybenzenesulfonyl chloride Product Probenecid (MW 285.36) SM1->Product + SM2 Imp1 Impurity A: 4-Carboxybenzenesulfonic acid (Hydrolysis Product) SM1->Imp1 + H2O Imp2 Impurity B: Ethyl 4-carboxybenzenesulfonate (If Ethanol used in workup) SM1->Imp2 + EtOH SM2 Di-n-propylamine

Caption: Origin of common impurities. Impurity A is water-soluble and removed in the aqueous filtrate. Impurity B is lipophilic and requires recrystallization.

References

  • USP Monograph: Probenecid.[7] United States Pharmacopeia (USP-NF). (Verified Source for Purity Standards).

  • Synthesis & Properties: Miller, C. S. (1952).[5] 4-((Dipropylamino)sulfonyl)benzoic acid. U.S. Patent 2,608,507.[5] .

  • Solubility Data: PubChem Compound Summary for CID 4911, Probenecid. National Center for Biotechnology Information. .

  • Crystallization Studies: Chang, C. H., et al. (2021).[8] "Particle Size and Crystal Habit Modification of Active Pharmaceutical Ingredient Using Cooling Sonocrystallization: A Case Study of Probenecid." Crystal Research and Technology. .

  • pKa Validation: DrugBank Online. Probenecid: Chemical Properties. .

Sources

troubleshooting low purity of 4-[(Propylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: High-Purity Synthesis & Isolation

Subject: Troubleshooting low purity in the synthesis and isolation of 4-[(Propylamino)sulfonyl]benzoic acid (CAS: 10252-65-0). Classification: Organic Synthesis / Pharmaceutical Impurity Standards. Related Compound: Probenecid (Target is the mono-propyl derivative, often designated as N-depropylprobenecid or Impurity B).[1]

Diagnostic Overview

User Problem: You are observing low purity (<95%) in your isolated 4-[(Propylamino)sulfonyl]benzoic acid. Root Cause Analysis: The synthesis of sulfonamides from sulfonyl chlorides is a competition between amidation (desired) and hydrolysis (undesired). Due to the bifunctional nature of the starting material (4-(chlorosulfonyl)benzoic acid), three primary failure modes exist:

  • Hydrolysis (Major): Moisture converts the sulfonyl chloride to 4-sulfobenzoic acid (highly water-soluble, difficult to detect by normal phase TLC).

  • Incomplete Reaction: Residual starting material co-precipitates.

  • Salt Contamination: Inorganic salts (NaCl/KCl) trapped in the lattice during acid precipitation.

Reaction Optimization (The Synthesis Phase)

Q: Why does my HPLC show a large solvent front peak or broad baseline hump? A: This is likely 4-sulfobenzoic acid , formed by hydrolysis.

The reaction of 4-(chlorosulfonyl)benzoic acid with propylamine is exothermic. If the temperature rises uncontrolled, or if water is present, the sulfonyl chloride hydrolyzes before the amine can attack.

Protocol Adjustment:

  • Solvent System: Switch to anhydrous THF or DCM. Avoid water-miscible solvents like acetone if they are not strictly dry.

  • Temperature Control: The addition of propylamine must occur at 0–5 °C . Only allow the reaction to warm to room temperature after the addition is complete.

  • Stoichiometry: Use 2.2 equivalents of propylamine.

    • 1.0 eq acts as the nucleophile.

    • 1.0 eq acts as the base to neutralize the HCl generated.

    • 0.2 eq excess drives the reaction to completion.

    • Alternative: Use 1.1 eq Propylamine + 1.5 eq Triethylamine (TEA) as a non-nucleophilic acid scavenger to prevent side reactions.

Visualizing the Competition Pathway

ReactionPathway Start 4-(Chlorosulfonyl) benzoic acid Target TARGET PRODUCT 4-[(Propylamino)sulfonyl] benzoic acid Start->Target Amidation (Fast at 0°C) Impurity IMPURITY (Hydrolysis) 4-Sulfobenzoic acid Start->Impurity Hydrolysis (Favored by Heat/H2O) Amine + Propylamine Amine->Start Water + H2O (Moisture) Water->Start

Figure 1: The kinetic competition between amidation (green) and hydrolysis (red). Controlling moisture and temperature minimizes the red pathway.

Workup & Purification (The Isolation Phase)

Q: My product is a sticky solid/oil, or the melting point is broad. How do I fix this? A: This indicates contamination with inorganic salts or sulfonic acid .

The target molecule is amphoteric but primarily acidic (Carboxylic acid pKa ~3.5; Sulfonamide NH pKa ~10.5). We can exploit this for a "pH Swing" purification which is self-validating.

The "pH Swing" Protocol:

  • Dissolution (High pH):

    • Take your crude solid.

    • Add 1M NaOH until pH > 12. The solution should become clear.

    • Why? Both the target and the sulfonic acid impurity dissolve. Any non-acidic impurities (e.g., bis-sulfonamides, though rare here) will remain insoluble.

    • Action: Filter off any undissolved solids. Keep the filtrate.

  • Precipitation (Low pH):

    • Slowly add 6M HCl to the filtrate while stirring vigorously.

    • Target pH: 1.0 – 2.0 .

    • Why? The target molecule (carboxylic acid form) is insoluble in water at pH 1. The hydrolysis impurity (4-sulfobenzoic acid) is a strong acid (like sulfuric acid) and remains fully soluble in water even at pH 1.

  • Washing (Crucial Step):

    • Filter the white precipitate.[2]

    • Wash the cake with cold water (3x) to remove trapped NaCl.

    • Wash with cold dilute HCl (0.1M) to ensure protonation.

    • Dry in a vacuum oven at 50 °C.

Purification Logic Flow

Purification Crude Crude Mixture (Target + Salts + Sulfonic Acid) BaseStep Add 1M NaOH (pH > 12) Crude->BaseStep Filter1 Filter Insoluble Matter BaseStep->Filter1 Filtrate Filtrate (Clear Solution) Filter1->Filtrate Liquid AcidStep Add 6M HCl to pH 1.0 Filtrate->AcidStep Precipitate Precipitate Forms (Target Molecule) AcidStep->Precipitate Solid MotherLiq Mother Liquor (Contains Sulfonic Acid + NaCl) AcidStep->MotherLiq Liquid (Discard)

Figure 2: pH-dependent solubility switch to separate the target from highly soluble sulfonic acid by-products.

Analytical Verification

Q: How do I confirm the impurity profile? A: Use the Relative Retention Times (RRT) and specific spectral markers.

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH is critical to keep the COOH protonated).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm.

Data Interpretation Table:

CompoundStructure NoteExpected RRT*Solubility Behavior
4-Sulfobenzoic acid Hydrolysis Impurity~0.2 (Front)Soluble in water at all pH.
4-[(Propylamino)sulfonyl]benzoic acid Target 1.0 Precipitates at pH < 3.
Probenecid (Dipropyl) Over-alkylation Impurity~1.3 (Later)Insoluble in water; requires organic wash to remove.
Methyl Ester Derivative If MeOH used in workup~1.1Insoluble in base (won't dissolve in step 1 of purification).

*RRT = Relative Retention Time (approximate, varies by method).

Summary Checklist

  • Dry Solvents: Did you use anhydrous THF/DCM? (Moisture = Hydrolysis).

  • Temperature: Was propylamine added at <5 °C?

  • pH Swing: Did you dissolve in base and re-precipitate with acid to pH 1?

  • Wash: Did you wash the final cake with water to remove trapped salts?

References
  • PubChem. (n.d.).[1] 4-((Propylamino)sulfonyl)benzoic acid (Compound). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. Retrieved January 31, 2026, from [Link]

  • Google Patents. (2016). CN105693565A - Preparation method for p-carboxybenzene sulfonamide.[3] Retrieved January 31, 2026, from

Sources

Technical Support Center: Analytical Method Troubleshooting for 4-[(Propylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 4-[(Propylamino)sulfonyl]benzoic acid. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. As a key related substance and potential impurity of the drug Probenecid, robust and reliable analytical methods for this compound are critical for ensuring drug quality and safety.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its analysis, with a primary focus on High-Performance Liquid Chromatography (HPLC), the gold standard for impurity profiling.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is 4-[(Propylamino)sulfonyl]benzoic acid?

A: 4-[(Propylamino)sulfonyl]benzoic acid (CAS No. 10252-65-0) is an organic compound classified as a sulfonamide and a benzoic acid derivative.[5] It is structurally similar to the uricosuric drug Probenecid, differing by the presence of one n-propyl group on the sulfonamide nitrogen instead of two.[1] Due to this structural similarity, it is often monitored as a process-related impurity or degradation product in the manufacturing of Probenecid.

Q2: Which analytical technique is most suitable for quantifying this compound?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for the separation and quantification of 4-[(Propylamino)sulfonyl]benzoic acid and other related impurities in pharmaceutical samples.[4][6] Its sensitivity, selectivity, and adaptability make it ideal for impurity profiling and stability-indicating assays.[7][8]

Q3: Why is my chromatographic peak for this analyte tailing severely?

A: Peak tailing is a common issue for acidic compounds like this one. The primary causes are typically secondary interactions between the analyte's polar groups (carboxylic acid and sulfonamide) and residual silanol groups on the silica-based stationary phase, or an inappropriate mobile phase pH that allows the analyte to exist in both ionized and non-ionized forms.[9]

Q4: My analyte's retention time is inconsistent between injections. What should I check first?

A: Retention time shifting is often caused by issues with the mobile phase or the HPLC pump system.[10] The first steps should be to ensure the column is properly equilibrated, the mobile phase is freshly prepared and adequately degassed, and there are no leaks in the system.[9][10]

HPLC Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific issues you may encounter.

Guide 1: Diagnosing and Resolving Poor Peak Shape

Poor peak shape, including tailing and fronting, compromises resolution and integration accuracy. The following decision tree and explanations will guide you through the troubleshooting process.

Logical Troubleshooting Flow for Peak Shape Issues

G Start Problem: Poor Peak Shape IsTailing Is the peak tailing? Start->IsTailing IsFronting Is the peak fronting? IsTailing->IsFronting No CheckpH Is mobile phase pH > (pKa - 2)? IsTailing->CheckpH Yes CheckOverload Is sample concentration high or injection volume large? IsFronting->CheckOverload Yes End Problem Resolved IsFronting->End No (Consult advanced guides) LowerpH Solution: Lower mobile phase pH to ~2.5-3.0 to suppress analyte ionization. CheckpH->LowerpH Yes CheckColumn Are you using a modern, end-capped C18 column? CheckpH->CheckColumn No LowerpH->End SwitchColumn Solution: Switch to a high-purity, end-capped column to minimize silanol interactions. CheckColumn->SwitchColumn No CheckConc Is analyte concentration high? CheckColumn->CheckConc Yes SwitchColumn->End DiluteSample Solution: Dilute sample to prevent mass overload. CheckConc->DiluteSample Yes DiluteSample->End ReduceLoad Solution: Reduce injection volume and/or dilute the sample. CheckOverload->ReduceLoad Yes CheckSolvent Is the sample diluent stronger than the mobile phase? CheckOverload->CheckSolvent No ReduceLoad->End MatchSolvent Solution: Dissolve sample in mobile phase or a weaker solvent. CheckSolvent->MatchSolvent Yes MatchSolvent->End

Caption: Troubleshooting Decision Tree for Poor Peak Shape.

Causality Explained: Peak Tailing
  • Secondary Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (-Si-OH) on their surface. The carboxylic acid and sulfonamide moieties of 4-[(Propylamino)sulfonyl]benzoic acid can form strong hydrogen bonds with these silanols. This secondary interaction mechanism slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a tailed peak.

    • Solution Logic: By lowering the mobile phase pH to between 2.5 and 3.0, the silanol groups become protonated (-Si-OH₂⁺), which repels the acidic analyte and significantly reduces these unwanted interactions.[9] Additionally, using a modern, high-purity, end-capped column is highly recommended as the end-capping process chemically masks most of these active silanol sites.[11]

  • Analyte Ionization: As a benzoic acid derivative, the analyte is acidic. If the mobile phase pH is near the analyte's pKa, it will exist as an equilibrium mixture of its protonated (neutral) and deprotonated (anionic) forms. The neutral form has a higher affinity for the nonpolar stationary phase and is retained longer, while the anionic form is less retained. This simultaneous elution of two forms leads to peak broadening and tailing.

    • Solution Logic: To ensure the analyte is in a single, well-retained state, the mobile phase pH should be set at least 1.5-2 units below its pKa. This ensures complete protonation (suppression of ionization), leading to a single sharp, symmetrical peak.

Guide 2: Addressing Retention Time Variability

Inconsistent retention times are a critical failure for any validated method, indicating a lack of system stability.

Problem Probable Cause Scientific Explanation & Solution
Gradual RT Drift (usually to shorter times) Column Degradation: The stationary phase is hydrolyzing or "bleeding," especially under aggressive pH or high temperature, leading to a loss of retentivity. Solution: Replace the column. Use a column with a wider pH tolerance if necessary. Implement a guard column to protect the analytical column.[12]
Random, Unpredictable RT Shifts Inconsistent Mobile Phase Composition: Minor errors in manual mixing or malfunction of a gradient proportioning valve can alter the solvent strength, directly impacting retention.[10] Solution: If possible, pre-mix the mobile phase components manually. Ensure the pump's proportioning valves are functioning correctly. Always prepare fresh mobile phase daily and degas thoroughly to prevent bubble formation, which can affect pump delivery.[10]
Fluctuating Column Temperature: Retention in reversed-phase chromatography is temperature-dependent. A 1°C change can alter retention time by 1-2%. Inadequate temperature control will lead to drift. Solution: Use a thermostatically controlled column compartment and allow the system to fully stabilize before starting the analysis.
Sudden RT Shifts Pump Malfunction (Air Bubbles, Leaks): An air bubble in the pump head or a loose fitting can cause the flow rate to become erratic or stop, leading to sudden and drastic changes in retention time.[13] Solution: Purge the pump to remove air bubbles. Check all fittings for leaks from the solvent reservoir to the detector outlet. Inspect pump seals for wear and salt buildup from buffers.
Guide 3: Managing High System Backpressure

Excessive backpressure can damage the pump, injector, and column.

Workflow for Diagnosing High Backpressure

G Start Problem: High Backpressure RemoveCol Step 1: Remove column from system. Replace with a union. Start->RemoveCol CheckP1 Is pressure still high? RemoveCol->CheckP1 SystemBlock Conclusion: Blockage is in the system (injector, tubing, in-line filter). CheckP1->SystemBlock Yes ColBlock Conclusion: Blockage is in the column. CheckP1->ColBlock No IsolateSystem Action: Systematically disconnect components to isolate the blockage. SystemBlock->IsolateSystem Backflush Step 2: Reverse column and flush with a strong, buffer-free solvent. ColBlock->Backflush CheckP2 Did pressure return to normal? Backflush->CheckP2 Resolved Problem Resolved. Install guard column and filter samples to prevent recurrence. CheckP2->Resolved Yes ReplaceFrit Action: Pressure is still high. The inlet frit is likely irreversibly clogged. Replace frit or column. CheckP2->ReplaceFrit No

Caption: Systematic Workflow for Isolating High-Pressure Sources.

Causality Explained: High Backpressure
  • Particulate Buildup: The most common cause is the accumulation of microscopic particles on the column's inlet frit.[9] These particles can come from the sample (incomplete dissolution, excipients), the mobile phase (bacterial growth, dust), or pump seal wear.

    • Solution Logic: Using a 0.22 or 0.45 µm syringe filter for all samples and an in-line filter between the injector and the column is the best preventative measure.[9] Backflushing the column (reversing flow direction) can often dislodge particles from the frit surface.

  • Buffer Precipitation: Using a high concentration of an organic solvent like acetonitrile with certain buffers (especially phosphate buffers) can cause the buffer salts to precipitate out of the solution.[14] This solid material can clog the entire flow path.

    • Solution Logic: Always check the miscibility and compatibility of your chosen buffer with the organic modifier. When shutting down an HPLC system that uses buffers, always flush thoroughly with buffer-free mobile phase (e.g., water/methanol) to prevent salt precipitation as the organic solvent evaporates.

Experimental Protocols

Protocol 1: Example Stability-Indicating RP-HPLC Method

This method provides a robust starting point for the analysis of 4-[(Propylamino)sulfonyl]benzoic acid in the presence of Probenecid and other potential degradation products.[8][15]

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µm (End-capped)Provides good retention for moderately polar compounds. End-capping minimizes peak tailing.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH ensures the analyte is in its non-ionized form, improving peak shape and retention.
Mobile Phase B AcetonitrileCommon strong solvent for reversed-phase chromatography.
Gradient 0-15 min: 30% to 70% B; 15-17 min: 70% to 30% B; 17-22 min: 30% B (Re-equilibration)Gradient elution is necessary to separate impurities with a range of polarities in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 245 nmA common wavelength for benzoic acid derivatives, providing good sensitivity. A PDA detector can be used to confirm peak purity.
Injection Vol. 10 µLA small volume helps prevent column overload and peak distortion.
Sample Diluent Mobile Phase A / Acetonitrile (50:50)Ensures compatibility with the initial mobile phase conditions and good sample solubility.
Protocol 2: System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified using a standard solution.

Parameter Acceptance Criterion Purpose
Tailing Factor (Asymmetry) 0.9 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range indicate active silanols, column overload, or pH issues.
Theoretical Plates (N) > 2000Measures column efficiency and sharpness of the peak. Low values indicate a poorly packed or old column.
Reproducibility (RSD%) RSD ≤ 2.0% for 5 replicate injections (area & RT)Ensures the system is stable and providing consistent results.
Resolution (Rs) Rs > 2.0 (between analyte and closest impurity)Ensures baseline separation between adjacent peaks, which is critical for accurate quantification.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 611818, 4-((Propylamino)sulfonyl)benzoic acid. Retrieved from [Link]

  • Gong, P., et al. (2024). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4911, Probenecid. Retrieved from [Link]

  • Singh, S., et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Drug Regulatory Affairs. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Drugs.com. (2023). Probenecid: Package Insert / Prescribing Information. Retrieved from [Link]

  • Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Retrieved from [Link]

  • Micael, J. (2014). Response to "Can anyone help with a problem with organic acid analysis using HPLC?". ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Wikipedia. (2024). Probenecid. Retrieved from [Link]

  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3679274, 4-(propylamino)benzoic acid. Retrieved from [Link]

  • Israel, S., et al. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. Retrieved from [Link]

  • Telugu, V. P., et al. (2019). Development and Validated RP-HPLC Method for Simultaneous Estimation of Probenecid and Cefadroxil in Pure & Combined Dosage Form. American Journal of PharmTech Research. Retrieved from [Link]

  • Regal, D. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Vanhoenacker, G., & Sandra, P. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonic acid, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics. Retrieved from [Link]

  • GSN, K., et al. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC DRUGS. International Journal of Applied Pharmaceutics. Retrieved from [Link]

  • Apostol, T. V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals. Retrieved from [Link]

  • Das, D., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites. Retrieved from [Link]

  • Oregon State University. (n.d.). Publications | OSU Mass Spectrometry Center. Retrieved from [Link]

  • MassBank of North America (MoNA). (n.d.). Benzoic acids and derivatives. Retrieved from [Link]

  • GL Sciences Inc. (n.d.). Analysis of Benzoic acid. Retrieved from [Link]

  • Roy, C., et al. (2015). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. Scientia Pharmaceutica. Retrieved from [Link]

  • Kumar, A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Food Safety and Inspection Service, USDA. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • Rao, P. S., et al. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

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overcoming solubility problems with 4-[(Propylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering precipitation when diluting 4-[(Propylamino)sulfonyl]benzoic acid from an organic stock (DMSO/Ethanol) into aqueous media (PBS, cell culture media).[1][2][3]

This compound is an amphiphilic weak acid.[1][2] Its solubility is strictly pH-dependent .[1][2]

  • At pH < 4.0: It exists as a protonated, uncharged species with extremely low water solubility (< 1 mg/mL).[1]

  • At pH > 7.0: The carboxylic acid deprotonates, significantly increasing solubility.

  • The Trap: Diluting a high-concentration DMSO stock into a neutral buffer often causes a local pH drop or "solvent shock," leading to immediate crystallization or "crashing out."[1][2]

This guide provides a self-validating protocol to solubilize this compound for in vitro and in vivo applications.[2]

Part 1: The Solubility Mechanism (Why it precipitates)

To solve the problem, you must understand the ionization states. Unlike Probenecid (which has two propyl groups), 4-[(Propylamino)sulfonyl]benzoic acid has two ionizable protons, though only the carboxylic acid is relevant at physiological pH.[1][2]

Ionization Pathway[1][2]

Ionization Acid Species A: Neutral Form (pH < 3.0) Insoluble in Water Soluble in DMSO Mono Species B: Mono-Anion (Carboxylate) (pH 4.0 - 9.0) Moderate/High Solubility Physiologically Relevant Acid->Mono pKa1 ≈ 3.4 (Carboxylic Acid Deprotonation) Di Species C: Di-Anion (Sulfonamide) (pH > 10.5) Highly Soluble Not Physiologically Relevant Mono->Di pKa2 ≈ 10-11 (Sulfonamide N-H Deprotonation)

Figure 1: Ionization states of 4-[(Propylamino)sulfonyl]benzoic acid.[1][2] For most biological experiments, you must maintain the compound in Species B (Mono-Anion).[1][2]

Part 2: Troubleshooting Guide (Q&A Format)

Q1: My compound precipitates immediately upon adding the DMSO stock to PBS. Why?

Diagnosis: This is "Solvent Shock." When a droplet of DMSO stock hits the aqueous buffer, the local concentration of water spikes instantly. If the local pH drops (due to the compound's acidity) or if the compound is hydrophobic enough, it forms micro-crystals before it can disperse.[1]

The Fix: The "Subsurface Injection" Technique Do not drop the stock on top of the media.

  • Prepare Buffer: Have your PBS or Media stirring rapidly on a magnetic plate (vortexing also works for small volumes).[1][2]

  • Submerge Tip: Place the pipette tip below the surface of the liquid.

  • Slow Release: Expel the DMSO stock slowly into the vortex/swirl.

  • Immediate Mixing: This prevents high local concentrations of the insoluble species.[1]

Q2: I need a high concentration (>1 mM) in aqueous buffer. Is this possible?

Diagnosis: You are likely exceeding the intrinsic solubility of the mono-anion or the buffering capacity of your media.[2] The Fix: pH Adjustment and Co-solvents. Standard PBS (10mM phosphate) may not be strong enough to buffer a high concentration of this acidic compound.[1]

Protocol for High-Concentration Aqueous Solution:

  • Dissolve compound in DMSO at 50-100 mM (Stock).

  • Prepare PBS adjusted to pH 8.0 (slightly alkaline to assist initial dissolution).

  • Add Stock to PBS.[1][2][4]

  • Critical Step: Check pH.[1][2] If it drops below 7.0, the compound will precipitate.[1] Back-titrate with small volumes of 0.1M NaOH to return pH to 7.4.

  • Optional: If precipitation persists, add 5% Tween-80 or 10% Cyclodextrin (HP-β-CD) to the aqueous buffer before adding the compound.[1][2]

Q3: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caveats.

  • Pros: Ethanol is easier to evaporate if needed.[1]

  • Cons: This compound is generally less soluble in ethanol than DMSO.[1] Ethanol also evaporates during storage, changing your stock concentration.[1][2]

  • Recommendation: Stick to DMSO for frozen stocks. Use Ethanol only if the biological assay is DMSO-sensitive.[1][2]

Part 3: Validated Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Target: Stable storage solution.[1][2][5][6]

  • Weighing: Weigh 24.3 mg of 4-[(Propylamino)sulfonyl]benzoic acid (MW ≈ 243.28 g/mol ).

  • Solvent: Add 10 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Note: Ensure DMSO is fresh.[1][2] Hygroscopic DMSO (containing water) reduces solubility.[1]

  • Mixing: Vortex until completely clear.

  • Storage: Aliquot into amber vials. Store at -20°C. Stable for 6 months.

Protocol B: Preparation of Working Solution (100 µM in Media)

Target: Cell culture or enzymatic assay (0.1% DMSO final).[1]

  • Warm Up: Thaw DMSO stock to room temperature. Ensure no crystals are visible.[1][2]

    • Troubleshoot: If crystals are present, warm to 37°C and sonicate for 5 minutes.

  • Media Prep: Pre-warm culture media/buffer to 37°C.

  • Dilution:

    • Add 10 µL of Stock (10 mM) to 10 mL of Media.

    • Technique: Use the "Subsurface Injection" method (described in Q1).[1]

    • Vortex: Mix immediately.

  • Visual Check: Hold the tube up to a light source.[1] The solution should be perfectly clear. If it looks "milky" or "opalescent," precipitation has occurred.[1]

Part 4: Solvent Compatibility Matrix

Use this table to plan your formulation.

Solvent / BufferSolubility RatingMax Conc. (Est.)[1][7][8]Notes
DMSO Excellent > 50 mMPreferred for Stock.[1][2]
Ethanol (100%) Good ~ 10-20 mMGood alternative; watch for evaporation.[1][2]
PBS (pH 7.4) Moderate ~ 0.5 - 1 mMRequires slow addition; pH sensitive.[1][2]
Water (pH < 5) Poor < 0.1 mMDo not use. Will precipitate.[1][2]
0.1 M NaOH High > 10 mMForms Sodium Salt.[1][2] Good for initial aqueous dissolution.[1][2]

Part 5: Decision Tree for Solubility

Follow this logic flow to determine the correct formulation strategy for your specific concentration requirements.

SolubilityTree Start Start: Desired Final Concentration? LowConc Low (< 100 µM) Start->LowConc HighConc High (> 100 µM) Start->HighConc CheckpH Check Buffer pH Must be > 7.2 LowConc->CheckpH Complex Requires Co-Solvent or Carrier HighConc->Complex DirectDilution Direct Dilution (DMSO Stock -> Buffer) CheckpH->DirectDilution pH is OK Cyclodextrin Add 10-20% HP-β-CD to Buffer BEFORE compound Complex->Cyclodextrin

Figure 2: Decision making workflow for formulating 4-[(Propylamino)sulfonyl]benzoic acid based on required concentration.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 611818, 4-[(Propylamino)sulfonyl]benzoic acid.[1][2] Retrieved from [Link][1][2]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[1] CRC Press.[1][2] (General reference for benzoic acid derivative solubility).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.[1][2] (Foundational principles for DMSO stock preparation).

Sources

Technical Support Center: Refining the Work-up of 4-[(Propylamino)sulfonyl]benzoic Acid (Probenecid)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-[(Propylamino)sulfonyl]benzoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the common and complex challenges encountered during the experimental work-up of this compound.

I. Foundational Principles: The Synthesis and Work-up of Probenecid

The synthesis of 4-[(Propylamino)sulfonyl]benzoic acid, a prototypical uricosuric agent, typically involves the reaction of 4-(chlorosulfonyl)benzoic acid with n-propylamine. While the synthetic route is straightforward, the work-up and purification stages are critical for obtaining a high-purity final product and are often where challenges arise.

A typical work-up procedure involves quenching the reaction mixture, precipitating the crude product by acidification, isolating the solid by filtration, and finally, purifying it through recrystallization. This guide will address potential pitfalls at each of these key stages.

II. Troubleshooting Guide: From Crude Product to Pure Compound

This section is designed to help you diagnose and resolve common issues encountered during the work-up and purification of 4-[(Propylamino)sulfonyl]benzoic acid.

A. Initial Product Isolation

Issue 1: Low or No Precipitation of Product Upon Acidification

  • Question: I've quenched my reaction and acidified the aqueous solution, but little to no solid has precipitated. What could be the cause?

  • Answer: This is a common issue that can stem from several factors. Firstly, ensure that the pH of the solution is sufficiently acidic. Probenecid is a carboxylic acid and will remain in its more soluble carboxylate salt form at neutral or basic pH. The solution should be acidified to a pH of approximately 2-3 to ensure complete protonation and precipitation. Secondly, if a large volume of solvent was used, the product concentration might be too low to precipitate effectively. If possible, you can try to carefully reduce the volume of the solvent by evaporation before cooling.

Issue 2: Formation of an Oil or Gooey Precipitate Instead of a Crystalline Solid

  • Question: Upon acidification, my product has oiled out or formed a sticky, unfilterable mass. How can I resolve this?

  • Answer: The formation of an oil suggests that the product is melting at the temperature of the solution or that impurities are preventing crystallization. One approach is to try and induce crystallization by scratching the inside of the flask with a glass rod at the meniscus of the solution. If that fails, you can attempt to redissolve the oil in a minimal amount of a suitable organic solvent and then slowly add a non-solvent to encourage precipitation. For persistent oils, it may be necessary to proceed with a liquid-liquid extraction to remove impurities before attempting precipitation again.[1]

B. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, success depends on the appropriate choice of solvent and proper technique.[2][3][4][5][6] Ethanol has been identified as a suitable solvent for the recrystallization of probenecid.[7]

Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent

  • Question: I am struggling to find an effective solvent for the recrystallization of my crude probenecid. What are the key properties of a good solvent?

  • Answer: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. This differential solubility is key to achieving a high recovery of the purified product. The solvent should also not react with the compound and should be easily removable from the final product. For probenecid, ethanol has been shown to be an effective solvent.[7] If a single solvent is not effective, a binary solvent system (a "solvent-antisolvent" pair) can be employed.

Issue 4: Rapid Crystallization Leading to Impure Product

  • Question: My product crystallizes too quickly upon cooling, likely trapping impurities. How can I slow down the crystallization process?

  • Answer: Rapid crystallization often leads to the inclusion of impurities within the crystal lattice, defeating the purpose of recrystallization.[8] To slow down the process, you can add a slight excess of the hot solvent to ensure the solution is not supersaturated.[8] Allowing the solution to cool slowly to room temperature before placing it in an ice bath is also crucial. If the crystallization starts immediately upon removal from the heat source, you can reheat the solution, add a small amount of additional solvent, and then allow it to cool more gradually.[9]

Issue 5: Poor Recovery of the Final Product

  • Question: After recrystallization, my yield is very low. What are the likely causes and how can I improve it?

  • Answer: Low recovery can be due to several factors. Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.[8] Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Additionally, incomplete precipitation can be a cause. Make sure to cool the solution thoroughly in an ice bath to maximize crystal formation. Finally, ensure that all crystals are transferred from the flask during filtration. Rinsing the flask with a small amount of the cold recrystallization solvent can help with this.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-[(Propylamino)sulfonyl]benzoic acid?

  • A1: The most common impurities are likely unreacted starting materials, such as 4-(chlorosulfonyl)benzoic acid, and byproducts from side reactions. A significant side reaction to consider is the hydrolysis of the starting material, 4-(chlorosulfonyl)benzoic acid, to 4-sulfobenzoic acid, which is highly water-soluble and should be removed during the aqueous work-up.[10]

Q2: How can I confirm the purity of my final product?

  • A2: The purity of your 4-[(Propylamino)sulfonyl]benzoic acid can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method to check for the presence of impurities.[11] The melting point of the purified compound should be sharp and match the literature value. Further characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and absence of impurities.[11]

Q3: My final product has a slight color. How can I decolorize it?

  • A3: If your product has a persistent color, it may be due to the presence of colored impurities. During the recrystallization process, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[3] It is important to use a minimal amount of charcoal as it can also adsorb some of your desired product.

IV. Experimental Protocols and Workflows

Standard Recrystallization Protocol for 4-[(Propylamino)sulfonyl]benzoic Acid
  • Dissolution: In a suitable flask, add the crude 4-[(Propylamino)sulfonyl]benzoic acid. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until all the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_Precipitation Precipitation Troubleshooting cluster_OilingOut Oiling Out Troubleshooting cluster_Recrystallization Recrystallization Troubleshooting Start Work-up Issue Encountered Issue_Precipitation Low/No Precipitation Start->Issue_Precipitation Issue_OilingOut Product Oiled Out Start->Issue_OilingOut Issue_Recrystallization Recrystallization Problem Start->Issue_Recrystallization Check_pH Check pH (Target: 2-3) Issue_Precipitation->Check_pH Scratch_Flask Scratch Flask Issue_OilingOut->Scratch_Flask Slow_Cooling Ensure Slow Cooling Issue_Recrystallization->Slow_Cooling Impure Product Minimal_Solvent Use Minimal Hot Solvent Issue_Recrystallization->Minimal_Solvent Low Yield Decolorize Decolorize with Charcoal Issue_Recrystallization->Decolorize Colored Product Concentrate Concentrate Solution Check_pH->Concentrate pH is correct Precipitation_Success Successful Precipitation Concentrate->Precipitation_Success Solvent_Antisolvent Use Solvent/Antisolvent Scratch_Flask->Solvent_Antisolvent Fails Extraction Liquid-Liquid Extraction Solvent_Antisolvent->Extraction Fails Oiling_Resolved Crystals Formed Extraction->Oiling_Resolved Purity_Check Check Purity (TLC, MP) Slow_Cooling->Purity_Check Minimal_Solvent->Purity_Check Decolorize->Purity_Check Purity_Check->Issue_Recrystallization Impure Recrystallization_Success Pure Product Obtained Purity_Check->Recrystallization_Success Pure

Caption: A decision-making workflow for troubleshooting common work-up issues.

V. References

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • ResearchGate. Probenecid, how can I solve it?. [Link]

  • YouTube. How To Recrystallize A Solid. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • MDPI. Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. [Link]

  • PubChem. Probenecid. [Link]

  • ResearchGate. Synthesis and characterization of supramolecular assembly probenecid cocrystal. [Link]

  • Patsnap Synapse. What is the mechanism of Probenecid?. [Link]

  • International Journal of Science and Research. Synthesis and characterization of It's Antimicrobial Activity of Probenecid. [Link]

  • PubChem. 4-(Chlorosulfonyl)benzoic acid. [Link]

  • ResearchGate. Particle Size and Crystal Habit Modification of Active Pharmaceutical Ingredient Using Cooling Sonocrystallization: A Case Study of Probenecid. [Link]

  • University of Houston-Downtown. EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. [Link]

  • ResearchGate. Probenecid and benzamide: cocrystal prepared by a green method and its physico-chemical and pharmaceutical characterization. [Link]

  • University of Massachusetts Boston. The Recrystallization of Benzoic Acid. [Link]

  • Chemistry 210 Experiment Ib. [Link]

  • ResearchGate. (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]

  • Google Patents. Purification of benzoic acid - US3235588A.

  • Google Patents. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.

  • Recrystallization of Benzoic Acid. [Link]

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • Organic Syntheses. Sulfanilyl chloride, N-acetyl. [Link]

Sources

Navigating the Synthesis of Probenecid: A Technical Guide to Minimizing Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for 4-[(Propylamino)sulfonyl]benzoic Acid Production

Welcome, researchers and drug development professionals, to our dedicated technical support center for the synthesis of 4-[(Propylamino)sulfonyl]benzoic acid, commonly known as Probenecid. As Senior Application Scientists, we understand that achieving high purity is paramount. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic process effectively.

I. The Synthetic Landscape: Understanding the Core Reaction

The most prevalent and direct route to Probenecid involves the nucleophilic substitution reaction between 4-carboxybenzenesulfonyl chloride and di-n-propylamine. This reaction, while straightforward in principle, is susceptible to side reactions that can introduce a range of impurities. Precise control over reaction conditions is therefore critical.

Core Reaction Mechanism

The synthesis proceeds via the attack of the nucleophilic secondary amine (di-n-propylamine) on the electrophilic sulfur atom of the sulfonyl chloride. A base is typically used to quench the hydrochloric acid byproduct generated during the reaction.

cluster_reactants Reactants cluster_products Products R1 4-Carboxybenzenesulfonyl Chloride P Probenecid (4-[(Propylamino)sulfonyl]benzoic acid) R1->P Reaction R2 Di-n-propylamine R2->P Base Base (e.g., Pyridine, NaOH) Salt Base-HCl Salt Base->Salt Byproduct HCl Byproduct->Salt

Caption: Core synthesis of Probenecid.

II. FAQ: Common Impurities and Their Origins

Understanding the "what, how, and why" of impurity formation is the first step toward prevention.

Q1: What are the most common process-related impurities in Probenecid synthesis?

Several process-related impurities are frequently encountered. The European Pharmacopoeia (EP) lists several, and understanding their origin is key to their control.

Impurity NameStructureCommon Source / Formation Mechanism
Probenecid Impurity A 4-Sulfobenzoic acidHydrolysis of the starting material, 4-carboxybenzenesulfonyl chloride, due to the presence of moisture.
Probenecid Impurity B 4-Methyl-N,N-dipropylbenzenesulfonamideArises from a contaminated starting material, specifically the presence of p-toluenesulfonyl chloride.
Probenecid Impurity C 4-(Dipropylsulfamoyl)-N,N-dipropylbenzamideFormed when the carboxylic acid of Probenecid reacts with a second molecule of di-n-propylamine. This is favored by harsh conditions or the presence of activating agents.
Unreacted Starting Materials 4-Carboxybenzenesulfonyl chloride & Di-n-propylamineIncomplete reaction due to poor stoichiometry, insufficient reaction time, or low temperature.

Q2: How does Impurity A (4-Sulfobenzoic acid) form and how can I prevent it?

Mechanism: 4-Carboxybenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis. Any moisture present in the reactants or solvent will readily convert the sulfonyl chloride to the corresponding sulfonic acid (Impurity A).[1]

Prevention Strategy:

  • Rigorous Drying: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the di-n-propylamine is dry.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.

SM 4-Carboxybenzenesulfonyl Chloride ImpurityA Impurity A (4-Sulfobenzoic acid) SM->ImpurityA Hydrolysis H2O Water (Moisture) H2O->ImpurityA HCl HCl

Caption: Formation of Impurity A via hydrolysis.

Q3: My analysis shows Impurity C. What causes the formation of this diamide impurity?

Mechanism: Impurity C is a benzamide derivative formed from the reaction of Probenecid's carboxylic acid group with another molecule of di-n-propylamine. This amide formation typically requires activation of the carboxylic acid, which can occur under certain conditions:

  • High Temperatures: At elevated temperatures, thermal self-condensation can occur, or an intermediate acyl chloride could form if residual chlorinating agents are present.

  • Activating Agents: If the synthesis of the 4-carboxybenzenesulfonyl chloride starting material (e.g., from 4-carboxybenzoic acid using thionyl chloride) is not perfectly controlled, residual activating agents could carry over.

Prevention Strategy:

  • Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating during work-up.

  • Purification of Starting Material: Ensure the 4-carboxybenzenesulfonyl chloride is of high purity and free from any activating agents.

  • Stoichiometry: Avoid a large excess of di-n-propylamine, as this can drive the formation of Impurity C.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Probenecid 1. Incomplete reaction. 2. Hydrolysis of starting material (high levels of Impurity A). 3. Loss of product during work-up and purification.1. Check Reaction Conditions: Ensure correct stoichiometry, adequate reaction time, and optimal temperature. 2. Ensure Anhydrous Conditions: Use dry solvents and reagents. 3. Optimize Work-up: Be cautious during pH adjustments for precipitation to avoid redissolving the product. Ensure efficient extraction if applicable.
Product is an Oil or Gummy Solid, Fails to Crystallize 1. High levels of impurities are depressing the melting point. 2. Presence of residual solvent.1. Initial Purification: Attempt to purify a small sample by column chromatography to isolate the product and identify the major impurities by NMR or LC-MS. 2. Re-evaluate Recrystallization Solvent: The current solvent may be too good. Try a mixed solvent system (e.g., ethanol/water, acetone/hexane).[2] 3. Drying: Ensure the product is thoroughly dried under vacuum to remove all solvent.
Final Product has a Low Melting Point High levels of impurities, particularly unreacted starting materials or side products.Re-purification: Perform a second recrystallization. Consider using a different solvent system. If impurities persist, column chromatography may be necessary.
HPLC/TLC shows multiple spots close to the product spot Presence of structurally similar impurities (e.g., Impurity B, C).Optimize Chromatography: Adjust the mobile phase polarity for better separation. For HPLC, consider a shallower gradient. Characterize Impurities: If possible, isolate and characterize the impurities to understand their origin and devise a targeted strategy to prevent their formation.

IV. Experimental Protocols

These protocols are designed to provide a robust starting point for synthesizing high-purity Probenecid.

Protocol 1: Synthesis of Probenecid

This protocol should be performed by trained personnel in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 4-carboxybenzenesulfonyl chloride (1.0 eq).

  • Solvent and Base: Add anhydrous dichloromethane or another suitable aprotic solvent. Cool the mixture to 0-5 °C in an ice bath. Add a suitable base like pyridine (2.5 eq).

  • Amine Addition: Dissolve di-n-propylamine (1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer. Wash it sequentially with dilute HCl (to remove excess pyridine and unreacted amine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Proceed to Protocol 2 for recrystallization.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities. The choice of solvent is critical. Probenecid is soluble in solvents like ethanol, acetone, and ethyl acetate, and poorly soluble in water. A mixed solvent system is often effective.[2][3][4]

  • Solvent Selection: An ethanol/water mixture is a good starting point.

  • Dissolution: Dissolve the crude Probenecid in a minimal amount of hot ethanol in an Erlenmeyer flask. If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it just begins to turn cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the melting point and purity (by HPLC) of the final product.

Start Crude Probenecid Dissolve 1. Dissolve in minimal hot ethanol Start->Dissolve Filter 2. Hot filtration (optional, with charcoal) Dissolve->Filter Crystallize 3. Add hot water to cloud point, then clarify with ethanol Filter->Crystallize Cool 4. Slow cooling to RT, then ice bath Crystallize->Cool Isolate 5. Vacuum filtration & wash with cold solvent Cool->Isolate Dry 6. Dry under vacuum Isolate->Dry End Pure Probenecid Crystals Dry->End

Caption: Recrystallization workflow for Probenecid.

V. Final Thoughts: A Proactive Approach to Purity

The key to minimizing impurities in Probenecid synthesis lies not in heroic purification efforts at the end, but in careful planning and control throughout the process. By understanding the potential side reactions and their mechanisms, you can proactively adjust your experimental parameters to favor the formation of the desired product. Always begin with high-purity, dry starting materials, maintain strict temperature control, and monitor your reaction's progress. This proactive approach will consistently yield a product that meets the stringent purity requirements of the pharmaceutical industry.

VI. References

  • Agnitio Pharma. (n.d.). Probenecid EP Impurity A. Retrieved from [Link]

  • Agnitio Pharma. (n.d.). Probenecid EP Impurity B. Retrieved from [Link]

  • Agnitio Pharma. (n.d.). Probenecid EP Impurity C. Retrieved from [Link]

  • Google Patents. (n.d.). CN103613521A - Water-phase synthetic method of probenecid. Retrieved from

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Probenecid-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Probenecid - Impurity C. Retrieved from [Link]

  • PubChem. (n.d.). Probenecid. Retrieved from [Link]

  • ResearchGate. (n.d.). Probenecid and benzamide: cocrystal prepared by a green method and its physico-chemical and pharmaceutical characterization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Veeprho. (n.d.). Probenecid EP Impurity B. Retrieved from [Link]

  • Veeprho. (n.d.). Probenecid EP Impurity C. Retrieved from [Link]

  • Vidyasagar, P. B. (n.d.). Recrystallization. Retrieved from [Link]

Sources

catalyst selection for 4-[(Propylamino)sulfonyl]benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the catalyst and reagent selection for the synthesis of 4-[(Propylamino)sulfonyl]benzoic acid (CAS: 10252-65-0), a structural analog of the uricosuric agent Probenecid.

This guide focuses on the nucleophilic substitution pathway using 4-(chlorosulfonyl)benzoic acid and propylamine , identifying critical control points where catalyst choice impacts yield and purity.

Topic: Synthesis of 4-[(Propylamino)sulfonyl]benzoic acid Target Audience: Medicinal Chemists, Process Engineers Context: Sulfonylation of primary amines using sulfonyl chlorides.

Technical Q&A: Troubleshooting & Optimization
Q1: My reaction conversion is stalling at ~60% despite using stoichiometric propylamine. Is a catalyst required?

Diagnosis: The issue is likely HCl poisoning , not a lack of catalytic activity. Explanation: The reaction generates HCl as a byproduct.[1] If you use a 1:1 ratio of amine to sulfonyl chloride, the generated HCl protonates the remaining propylamine, forming an unreactive ammonium salt (


).
Solution: 
  • Reagent Adjustment: You do not strictly need a kinetic catalyst. Instead, you need an HCl scavenger . Use Triethylamine (TEA) or DIPEA (2.5 equivalents) as a sacrificial base.

  • Catalyst Option: If the reaction remains sluggish (e.g., due to steric bulk or low temperature), add 4-Dimethylaminopyridine (DMAP) at 5–10 mol%. DMAP acts as a nucleophilic catalyst, forming a highly reactive

    
    -sulfonylpyridinium intermediate that transfers the sulfonyl group to the amine faster than the direct attack.
    
Q2: I am observing a major impurity: 4-sulfobenzoic acid. How do I prevent this?

Diagnosis: This is a hydrolysis product caused by moisture competing with the amine. Explanation: 4-(Chlorosulfonyl)benzoic acid is highly moisture-sensitive. In the presence of water (even atmospheric moisture) and base, it hydrolyzes to the sulfonic acid, which is water-soluble and difficult to separate from the product. Solution:

  • Solvent Selection: Switch to anhydrous THF or DCM .

  • Catalyst Selection: Avoid aqueous inorganic bases (Schotten-Baumann conditions) if hydrolysis is a persistent issue. Use Pyridine as both solvent and base; it creates a homogeneous system that minimizes water exposure.

  • Process Control: If using DMAP, ensure the amine is added immediately after the catalyst. The activated Sulfonyl-DMAP intermediate is also susceptible to hydrolysis if left waiting.

Q3: Why choose DMAP over Pyridine as a catalyst?

Technical Insight:

  • Pyridine is a weak base (

    
    ) and a poor nucleophile. It is primarily a solvent/scavenger.
    
  • DMAP (

    
    ) is a "super-nucleophile" due to the resonance donation from the dimethylamino group.
    
  • Decision Matrix:

    • Standard Reaction: Pyridine is sufficient.

    • High-Throughput/Fast Kinetics: Use DMAP (5 mol%) . It accelerates the reaction rate by

      
       times compared to pyridine, allowing the reaction to proceed at lower temperatures (0°C), which suppresses thermal degradation byproducts.
      
Q4: Can I use a Phase Transfer Catalyst (PTC) for this synthesis?

Answer: Yes, if you prefer Green Chemistry conditions (Water/Organic biphasic system). Protocol: Use Tetrabutylammonium bromide (TBAB) (5 mol%) in a Dichloromethane/Water system using Sodium Carbonate as the base. Mechanism: TBAB transports the carbonate anion into the organic phase (or the sulfonamide anion back to the aqueous phase), facilitating the neutralization of HCl without requiring anhydrous organic bases. This is often cheaper for scale-up but requires careful separation of the quaternary ammonium salt during workup.

Comparative Data: Base & Catalyst Performance

The following table summarizes the efficiency of different catalyst systems for the sulfonylation of 4-(chlorosulfonyl)benzoic acid.

SystemRoleEq.Yield PotentialRemoval Strategy
Triethylamine (TEA) Scavenger2.585-90%Aqueous Acid Wash (HCl)
Pyridine Solvent/BaseSolvent80-85%Evaporation + Acid Wash
DMAP (cat.) + TEA Kinetic Catalyst0.195-98% Silica Plug or Acid Wash
Na₂CO₃ / TBAB PTC / Base2.0 / 0.0575-80%Aqueous Extraction
Mechanistic Visualization

The following diagram illustrates the Nucleophilic Catalysis Cycle mediated by DMAP, contrasting it with the competing hydrolysis pathway.

G cluster_legend Pathway Legend Substrate 4-(Chlorosulfonyl) benzoic acid Intermediate N-Sulfonylpyridinium Salt (Activated) Substrate->Intermediate Fast Nucleophilic Attack (k1) Waste Sulfonic Acid (Hydrolysis Byproduct) Substrate->Waste Direct Hydrolysis (Slow without Base) DMAP DMAP (Catalyst) DMAP->Intermediate Product 4-[(Propylamino) sulfonyl]benzoic acid Intermediate->Product Amine Attack (k2) Regenerates DMAP Intermediate->Waste Hydrolysis (Fast if Amine delayed) Amine Propylamine (Nucleophile) Amine->Product Water H₂O (Moisture) Water->Waste key1 Blue Arrow: Catalytic Activation key2 Green Arrow: Product Formation key3 Red Arrow: Side Reaction (Avoid)

Caption: Figure 1. DMAP-catalyzed sulfonylation mechanism showing the activation of sulfonyl chloride and the critical competition with moisture-induced hydrolysis.

Optimized Experimental Protocol

Objective: Synthesis of 4-[(Propylamino)sulfonyl]benzoic acid (10 mmol scale) using the DMAP/TEA system for maximum yield.

Reagents:

  • 4-(Chlorosulfonyl)benzoic acid (2.21 g, 10 mmol)

  • Propylamine (0.65 g, 1.1 eq)

  • Triethylamine (TEA) (2.53 g, 2.5 eq)

  • DMAP (122 mg, 10 mol%)

  • Dichloromethane (DCM), Anhydrous (50 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ). Add 4-(chlorosulfonyl)benzoic acid and anhydrous DCM.
    
  • Catalyst Addition: Add DMAP and TEA to the suspension. Cool the mixture to 0°C using an ice bath. Note: The mixture may become clear as the sulfonyl-ammonium species forms.

  • Amine Addition: Dilute Propylamine in 5 mL of DCM. Add this solution dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench & Workup:

    • Dilute with 50 mL DCM.

    • Wash with 1M HCl (2 x 30 mL) to remove excess TEA, DMAP, and unreacted Propylamine.

    • Wash with Brine (30 mL).

    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Concentrate the solvent in vacuo. The crude solid can be recrystallized from Ethyl Acetate/Hexane to yield the pure white solid.

Workflow Diagram

Workflow Start Start: Anhydrous Setup (N2 Atmosphere) Dissolve Dissolve Sulfonyl Chloride in DCM + TEA + DMAP (0°C) Start->Dissolve AddAmine Dropwise Addition of Propylamine (Control Exotherm) Dissolve->AddAmine Monitor Stir RT (4h) Monitor TLC AddAmine->Monitor Check Conversion > 95%? Monitor->Check Quench Acid Wash (1M HCl) Removes DMAP/TEA Check->Quench Yes Troubleshoot Add more TEA Check for Hydrolysis Check->Troubleshoot No Dry Dry (Na2SO4) & Concentrate Quench->Dry Recryst Recrystallize (EtOAc/Hexane) Dry->Recryst Final Pure Product 4-[(Propylamino)sulfonyl]benzoic acid Recryst->Final Troubleshoot->Monitor

Caption: Figure 2. Step-by-step experimental workflow for the catalyzed synthesis, including decision points for reaction monitoring.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 611818, 4-((Propylamino)sulfonyl)benzoic acid. Retrieved from [Link]

  • Mandler, M. et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Sulfonamide Synthesis by S-N Coupling. Retrieved from [Link]

Sources

Technical Support Center: Kinetic Control of 4-[(Propylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the kinetic and thermodynamic behaviors of 4-[(Propylamino)sulfonyl]benzoic acid (the N-monopropyl analog of Probenecid). As a secondary sulfonamide with a free carboxylic acid, this molecule exhibits distinct kinetic sensitivity compared to its dialkyl counterparts.

Critical Kinetic Parameters:

  • Formation Kinetics: Highly exothermic amination; requires strict thermal throttling to prevent hydrolysis of the sulfonyl chloride precursor.

  • Thermal Stability: The sulfonamide bond is kinetically stable up to ~150°C, but the benzoic acid moiety is susceptible to decarboxylation at elevated temperatures (>200°C) or under acidic reflux.

  • Solubility Profile: Exhibits a steep Arrhenius-like solubility dependence in aqueous alcohols, necessitating precise cooling ramps for crystallization.

Module 1: Synthesis & Formation Kinetics

Ticket Type: Low Yield / Impurity Formation Context: Synthesis via nucleophilic attack of propylamine on 4-carboxybenzenesulfonyl chloride.

The Core Issue: Kinetic Competition

The formation of 4-[(Propylamino)sulfonyl]benzoic acid involves a race between two reactions. The rate of the desired amination (


) must significantly exceed the rate of hydrolysis (

).


The Temperature Trap: The activation energy (


) for hydrolysis is generally lower than for amination in uncatalyzed systems. However, amination is highly exothermic. If the temperature spikes due to poor heat removal, the local reaction environment favors:
  • Hydrolysis: Formation of 4-sulfobenzoic acid (highly water-soluble impurity).

  • Bis-sulfonylation: If temperature promotes higher solubility/reactivity, one amine molecule may attack two sulfonyl chlorides (rare but possible).

Troubleshooting Protocol: Cryogenic Addition

Objective: Maximize Selectivity (


)
StepActionTechnical Rationale
1 Pre-cool Solvent Cool the aqueous/organic biphasic system (e.g., Acetone/Water) to -5°C to 0°C . Lower T suppresses the hydrolysis rate constant (

) more significantly than the amination rate due to diffusion control limits.
2 Throttled Addition Add Propylamine dropwise. Monitor internal T. Do not exceed 5°C.
3 pH Buffering Maintain pH 8–10. Protonation of the amine (to ammonium) at low pH kills the nucleophile. High T + High pH promotes hydrolysis.
4 Post-Reaction Ramp Only after addition is complete, ramp T to 25°C for 1 hour. This overcomes the activation barrier for any remaining sterically hindered sites without risking thermal degradation.
Workflow Visualization

SynthesisKinetics Start Start: Sulfonyl Chloride + Propylamine TempCheck Check Internal T Start->TempCheck LowT T < 5°C (Kinetic Control) TempCheck->LowT Maintained HighT T > 20°C (Exotherm Spike) TempCheck->HighT Runaway Product Major Product: 4-[(Propylamino)sulfonyl] benzoic acid LowT->Product Favored Path (k_amine >> k_hydrolysis) Impurity Impurity: 4-Sulfobenzoic acid (Hydrolysis) LowT->Impurity Minor HighT->Product Reduced Yield HighT->Impurity Significant Side Reaction

Caption: Kinetic competition pathways. Temperature control is the primary switch between high yield (Green path) and hydrolysis impurities (Red path).

Module 2: Thermal Stability & Degradation

Ticket Type: Unknown HPLC Peaks / Purity Loss Context: Drying, storage, or high-temperature workup (e.g., refluxing in high-boiling solvents).

The Core Issue: Decarboxylation vs. Desulfonylation

Unlike Probenecid (which has no N-H proton), 4-[(Propylamino)sulfonyl]benzoic acid has an acidic sulfonamide proton (


) and a carboxylic acid (

).
  • Decarboxylation: At

    
     (near melting point), benzoic acid derivatives can lose 
    
    
    
    .
  • Desulfonylation: The

    
     bond is robust. Hydrolysis requires strong acid (e.g., 6M HCl) and reflux (
    
    
    
    ).

Stability Data Points:

ConditionTemperatureStability Impact
Vacuum Drying 40–60°CStable. Recommended standard.
Recrystallization 80–100°C (Reflux)Stable for short durations (<4 hrs). Extended reflux in acidic media may trigger hydrolysis.
Melting Point ~195–205°CCritical. Onset of thermal decomposition (charring/decarboxylation).
Troubleshooting Guide: Impurity Identification

User Question: "I see a new peak at RRT 0.4 after drying at 110°C. What is it?"

  • Diagnosis: If dried under acidic conditions or extreme heat, you likely hydrolyzed the sulfonamide.

  • Test: Check for Sulfanilic Acid (or 4-carboxybenzenesulfonic acid).

  • Correction: Reduce drying temperature to 60°C and apply high vacuum (< 50 mbar) rather than increasing heat.

Module 3: Solubility & Crystallization

Ticket Type: Product "Oiling Out" / Poor Recovery Context: Purification of the crude material.

The Core Issue: The Solubility Cliff

This molecule exhibits a steep solubility curve in aqueous alcohols (Ethanol/Water or Methanol/Water).

  • High T (70°C): High solubility (disruption of intermolecular H-bonds).

  • Low T (20°C): Very low solubility (lattice energy dominates).

The "Oiling Out" Phenomenon: If the solution is cooled too rapidly, the solution enters the labile zone where liquid-liquid phase separation occurs before crystal nucleation. This results in an oil/gum rather than a powder.

Optimization Protocol: Controlled Cooling

To ensure crystalline purity and reject impurities (like the di-propyl analog):

  • Dissolution: Dissolve in Ethanol:Water (e.g., 80:20) at reflux (~78°C).

  • Seeding: Cool to 60°C . Add seed crystals of pure 4-[(Propylamino)sulfonyl]benzoic acid.

  • Linear Ramp: Cool at a rate of 10°C per hour .

    • Why? Slow cooling keeps the system in the metastable zone, allowing growth on the seeds rather than spontaneous nucleation of amorphous oils.

  • Final Hold: Hold at 5°C for 2 hours to maximize yield.

Solubility HotSol Hot Solution (80°C) Solubility > Conc. RapidCool Rapid Cooling (-30°C/hr) HotSol->RapidCool SlowCool Slow Cooling (-10°C/hr) HotSol->SlowCool Oil Oiling Out (Amorphous/Gum) RapidCool->Oil Supersaturation Spike Crystal Crystalline Precipitate (High Purity) SlowCool->Crystal Nucleation Zone

Caption: Thermodynamic pathways during isolation. Rapid cooling bypasses the nucleation zone, leading to impurity trapping oils.

Frequently Asked Questions (FAQ)

Q: Can I use this molecule as a direct substitute for Probenecid in biological assays? A: No. Probenecid is the dipropyl derivative. 4-[(Propylamino)sulfonyl]benzoic acid is the monopropyl analog. It will have significantly different lipophilicity (LogP) and binding affinity to organic anion transporters (OATs). It is often studied as a metabolite.

Q: Why does the reaction mixture turn yellow at temperatures >50°C? A: Yellowing typically indicates the oxidation of the amine or the formation of azo-coupling byproducts if any free aniline impurities are present. It is a sign of thermal degradation. Keep reaction temperatures strictly controlled.

Q: My HPLC baseline is noisy. Is this temperature related? A: It can be. If your column oven is set >50°C, this acidic sulfonamide may undergo on-column degradation or peak broadening due to rapid proton exchange. Set column temperature to 25–30°C and use a buffered mobile phase (pH 3.0–4.5) to suppress ionization of the carboxylic acid and sharpen the peak.

References

  • PubChem. 4-[(Propylamino)sulfonyl]benzoic acid - Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Białk-Bielińska, A., et al. (2012).[2] Hydrolysis of sulfonamides in aqueous solutions. Journal of Hazardous Materials. (Contextual grounding on sulfonamide stability). Available at: [Link]

  • DrugBank. Probenecid: Pharmacology and Structure. (Structural comparison and physical properties). Available at: [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: Probenecid vs. 4-[(Propylamino)sulfonyl]benzoic acid

[1]

Executive Summary

This technical guide provides a structural and functional comparison between Probenecid (the clinical gold standard for uricosuric therapy and OAT inhibition) and its primary N-dealkylated metabolite, 4-[(Propylamino)sulfonyl]benzoic acid (referred to herein as PASBA or N-depropylprobenecid).

While Probenecid acts as a potent inhibitor of Organic Anion Transporters (OAT1, OAT3) and Urate Transporter 1 (URAT1), experimental data and Structure-Activity Relationship (SAR) analysis confirm that PASBA exhibits significantly reduced efficacy . This reduction is driven by the loss of critical hydrophobic interactions required for transporter binding. Consequently, PASBA serves as a vital "negative control" or "low-affinity analog" in transport assays rather than a therapeutic alternative.

Molecular Architecture & SAR Analysis

The efficacy disparity between these two molecules is strictly governed by the hydrophobic requirements of the OAT/URAT1 binding pockets.

Structural Comparison
  • Probenecid: Possesses a di-propyl sulfonamide group.[1][2] The two propyl chains create a bulky, lipophilic region essential for blocking the transporter's substrate channel.

  • PASBA: Possesses a mono-propyl sulfonamide group. The loss of one propyl chain increases polarity and reduces the steric bulk necessary for effective competitive inhibition.

SAR Logic Diagram

The following diagram illustrates the structural causality behind the loss of potency.

SAR_Analysisnode_probProbenecid(Parent Drug)struct_probStructure:Di-propyl Sulfonamidenode_prob->struct_probnode_pasbaPASBA(N-depropyl metabolite)struct_pasbaStructure:Mono-propyl Sulfonamidenode_pasba->struct_pasbamech_probMechanism:High Lipophilicity+ Steric Bulkstruct_prob->mech_probOptimized Bindingmech_pasbaMechanism:Reduced Lipophilicity+ Loss of Steric Blockstruct_pasba->mech_pasbaCompromised Bindingoutcome_probOutcome:Potent OAT/URAT1Inhibition (IC50 ~10-20 µM)mech_prob->outcome_proboutcome_pasbaOutcome:Weak/InactiveInhibitionmech_pasba->outcome_pasba

Caption: Structure-Activity Relationship showing how dealkylation leads to loss of inhibitory potency.

Pharmacodynamics & Efficacy Data

Target Specificity: OAT1, OAT3, and URAT1

Probenecid functions by competitively inhibiting Organic Anion Transporters (OATs) in the basolateral membrane and URAT1 in the apical membrane of renal proximal tubules.[3]

FeatureProbenecid (Parent)PASBA (Metabolite)Impact of Difference
CAS Number 57-66-910252-65-0Distinct chemical entity
Molecular Weight 285.36 g/mol 243.28 g/mol Loss of ~42 Da (Propyl group)
Lipophilicity (LogP) ~3.2~1.3 (Predicted)Critical Drop: Reduced membrane permeability and binding affinity.
OAT1/3 Inhibition Potent (IC50: 5–20 µM)Weak (Ki > 100 µM)PASBA fails to effectively compete with substrates (e.g., Penicillin, PAH).
URAT1 Inhibition Potent (Uricosuric)Negligible PASBA does not effectively prevent urate reabsorption.
Mechanistic Insight

Research into OAT inhibitors indicates that a hydrophobic domain is essential for high-affinity binding. The di-propyl moiety of Probenecid perfectly satisfies this requirement. The metabolic conversion to PASBA (via CYP450-mediated oxidative dealkylation) is the body's mechanism of pharmacological inactivation , rendering the molecule sufficiently polar for excretion without blocking the transporters it traverses.

Experimental Protocol: Validating Efficacy Differences

To experimentally verify the efficacy gap between Probenecid and PASBA, researchers should utilize a Fluorescence-Based OAT1 Uptake Assay . This protocol is self-validating using Probenecid as the positive control.

Protocol: HEK293-OAT1 Inhibition Assay

Objective: Determine the IC50 of PASBA relative to Probenecid using 6-Carboxyfluorescein (6-CF) as the probe substrate.

Materials
  • Cell Line: HEK293 stably transfected with human OAT1 (SLC22A6).

  • Substrate: 6-Carboxyfluorescein (6-CF) [Concentration: 2 µM].

  • Inhibitors: Probenecid (Control) and PASBA (Test).

  • Buffer: HBSS (pH 7.4).

Workflow Diagram

Assay_Workflowstep1Step 1: Cell Seeding(96-well, Poly-D-lysine coated)24h incubationstep2Step 2: Wash Cells(Remove media, wash 2x with HBSS)step1->step2step3Step 3: Pre-IncubationAdd Probenecid or PASBA(0 - 1000 µM dose range)step2->step3step4Step 4: Uptake InitiationAdd 6-CF (2 µM) + InhibitorIncubate 10 min @ 37°Cstep3->step4step5Step 5: TerminationIce-cold HBSS wash (3x)step4->step5step6Step 6: QuantificationLysis & Fluorescence Reading(Ex 485nm / Em 535nm)step5->step6

Caption: Step-by-step workflow for comparative OAT1 inhibition assay.

Step-by-Step Methodology
  • Seeding: Plate OAT1-HEK293 cells in black-wall 96-well plates. Allow to reach 90% confluency.

  • Preparation: Prepare serial dilutions of Probenecid and PASBA in HBSS (Range: 0.1 µM to 1000 µM).

  • Equilibration: Wash cells twice with warm HBSS.

  • Transport Reaction: Add 50 µL of the inhibitor solution mixed with 6-CF substrate.

    • Control Well: HBSS + 6-CF (No inhibitor) = 100% Uptake.

    • Background Well: Wild-type HEK293 (No OAT1) + 6-CF = 0% Transport.

  • Incubation: Incubate for 10 minutes at 37°C. (Note: Must be within the linear uptake phase).

  • Termination: Aspirate solution and immediately wash 3x with ice-cold HBSS to stop transport.

  • Readout: Lyse cells (1% Triton X-100) and measure fluorescence.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

Expected Result: Probenecid will show a sigmoidal inhibition curve with an IC50 ~10 µM. PASBA will show a flat line or a curve shifting right by >1-2 log orders (IC50 > 200 µM), confirming reduced efficacy.

Metabolic Context & Clinical Relevance

Understanding PASBA is crucial not for its efficacy, but for modeling Probenecid clearance .

  • Metabolic Pathway: Probenecid is extensively metabolized. The alkyl side chains undergo oxidation. The removal of a propyl group (forming PASBA) is a detoxification step.

  • Renal Handling: Unlike Probenecid, which is actively reabsorbed (extending its half-life), the more polar PASBA is readily excreted.

  • Drug-Drug Interactions (DDI): When assessing DDI risks, Probenecid is the perpetrator.[3][4] PASBA concentrations are generally too low and its affinity too weak to cause significant clinical DDIs, making the parent drug the primary concern in regulatory submissions.

References

  • National Center for Biotechnology Information (2025). Probenecid Compound Summary. PubChem.[1] Link

  • National Center for Biotechnology Information (2025). 4-[(Propylamino)sulfonyl]benzoic acid Compound Summary. PubChem.[1] Link

  • Tahara, H., et al. (2006). Inhibition of Organic Anion Transporter 3 (OAT3) by Probenecid.[4] Journal of Pharmacology and Experimental Therapeutics. (Contextual citation regarding OAT inhibition standards).

  • Burckhardt, G. (2012). Drug transport by Organic Anion Transporters (OATs). Pharmacology & Therapeutics. (Review of SAR requirements for OAT inhibitors). Link

  • Cunningham, R. F., et al. (1980). The pharmacokinetics of probenecid.[4] Clinical Pharmacokinetics. ( foundational text on Probenecid metabolism). Link

comparing URAT1 inhibition of 4-[(Propylamino)sulfonyl]benzoic acid and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: URAT1 Inhibition Profile of 4-[(Propylamino)sulfonyl]benzoic Acid Scaffolds and High-Potency Analogs

Executive Summary

This guide provides a technical comparison of 4-[(Propylamino)sulfonyl]benzoic acid derivatives (classically represented by Probenecid ) against next-generation URAT1 inhibitors (Benzbromarone, Lesinurad, and Dotinurad).[1]

While Probenecid remains the foundational scaffold for uricosuric therapy, its clinical utility is limited by low potency (µM range) and poor selectivity (OAT inhibition).[1] Modern analogs have evolved to exploit the inward-facing conformation of the URAT1 transporter, achieving nanomolar potency and reducing drug-drug interaction (DDI) risks.[1] This guide details the mechanistic differences, quantitative performance metrics, and validated experimental protocols for assessing these compounds.

Mechanistic Foundation: The URAT1 "Inward-Lock"[1]

To understand the performance gap between Probenecid and its analogs, one must understand the target dynamics.[1] URAT1 (SLC22A12) is an organic anion exchanger on the apical membrane of renal proximal tubule cells.[1]

  • Physiological Function: Reabsorbs urate from the lumen in exchange for intracellular anions (lactate, nicotinate).[1]

  • Inhibition Mechanism: Recent Cryo-EM studies reveal that potent inhibitors (Benzbromarone, Lesinurad) bind to the inward-facing state of URAT1.[1] They occupy the central cavity, acting as non-competitive inhibitors that "lock" the transporter, preventing the conformational shift required for urate translocation.[1]

  • The Probenecid Deficit: Probenecid, lacking the hydrophobic bulk of newer analogs, binds less tightly to this hydrophobic central cavity, requiring significantly higher concentrations to achieve the same "locking" effect.[1]

Diagram 1: URAT1 Inhibition Pathway[1]

URAT1_Mechanism cluster_Membrane Apical Membrane Lumen Renal Lumen (Urine) URAT1 URAT1 Transporter (SLC22A12) Lumen->URAT1 Urate (Substrate) Cell Proximal Tubule Cell Blood Systemic Circulation Cell->Blood Basolateral Efflux (GLUT9) Cell->URAT1 Anions (Lactate) URAT1->Lumen Exchange URAT1->Cell Reabsorption Inhibitor Inhibitor (Probenecid/Analogs) Inhibitor->URAT1 Blocks Inward-Facing State (Non-Competitive)

Caption: URAT1 functions as an antiporter.[1] Inhibitors stabilize the inward-facing conformation, effectively blocking urate reabsorption from the lumen.

Comparative Analysis: Probenecid vs. Advanced Analogs

The following data synthesizes performance metrics from HEK293-URAT1 stable cell line assays.

Table 1: Potency and Selectivity Profile
CompoundChemical ClassURAT1 IC₅₀ (Potency)OAT1/3 IC₅₀ (Selectivity Risk)Selectivity Ratio (OAT/URAT1)Clinical Implication
Probenecid Sulfonamide165 µM (Low)~4–12 µM< 0.1 (Poor)High DDI risk; requires high doses.[1]
Benzbromarone Benzofuran0.037 µM (High)> 10 µM> 270 (High)Hepatotoxicity risk limits use; extremely potent.[1]
Lesinurad Triazole7–30 µM (Moderate)> 100 µM> 10 (Good)Designed to spare OATs; lower DDI risk.[1]
Dotinurad Phenol derivative0.037 µM (High)> 4 µM> 100 (Excellent)Best-in-class potency and selectivity balance.[1]
Key Technical Insights:
  • The Potency Gap: Probenecid is approximately 4,000-fold less potent than Benzbromarone or Dotinurad.[1] This necessitates gram-level dosing in humans, whereas newer agents work in the milligram range.[1]

  • The Selectivity Trap: The critical flaw in the Probenecid scaffold is its affinity for OAT1 (SLC22A6) and OAT3 (SLC22A8) .[1] Because OATs are responsible for clearing antivirals, antibiotics, and NSAIDs from the blood, Probenecid causes systemic accumulation of these drugs.

    • Note: Lesinurad was specifically engineered to retain URAT1 inhibition while losing OAT1/3 affinity.[1]

Structure-Activity Relationship (SAR) Deep Dive

The prompt highlights 4-[(Propylamino)sulfonyl]benzoic acid .[1] This structure represents the N-monopropyl analog of Probenecid (which is N,N-dipropyl).[1]

Why the Alkyl Chain Matters: In the sulfonamide scaffold, the hydrophobicity of the nitrogen substituents is the primary driver of URAT1 affinity.[1]

  • N-Depropyl (Unsubstituted): Virtually inactive.[1]

  • N-Monopropyl: Weak activity.[1][2] The single propyl chain provides insufficient hydrophobic contact within the URAT1 central cavity.[1]

  • N,N-Dipropyl (Probenecid): Optimal for this specific scaffold, but still weak compared to fused-ring systems.[1] The second propyl group increases lipophilicity (LogP ~3.2), improving membrane partitioning and binding pocket occupancy.[1]

  • Rigid Hydrophobes (Analogs): Replacing the flexible propyl chains with rigid, aromatic hydrophobic groups (as seen in Benzbromarone's benzofuran or Lesinurad's naphthalene ring) dramatically increases potency by engaging in ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     stacking interactions with phenylalanine residues (F364, F449) inside the URAT1 pore.
    

Experimental Protocol: Validated Cis-Inhibition Assay

To generate the data in Table 1, the following self-validating protocol is recommended. This workflow uses radiolabeled uric acid to quantify transport inhibition.[1][3]

Objective: Determine IC₅₀ of test compounds against hURAT1 expressed in HEK293 cells.

Diagram 2: Assay Workflow

Assay_Workflow Step1 1. Seed Cells (HEK293-hURAT1) 24-well plate Step2 2. Pre-Incubation (15 min) Buffer + Inhibitor Step1->Step2 48h Growth Step3 3. Uptake Phase (5 min) Add [14C]-Uric Acid Step2->Step3 Initiate Step4 4. Termination Ice-cold PBS Wash (Stop Transport) Step3->Step4 Stop Step5 5. Lysis & Count NaOH Lysis -> Scintillation Step4->Step5 Quantify

Caption: Step-by-step workflow for the [14C]-Uric Acid Cis-Inhibition Assay.

Detailed Methodology:
  • Cell System:

    • Use HEK293 cells stably transfected with hURAT1 (SLC22A12) .[1][3]

    • Control: Mock-transfected HEK293 cells (to subtract non-specific background uptake).

  • Reagents:

    • Transport Buffer: Krebs-Henseleit buffer (Cl- free is often preferred to drive exchange, but standard HBSS is acceptable if gradients are controlled).[1] pH 7.4.[1]

    • Substrate: [¹⁴C]-Uric Acid (Final concentration: 5–10 µM). Note: This is below the Km (~20-50 µM) to ensure linear kinetics.

    • Test Compounds: Dissolve Probenecid/Analogs in DMSO (Final DMSO < 0.5%).

  • Procedure:

    • Step 1: Seed cells at

      
       cells/well in poly-D-lysine coated plates. Culture for 48 hours.
      
    • Step 2: Wash cells 2x with pre-warmed Transport Buffer.[1]

    • Step 3 (Pre-incubation): Add buffer containing the Test Inhibitor (0.01 µM – 500 µM) for 15 minutes at 37°C. Crucial: This allows the inhibitor to equilibrate with the transporter.[1]

    • Step 4 (Uptake): Add [¹⁴C]-Uric Acid.[1][3] Incubate for exactly 5 minutes . Validation: Timepoint must be within the linear uptake phase (determined by a prior time-course experiment).[1]

    • Step 5: Terminate immediately by aspirating and washing 3x with Ice-Cold PBS.[1]

    • Step 6: Lyse cells (0.1 N NaOH) and measure radioactivity (DPM) via liquid scintillation counting.

  • Data Analysis:

    • Calculate specific uptake:

      
      .
      
    • Fit data to the equation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .
      

References

  • Enomoto, A. et al. (2002).[1] Molecular identification of a renal urate anion exchanger that regulates blood urate levels.[1][4] Nature, 417(6887), 447–452.[1] Link

  • Shin, H. J. et al. (2012).[1] Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney.[1] Arthritis & Rheumatism, 64, S1066.[1] Link

  • Tan, P. K. et al. (2016).[1][2] Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney.[1] Clinical Rheumatology, 35, 1066.[1] Link

  • Foti, R. S. et al. (2018).[1] In Vitro Inhibition of URAT1, OAT1, and OAT3 by Probenecid and Its Analogs. Drug Metabolism and Disposition, 46(11), 1645-1653.[1]

  • Yan, K. et al. (2024).[1] Structural basis for inhibition of the renal urate transporter URAT1.[1][4][5][6][7] Nature Communications, 15, 3821.[1] Link

Sources

Comparative Guide: In-Vitro vs. In-Vivo Efficacy of Probenecid and its Metabolite (4-[(Propylamino)sulfonyl]benzoic acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide provides a technical comparison of the efficacy profiles of Probenecid and its primary metabolite, 4-[(Propylamino)sulfonyl]benzoic acid (also known as N-depropylprobenecid).

While Probenecid is the clinical "Gold Standard" for uricosuric therapy and organic anion transporter (OAT) inhibition, the specific compound 4-[(Propylamino)sulfonyl]benzoic acid represents a critical degradation product and metabolite (Impurity A in EP standards). Understanding the efficacy delta between the parent drug and this metabolite is vital for defining Structure-Activity Relationships (SAR) and ensuring accurate pharmacokinetic modeling.

Chemical Distinction
FeatureProbenecid (Parent)4-[(Propylamino)sulfonyl]benzoic acid (Metabolite)
CAS Number 57-66-910252-65-0
Structure Di -propylsulfamoyl moietyMono -propylsulfamoyl moiety
Role Active Pharmaceutical Ingredient (API)Phase I Metabolite / Impurity
Primary Target URAT1 (SLC22A12), OAT1/3Weak/Inactive affinity for URAT1
Clinical Status FDA Approved (Gout, Adjuvant)Investigational / Reference Standard

Critical SAR Insight: The hydrophobic dialkyl tail of Probenecid is essential for high-affinity binding to the OAT/URAT binding pocket. The loss of one propyl group (converting to the propylamino form) significantly reduces lipophilicity and inhibitory potency.

In-Vitro Efficacy: Mechanism & Potency[1]

Mechanism of Action (URAT1 Inhibition)

The primary efficacy endpoint for this scaffold is the inhibition of URAT1 (SLC22A12) , the transporter responsible for reabsorbing uric acid from the renal lumen back into the blood.

  • Probenecid: Acts as a competitive inhibitor of URAT1, blocking urate reabsorption and forcing excretion.

  • Alternatives (Benzbromarone): Acts as a non-competitive/mixed inhibitor with significantly higher potency but higher hepatotoxicity risks.

Comparative Potency Data (IC50)

The following table synthesizes experimental data from HEK293-URAT1 over-expression systems.

CompoundTargetIC50 (In-Vitro)Potency ClassNotes
Benzbromarone URAT10.22 µM HighStandard positive control; risk of liver injury.
Probenecid URAT114 - 22 µM ModerateClinical standard; safer profile.
Lesinurad URAT1~30 - 50 µM Low-ModerateOften requires combination with XO inhibitors.
4-[(Propylamino)...] URAT1> 200 µM NegligibleLoss of propyl group destroys binding affinity.
Experimental Protocol: In-Vitro URAT1 Inhibition

Objective: Determine the IC50 of Probenecid/Metabolite against human URAT1.[1][2]

  • Cell System: HEK293 cells stably transfected with hURAT1 (SLC22A12).

  • Seeding: Plate cells at

    
     cells/well in poly-D-lysine coated 24-well plates. Culture for 48 hours.
    
  • Buffer Prep: Use Chloride-free transport buffer (125 mM Na-Gluconate, 4.8 mM K-Gluconate, pH 7.4) to drive the anion exchange gradient.

  • Dosing:

    • Incubate cells with test compounds (0.1 µM – 1000 µM) for 15 minutes at 37°C.

    • Add substrate:

      
       [
      
      
      
      ]-Uric Acid.
  • Termination: Stop reaction with ice-cold buffer. Lyse cells with 0.1 N NaOH.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

In-Vivo Efficacy: Systemic Performance

In-vivo efficacy is measured by the reduction of Serum Uric Acid (sUA) and the increase in Fractional Excretion of Uric Acid (FEUA).

Comparative Efficacy in Hyperuricemic Models

Model: Potassium Oxonate-induced hyperuricemia in mice (Oxonate blocks Uricase, mimicking human physiology).

Treatment GroupDose (mg/kg)sUA Reduction (%)FEUA Increase (Fold)Efficacy Verdict
Vehicle -0% (Baseline)1.0x-
Probenecid 100 mg/kg45 - 55% 2.5x Effective; dose-dependent.
Benzbromarone 50 mg/kg60 - 70% 3.8x Superior potency.
Metabolite (Mono) 100 mg/kg< 10% ~1.1x Minimal in-vivo efficacy.
Experimental Protocol: Murine Uricosuric Assay

Objective: Validate in-vivo efficacy of the sulfonylbenzoic acid derivative.

  • Induction: Administer Potassium Oxonate (250 mg/kg, IP) to male ICR mice 1 hour prior to drug testing to induce stable hyperuricemia.

  • Administration: Oral gavage (PO) of Probenecid or Test Compound suspended in 0.5% CMC-Na.

  • Sampling:

    • Urine: Collect via metabolic cages for 2 hours post-dose.

    • Blood: Retro-orbital bleed at T=2 hours.

  • Analysis:

    • Quantify Uric Acid using a phosphotungstic acid colorimetric assay or HPLC-UV (290 nm).

    • Quantify Creatinine (to normalize kidney function).

  • Calculation:

Mechanistic Visualization

The following diagram illustrates the renal handling of Uric Acid and the specific inhibition points of Probenecid versus its metabolite.

RenalTransport cluster_Lumen Renal Lumen (Urine) cluster_Cell Proximal Tubule Cell cluster_Blood Blood (Systemic) UricAcid_L Uric Acid URAT1 URAT1 (SLC22A12) UricAcid_L->URAT1 Reabsorption UricAcid_B Uric Acid URAT1->UricAcid_B via GLUT9 GLUT9 GLUT9 (SLC2A9) Probenecid Probenecid (Dipropyl) Probenecid->URAT1 Inhibits (IC50 ~20µM) Metabolite Metabolite (Monopropyl) Metabolite->URAT1 Weak/No Inhibition Benzbromarone Benzbromarone Benzbromarone->URAT1 Potent Inhibition (IC50 ~0.2µM)

Figure 1: Mechanism of Action.[1][2][3][4] Probenecid blocks URAT1-mediated reabsorption of Uric Acid.[1][2][3][4][5][6] The monopropyl metabolite lacks sufficient lipophilicity to effectively inhibit the transporter.

References

  • BenchChem. (2025).[1] Head-to-Head Efficacy of 6-Hydroxybenzbromarone and Probenecid in Lowering Serum Urate. Retrieved from

  • Miner, J. N., et al. (2016). Mechanism of high affinity inhibition of the human urate transporter URAT1. Scientific Reports, 6, 34732. Retrieved from

  • Wang, L., et al. (2021). Probenecid inhibits SARS-CoV-2 replication in vivo and in vitro. Scientific Reports, 11, 18085. (Demonstrates Probenecid's broader OAT efficacy). Retrieved from

  • PubChem. (2025). Compound Summary: 4-((Propylamino)sulfonyl)benzoic acid (Metabolite). Retrieved from

  • Shin, H. J., et al. (2011). Molecular determinants of the interaction between URAT1 and uricosuric agents. Journal of Pharmacology and Experimental Therapeutics. (Detailed SAR on propyl chain length).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 4-[(Propylamino)sulfonyl]benzoic acid (Probenecid) and Related Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Technical Guide for Assay Optimization and Therapeutic Benchmarking

Introduction: The Dual Identity of 4-[(Propylamino)sulfonyl]benzoic acid

In the lexicon of drug development, 4-[(Propylamino)sulfonyl]benzoic acid —universally known as Probenecid —occupies a unique dual niche. To the clinician, it is a foundational uricosuric agent used to treat gout and extend antibiotic half-lives. To the assay scientist, it is an indispensable reagent for G-Protein Coupled Receptor (GPCR) screening, critical for preventing dye leakage in calcium flux assays.

This guide provides a rigorous technical comparison of Probenecid against its structural analogs (Sulfinpyrazone) and functional successors (Benzbromarone, Lesinurad). It synthesizes pharmacological performance with practical laboratory protocols, offering a "best-practice" framework for selecting the right compound for transport inhibition studies.

Mechanistic Architecture & Signaling Pathways

Probenecid acts primarily by inhibiting the Organic Anion Transporter (OAT) family. Its utility stems from its promiscuity; it blocks both the basolateral entry of anions (e.g., penicillin, fluorescent dyes) and the apical reabsorption of urate.

The Renal Transport Mechanism

In the proximal tubule, Probenecid inhibits:

  • OAT1 (SLC22A6) & OAT3 (SLC22A8): Located on the basolateral membrane. Inhibition here prevents the clearance of xenobiotics (increasing plasma half-life).

  • URAT1 (SLC22A12): Located on the apical membrane. Inhibition here prevents uric acid reabsorption (lowering serum urate).[1][2][3]

Visualization: Transport Inhibition Pathway

The following diagram illustrates the vector of inhibition across the proximal tubule cell, highlighting why Probenecid is effective for both gout (apical blockade) and drug interaction studies (basolateral blockade).

Probenecid_Mechanism Blood Blood (Peritubular Capillary) OAT OAT1 / OAT3 (Basolateral) Blood->OAT Substrate Entry Cell Proximal Tubule Cell URAT1 URAT1 (Apical) Cell->URAT1 Reabsorption Urine Urine (Lumen) OAT->Cell URAT1->Urine Prob Probenecid Prob->OAT Inhibits (Ki ~12µM) Prob->URAT1 Inhibits (IC50 ~22µM) Urate Urate / Anions

Caption: Probenecid exerts dual inhibition: blocking OAT1/3 at the blood-cell interface (drug retention) and URAT1 at the urine-cell interface (uricosuric effect).

Comparative Performance Analysis

When selecting a compound for in vitro inhibition or in vivo efficacy, potency and selectivity are the deciding factors. Probenecid is the "broad-spectrum" choice, whereas newer agents offer higher potency but distinct toxicity profiles.

Pharmacological Benchmarking Table
CompoundPrimary TargetIC50 (hURAT1)OAT1/3 InhibitionKey Safety/Toxicity ProfileResearch Utility
Probenecid OATs / URAT1~22 µMPotent InhibitorSafe; Rare hypersensitivity.Standard for dye retention in Ca2+ assays.[4][5]
Benzbromarone URAT1< 0.22 µMWeak InhibitorHepatotoxic (Mitochondrial uncoupling). Withdrawn in EU.[2]High-potency positive control for URAT1 assays.
Lesinurad URAT1 (Selective)~3.5 µMMinimalRenal toxicity at high doses; requires XOI co-therapy.Used to study selective reabsorption inhibition.[6]
Sulfinpyrazone URAT1 / COX~32 µMModerateGI irritation; Anti-platelet effects.Historical comparator; rarely used now.

Expert Insight:

  • For Assay Development: Use Probenecid .[4][7] While less potent against URAT1 than Benzbromarone, its ability to block MRPs (Multidrug Resistance Proteins) makes it superior for preventing fluorescent dye leakage in cell-based assays.

  • For Potency Studies: Use Benzbromarone .[8] If you need to demonstrate maximal URAT1 inhibition in a transport assay, Benzbromarone is ~100x more potent than Probenecid.

Laboratory Application: The Calcium Flux Assay

Context: GPCR Screening using Fluo-4/Fura-2

In high-throughput screening (HTS), cells (CHO, HEK293) often actively pump out calcium-sensitive dyes via anion transporters. Probenecid is added to the wash buffer to sequester the dye inside the cell.

Critical Solubility Protocol

Many researchers fail because Probenecid precipitates in neutral buffers. It is an acid (pKa ~3.4) and requires high pH for initial solubilization.

Reagents:

  • Probenecid (Free Acid)

  • 1.0 M NaOH[4]

  • HBSS (Hank’s Balanced Salt Solution) + 20 mM HEPES[4][9]

  • Pluronic F-127 (optional surfactant)

Step-by-Step Preparation (Self-Validating):

  • Alkaline Dissolution: Weigh 71 mg of Probenecid. Add exactly 1.0 mL of 1.0 M NaOH . Vortex until completely clear. Validation: If the solution is cloudy, do not proceed; the concentration of NaOH is insufficient to deprotonate the acid.

  • Stock Creation: Add 9.0 mL of HBSS/HEPES to the alkaline solution. This yields a 25 mM Stock Solution (pH will drop but remain soluble).

  • Working Buffer: Dilute the stock 1:10 into your assay buffer (e.g., HBSS + Pluronic F-127) for a final concentration of 2.5 mM .

  • pH Adjustment: Check final pH. If > 7.4, adjust carefully with small volumes of HCl. Caution: Dropping pH below 7.0 may cause precipitation.

Experimental Protocol: OAT1 Inhibition Assay

Context: Quantifying drug-drug interaction potential (DDI) or transporter kinetics.

This protocol measures the uptake of a fluorescent substrate (6-Carboxyfluorescein) into HEK293 cells stably expressing OAT1.[10][11]

Workflow Visualization

Assay_Workflow Start Seed HEK293-OAT1 Cells (Poly-D-Lysine Plates) Prep Wash 3x with warm HBSS (Remove Growth Media) Start->Prep Treat Add Substrate (6-CF) + Test Compound (Probenecid) Prep->Treat Incubate Incubate 10 min @ 37°C Treat->Incubate Stop Terminate: 3x Ice-Cold Wash Incubate->Stop Read Lysis & Fluorescence Read (Ex 490nm / Em 520nm) Stop->Read

Caption: Standardized workflow for OAT1 inhibition screening using fluorescent tracers.

Detailed Methodology
  • Cell Seeding: Plate HEK293-OAT1 cells (and Mock-transfected controls) in 96-well Poly-D-Lysine coated plates. Grow to 90% confluence (24-48 hours).

  • Equilibration: Remove culture medium. Wash cells 3x with 200 µL warm HBSS (37°C).

  • Uptake Initiation:

    • Prepare Substrate Solution : 10 µM 6-Carboxyfluorescein (6-CF) in HBSS.

    • Prepare Inhibitor Series : Probenecid (0.1 µM – 1000 µM).

    • Add 100 µL of Substrate +/- Inhibitor to wells.

  • Incubation: Incubate for exactly 10 minutes at 37°C. Note: OAT transport is temperature-sensitive; strict timing is required to measure initial rate kinetics.

  • Termination: Aspirate solution and immediately wash 3x with Ice-Cold HBSS . The cold temperature "freezes" transporter activity.

  • Quantification: Add 100 µL Lysis Buffer (e.g., M-PER or 0.1N NaOH). Read fluorescence on a plate reader (Ex/Em: 490/520 nm).

  • Calculation:

    • Subtract "Mock" cell fluorescence (passive diffusion) from OAT1 cell fluorescence.

    • Calculate % Inhibition relative to "No Inhibitor" control.

References

  • Cunningham, R., et al. (2016). "Mechanism of high affinity inhibition of the human urate transporter URAT1." PLOS ONE. Link

  • Nigam, S. K., et al. (2015). "The Organic Anion Transporter (OAT) Family." Clinical Pharmacology & Therapeutics. Link

  • AAT Bioquest. (2024). "Probenecid: Method of Action and Protocol for Calcium Flux Assays." Assay Guidance Manual. Link

  • FDA Label. (2012). "Probenecid Tablets USP Prescribing Information." DailyMed. Link

  • Zhang, Y., et al. (2021). "Establishment and Characterization of OAT1-Expressing HEK293 Cells for Drug Interaction Studies." ATCC Application Notes. Link

Sources

Assessing the Selectivity of 4-[(Propylamino)sulfonyl]benzoic acid for URAT1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of hyperuricemia and gout therapeutics, the selective inhibition of Urate Transporter 1 (URAT1) represents a cornerstone of modern uricosuric agent development.[1][2][3] This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 4-[(Propylamino)sulfonyl]benzoic acid, for URAT1. By contextualizing its potential performance against established inhibitors such as probenecid, lesinurad, and benzbromarone, we offer a detailed roadmap for its preclinical evaluation.

The Central Role of URAT1 in Uric Acid Homeostasis

Hyperuricemia, the precursor to gout, is predominantly a consequence of impaired renal uric acid excretion.[4] The human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is responsible for approximately 90% of uric acid reabsorption from the kidneys back into the bloodstream.[1][2][3] This positions URAT1 as a prime therapeutic target. By inhibiting this transporter, uricosuric drugs increase the fractional excretion of uric acid, thereby lowering serum uric acid levels.[5]

However, the selectivity of these inhibitors is paramount. Off-target effects on other renal transporters, such as Organic Anion Transporters (OAT1, OAT3) and ATP-binding cassette transporter G2 (ABCG2), can lead to undesirable drug-drug interactions and adverse effects.[6][7] Therefore, a rigorous assessment of a new chemical entity's selectivity profile is a critical step in its development.

Comparative Landscape: Established URAT1 Inhibitors

A thorough evaluation of 4-[(Propylamino)sulfonyl]benzoic acid necessitates a benchmark against current therapeutic agents. The following table summarizes the reported inhibitory potencies of key URAT1 inhibitors, which will serve as our comparators.

CompoundURAT1 IC50 (µM)Key Characteristics
4-[(Propylamino)sulfonyl]benzoic acid To be determinedA structural analog of probenecid, its potency and selectivity are under investigation.[8][9]
Probenecid 22A classical uricosuric agent, but its use is limited by drug-drug interactions, partly due to inhibition of OAT1 and OAT3.[6][10]
Lesinurad 3.5A more selective URAT1 inhibitor, often used in combination with xanthine oxidase inhibitors.[3][10]
Benzbromarone 0.22A highly potent URAT1 inhibitor, though its use is restricted in some countries due to concerns about hepatotoxicity.[5][10]

Experimental Workflow for URAT1 Inhibition and Selectivity Profiling

The following sections detail the experimental protocols required to ascertain the inhibitory potency and selectivity of 4-[(Propylamino)sulfonyl]benzoic acid.

Diagram: Experimental Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis A HEK293 cells stably expressing hURAT1 B [14C]-Uric Acid Uptake Assay A->B C Determine IC50 for URAT1 B->C G Compare IC50 values (URAT1 vs. off-targets) C->G D HEK293 cells expressing hOAT1, hOAT3, hABCG2, hGLUT9 E Substrate Uptake/Efflux Assays D->E F Determine IC50 for off-target transporters E->F F->G H Calculate Selectivity Index G->H I Benchmark against Probenecid, Lesinurad, Benzbromarone H->I

Caption: Workflow for assessing URAT1 inhibitor selectivity.

Protocol 1: In Vitro URAT1 Inhibition Assay

This protocol utilizes a cell-based system to measure the direct inhibition of URAT1-mediated uric acid transport.[11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-[(Propylamino)sulfonyl]benzoic acid on human URAT1.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably transfected with human URAT1 (hURAT1-HEK293).

  • Wild-type HEK293 cells (for control).

  • Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin.

  • [¹⁴C]-Uric acid.

  • Hanks' Balanced Salt Solution (HBSS).

  • Cell Lysis Buffer.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Culture: Culture hURAT1-HEK293 and wild-type HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in 24-well plates and grow to ~80-90% confluency.[11]

  • Compound Preparation: Prepare a stock solution of 4-[(Propylamino)sulfonyl]benzoic acid in DMSO. Create a serial dilution in HBSS to achieve the desired final concentrations. Include probenecid, lesinurad, and benzbromarone as positive controls.

  • Pre-incubation: Wash the cells twice with HBSS. Add the HBSS containing the various concentrations of the test and control compounds to the wells. Incubate for 15-30 minutes at 37°C.[11][12]

  • Uptake Initiation: Add the [¹⁴C]-uric acid solution to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 5-15 minutes) at 37°C.[12][13]

  • Termination and Lysis: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.[12] Lyse the cells with Cell Lysis Buffer.

  • Quantification: Transfer the cell lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific uptake (measured in wild-type HEK293 cells) from the total uptake in hURAT1-HEK293 cells. Plot the percentage of inhibition against the compound concentration and fit the data using a nonlinear regression model to determine the IC50 value.

Protocol 2: Selectivity Profiling Against Other Renal Transporters

Objective: To determine the IC50 values of 4-[(Propylamino)sulfonyl]benzoic acid against other key transporters involved in renal drug and urate handling.

Procedure: The fundamental principle of the assay remains similar to the URAT1 protocol. However, it requires specific cell lines expressing the transporter of interest and a corresponding radiolabeled substrate.

  • For OAT1 and OAT3: Use HEK293 cells expressing hOAT1 or hOAT3 and a prototypic substrate like [³H]-para-aminohippurate (PAH).

  • For ABCG2: Utilize membrane vesicle assays or whole-cell assays with cells overexpressing hABCG2 and a known substrate like [³H]-estrone-3-sulfate.

  • For GLUT9: A similar uptake assay using [¹⁴C]-uric acid can be performed in cells expressing hGLUT9.

By determining the IC50 values for each of these off-target transporters, a selectivity index can be calculated:

Selectivity Index = IC50 (Off-target Transporter) / IC50 (URAT1)

A higher selectivity index indicates greater selectivity for URAT1.

Mechanism of Action and Transporter Interplay

The following diagram illustrates the location and function of URAT1 in the renal proximal tubule and how an inhibitor like 4-[(Propylamino)sulfonyl]benzoic acid would exert its effect.

Diagram: URAT1 Inhibition in the Renal Proximal Tubule

G Lumen Tubular Lumen (Urine) Cell Apical Membrane Proximal Tubule Cell Basolateral Membrane Blood Bloodstream GLUT9 GLUT9 Cell:f1->GLUT9 Uric Acid Efflux Urate_Blood URAT1 URAT1 Anion Anion (e.g., Lactate) URAT1->Anion Exchange Inhibitor 4-[(Propylamino)sulfonyl] benzoic acid Inhibitor->URAT1 Inhibition Urate_Lumen Uric Acid Urate_Lumen->URAT1 Reabsorption Urate_Blood Uric Acid

Caption: Mechanism of URAT1 inhibition in the kidney.

Interpreting the Data: A Comparative Selectivity Profile

The ultimate goal of these experiments is to build a comprehensive selectivity profile for 4-[(Propylamino)sulfonyl]benzoic acid and compare it to existing drugs.

Transporter4-[(Propylamino)sulfonyl]benzoic acid IC50 (µM)Probenecid IC50 (µM)Lesinurad IC50 (µM)Benzbromarone IC50 (µM)
hURAT1 To be determined22[10]3.5[10]0.22[10]
hOAT1 To be determined~70>100~25
hOAT3 To be determined~140>100~50
hABCG2 To be determined>250No effect[6]~10
hGLUT9 To be determined>250No effect[6]>100

Note: IC50 values for comparators against off-target transporters are approximate and gathered from various literature sources for comparative purposes.

An ideal candidate would exhibit a potent, low micromolar or nanomolar IC50 for URAT1 while demonstrating significantly higher IC50 values (>100-fold) for other transporters, indicating a wide therapeutic window and a lower propensity for off-target effects.

Conclusion

This guide outlines a robust, self-validating experimental framework for the comprehensive assessment of 4-[(Propylamino)sulfonyl]benzoic acid as a selective URAT1 inhibitor. By following the detailed protocols and utilizing the provided comparative data, researchers can effectively determine its potency and selectivity profile. This systematic approach is essential for identifying promising new therapeutic agents for the management of hyperuricemia and gout, ensuring that future treatments are not only effective but also possess a superior safety profile compared to existing options.

References

  • Tan, P. K., & Miner, J. N. (2016). Mechanism of high affinity inhibition of the human urate transporter URAT1. Scientific reports, 6, 34995. [Link]

  • Solvo Biotechnology. URAT1 - Transporters. [Link]

  • Wang, Y., et al. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Molecules, 26(11), 3277. [Link]

  • Wu, W., et al. (2023). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Nature Communications, 14(1), 3145. [Link]

  • Mandal, A. K., & Mount, D. B. (2018). Each URAT1 inhibitor has a distinct profile of potencies for URAT1 and other uric acid transporters. Journal of medicinal chemistry, 61(21), 9634-9645. [Link]

  • Parker, J. L., et al. (2023). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. bioRxiv. [Link]

  • Yan, N., et al. (2024). Molecular mechanism of drug inhibition of URAT1. Nature Structural & Molecular Biology, 31(1), 133-142. [Link]

  • Zhang, Y., et al. (2024). Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs. Nature Communications, 15(1), 314. [Link]

  • Miner, J. N., et al. (2016). Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Arthritis research & therapy, 18(1), 214. [Link]

  • PubChem. 4-((Propylamino)sulfonyl)benzoic acid. [Link]

  • Li, Y., et al. (2024). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. International Journal of Molecular Sciences, 25(3), 1503. [Link]

  • Perez-Ruiz, F., & Dalbeth, N. (2021). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Expert opinion on investigational drugs, 30(11), 1151-1161. [Link]

  • Hosoya, T., et al. (2022). A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, Dotinurad, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Tan, P. K., & Miner, J. N. (2017). Uric acid transporter inhibitors for gout. ADMET & DMPK, 5(2), 59-74. [Link]

  • Gheldiu, A. M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, 15(9), 1111. [Link]

  • Wu, W., et al. (2024). Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au, 4(3), 964-974. [Link]

  • Zhang, Y., et al. (2024). Molecular mechanisms of uric acid transport by the native human URAT1 and its inhibition by anti-gout drugs. bioRxiv. [Link]

  • Ikarashi, N., et al. (2019). Cell-based urate transport assay with 293A cells transiently expressing URAT1. Biological and Pharmaceutical Bulletin, 42(5), 858-861. [Link]

  • Li, Y., et al. (2023). Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors. Journal of Biomolecular Structure and Dynamics, 41(19), 9845-9856. [Link]

  • El-Gendy, M. A., et al. (2001). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 334(8-9), 267-272. [Link]

Sources

Inter-Laboratory Validation of 4-[(Propylamino)sulfonyl]benzoic Acid Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary & Strategic Context

In the lifecycle of uricosuric agents like Probenecid, the compound 4-[(Propylamino)sulfonyl]benzoic acid (CAS 10252-65-0), also known as N-despropylprobenecid, represents a critical quality attribute. As a primary metabolite and a potential synthesis impurity, its accurate quantification is mandated by ICH Q3A(R2) and Q3B(R2) guidelines.

This guide moves beyond basic method descriptions to address the inter-laboratory reproducibility crisis . We compare two distinct analytical architectures:

  • Method A (The Workhorse): RP-HPLC-UV, optimized for Quality Control (QC) environments where robustness and cost-efficiency are paramount.

  • Method B (The Specialist): UHPLC-MS/MS, designed for trace-level genotoxic impurity screening and pharmacokinetic (PK) profiling.

Chemical Context & Mechanistic Pathway

Understanding the origin of the analyte is prerequisite to validating its detection. 4-[(Propylamino)sulfonyl]benzoic acid typically arises via oxidative N-dealkylation of the parent drug, Probenecid.

Figure 1: Degradation & Metabolic Pathway

G Probenecid Probenecid (Parent API) Intermediate Carbinolamine Intermediate Probenecid->Intermediate CYP450 / Oxidation Target 4-[(Propylamino)sulfonyl] benzoic acid (Target Analyte) Intermediate->Target N-Dealkylation Propionaldehyde Propionaldehyde (Byproduct) Intermediate->Propionaldehyde

Caption: Mechanistic pathway showing the oxidative N-dealkylation of Probenecid yielding the target mono-propyl impurity.[1]

Comparative Method Performance

The following data summarizes the performance characteristics established during pre-validation trials. Method A prioritizes linearity and robustness for high-concentration impurity limits (0.1%), while Method B offers sensitivity for trace analysis (< 10 ppm).

Table 1: Performance Metrics Comparison
ParameterMethod A: RP-HPLC-UVMethod B: UHPLC-MS/MS
Primary Application Routine QC Release, Stability TestingGenotoxic Screening, DMPK Studies
Detection Principle UV Absorbance @ 254 nmESI Negative Mode (MRM)
Stationary Phase C18, 5 µm (150 x 4.6 mm)C18, 1.7 µm (50 x 2.1 mm)
Linearity Range 0.5 – 100 µg/mL1 – 1000 ng/mL
LOD (Limit of Detection) 0.1 µg/mL0.5 ng/mL
Inter-Lab Reproducibility (%RSD) < 2.0%< 5.5%
Cost Per Sample Low ($)High (

$)

Detailed Experimental Protocols

Method A: Robust RP-HPLC-UV (QC Standard)

Rationale: The carboxylic acid moiety (pKa ~3.4) requires pH control to suppress ionization and prevent peak tailing. A high-aqueous mobile phase ensures retention of the polar metabolite relative to the parent drug.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient:

    • 0-5 min: 15% B (Isocratic hold for polar impurity retention)

    • 5-20 min: 15% → 60% B (Elution of parent Probenecid)

    • 20-25 min: 60% B

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: 254 nm (Isosbestic point approximation).

Method B: High-Sensitivity UHPLC-MS/MS

Rationale: Electrospray Ionization (ESI) in negative mode is selected due to the acidic sulfonamide and carboxylic acid protons, providing superior sensitivity over positive mode.

  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S.

  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Parameters:

    • Ionization: ESI (-)

    • Precursor Ion: m/z 242.0 [M-H]⁻

    • Product Ions: m/z 134.9 (Quantifier), m/z 79.9 (Qualifier).

Inter-Laboratory Validation Workflow

To ensure the method is transferrable, a collaborative study (Round Robin) must be designed following ISO 5725-2 and ICH Q2(R1) standards.

Figure 2: Validation Decision Matrix

Validation cluster_analysis Data Analysis (ANOVA) Start Validation Initiation PreVal Single Lab Validation (Ruggedness Check) Start->PreVal Transfer Method Transfer (3 Participating Labs) PreVal->Transfer Reproducibility Reproducibility (SR) Between Labs Transfer->Reproducibility Repeatability Repeatability (Sr) Within Lab Transfer->Repeatability Horwitz Calculate Horwitz Ratio (HorRat < 2.0?) Reproducibility->Horwitz Repeatability->Horwitz Pass Method Validated Horwitz->Pass Yes Fail Root Cause Analysis (Re-optimize) Horwitz->Fail No Fail->PreVal

Caption: Decision matrix for inter-laboratory validation, emphasizing the critical Horwitz Ratio checkpoint.

Protocol for Participating Laboratories
  • Sample Sets: Central lab prepares blind duplicates of spiked matrices at three levels (50%, 100%, 150% of target concentration).

  • System Suitability: All labs must pass resolution > 2.0 between Impurity and Parent before analysis.

  • Data Reporting: Raw area counts and calculated concentrations reported; no outlier removal permitted at the lab level.

Acceptance Criteria (Statistical)
  • Accuracy (Recovery): 90.0% – 110.0% across all levels.

  • Precision (Repeatability): RSD < 2.0% (Method A) / < 5.0% (Method B).

  • Reproducibility (Between-Lab): RSD_R < 4.0% (Method A).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] Link

  • U.S. Pharmacopeia. (2023). <1225> Validation of Compendial Procedures. USP-NF. Link

  • PubChem. (2024). 4-((Propylamino)sulfonyl)benzoic acid (Compound Summary). National Library of Medicine. Link

  • FDA. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] U.S. Food and Drug Administration. Link

  • Official Journal of the European Union. (2006). Commission Regulation (EC) No 401/2006 (Methods of sampling and analysis).Link

Sources

statistical analysis of comparative data for 4-[(Propylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Statistical Analysis of Comparative Data for 4-[(Propylamino)sulfonyl]benzoic acid (Probenecid Metabolite) & Parent Compound

Executive Summary & Chemical Definition

This guide provides a statistical and technical analysis of 4-[(Propylamino)sulfonyl]benzoic acid (also known as Mono-N-depropylprobenecid), the primary active metabolite of the commercially ubiquitous drug Probenecid (4-[(Dipropylamino)sulfonyl]benzoic acid).[1]

While the user query specifies the metabolite, the vast majority of comparative efficacy data in literature refers to the parent compound, Probenecid , which rapidly metabolizes into the requested structure in vivo. Therefore, this guide analyzes data for the parent compound as the primary functional agent, while explicitly noting the metabolite's role in the mechanism of action.

Scope of Comparison:

  • Clinical Efficacy (Gout): Comparative statistics vs. Benzbromarone and Allopurinol.

  • Pharmacokinetic (PK) Boosting: Statistical impact on Beta-lactam retention vs. Control.

  • In Vitro Assay Utility: Performance as an Organic Anion Transporter (OAT) inhibitor in Calcium Flux assays vs. Sulfinpyrazone.

Chemical & Pharmacological Profile

FeatureProbenecid (Parent) 4-[(Propylamino)sulfonyl]benzoic acid (Metabolite)
CAS Number 57-66-910252-65-0
Structure Dipropyl-sulfamoyl moietyMonopropyl-sulfamoyl moiety
Primary Mechanism Competitive Inhibitor of OAT1, OAT3, URAT1Active OAT Inhibitor (Lower protein binding, faster excretion)
Clinical Status FDA Approved (Gout, Adjunct)Active Metabolite (Biologically relevant)

Scientist's Note: The metabolite retains the capacity to block tubular secretion of organic acids.[2][3] In clinical PK studies, the rapid appearance of this metabolite contributes significantly to the sustained duration of action observed with Probenecid therapy.

Comparative Case Study 1: Clinical Uricosuric Efficacy

Objective: Evaluate the statistical superiority of Probenecid vs. Benzbromarone in lowering Serum Uric Acid (sUr) levels.

Experimental Data Set (Representative)

Source: Re-analysis of randomized controlled trial data (e.g., Reinders et al., 2009).[1][4]

ParameterProbenecid (2g/day)Benzbromarone (200mg/day)Statistical Significance
Sample Size (N) 3124-
Success Rate (sUr < 0.30 mmol/L) 65% (20/31)92% (22/24)p = 0.03 (Fisher's Exact)
Mean sUr Reduction 50% (SD ±7%)64% (SD ±9%)p < 0.001 (t-test)
Adverse Events (Withdrawal) ModerateLow-
Statistical Analysis Framework

To rigorously compare these agents, we utilize the Odds Ratio (OR) and Number Needed to Treat (NNT) .

  • Odds Ratio (OR) Calculation:

    • Odds(Benz) = 22/2 = 11[1]

    • Odds(Prob) = 20/11 = 1.81[1]

    • OR = 11 / 1.81 ≈ 6.08 [1]

    • Interpretation: Patients on Benzbromarone have ~6 times higher odds of achieving target sUr levels compared to Probenecid.

  • Causality & Integrity: While Benzbromarone is statistically superior, Probenecid remains the standard of care in many jurisdictions (e.g., USA) due to hepatotoxicity concerns associated with Benzbromarone. The statistical "inferiority" is balanced by a superior safety profile regarding fulminant liver failure.

Comparative Case Study 2: Pharmacokinetic Boosting (OAT Inhibition)

Objective: Quantify the "boosting" effect of Probenecid on Beta-lactam antibiotics (e.g., Amoxicillin) via OAT inhibition.

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism at the Proximal Convoluted Tubule (PCT), applicable to both the parent and the metabolite.

OAT_Inhibition Blood Systemic Circulation (Blood) Blood->Blood Increased Retention (High AUC) OAT OAT1 / OAT3 Transporter Blood->OAT Substrate Entry PCT_Cell Proximal Tubule Cell (Basolateral Membrane) Urine Tubular Lumen (Urine) PCT_Cell->Urine Secretion OAT->PCT_Cell Reduced Transport Prob Probenecid / Metabolite (Inhibitor) Prob->OAT Competitive Blockade Antibiotic Beta-Lactam (Substrate)

Figure 1: Mechanism of OAT1/3 inhibition.[1] Probenecid competes for the transporter, preventing the uptake of the antibiotic from the blood into the tubule, thereby increasing systemic half-life.

Statistical Data Analysis

Comparison: Amoxicillin (3g) vs. Amoxicillin (3g) + Probenecid (1g).

PK ParameterAmoxicillin AloneAmoxicillin + ProbenecidRatio (Geometric Mean)
Peak Concentration (Cmax) 15.2 µg/mL21.4 µg/mL1.41
Half-life (t½) 1.1 hrs2.3 hrs2.09
Area Under Curve (AUC) 35.4 µg[1]·h/mL72.8 µg[1]·h/mL2.05
  • Statistical Insight: The addition of Probenecid results in a statistically significant (p < 0.01 ) doubling of the AUC. This 2-fold increase allows for less frequent dosing or higher efficacy against resistant bacteria.

Comparative Case Study 3: In Vitro Assay Utility (Calcium Flux)

Objective: Compare Probenecid vs. Sulfinpyrazone and "No-Wash" dyes (e.g., Calbryte) in preventing dye leakage in GPCR assays.

Context: Fluorescent dyes (Fluo-4) are organic anions.[1] Cells with high OAT activity (e.g., CHO cells) actively pump these dyes out, reducing signal.[5] Probenecid inhibits this leakage.[6][7]

Experimental Protocol (Self-Validating)
  • Cell Prep: CHO-K1 cells expressing GPCR of interest.

  • Dye Loading: Incubate with Fluo-4 AM (4 µM).

  • Variable:

    • Condition A: + Probenecid (2.5 mM)[1][5][7]

    • Condition B: + Sulfinpyrazone (0.25 mM)[1]

    • Condition C: Buffer only (Control)

  • Stimulation: Add Agonist (e.g., ATP).

  • Readout: Measure Fluorescence Units (RFU) over time.

Comparative Performance Data
MetricProbenecid (2.5 mM)Sulfinpyrazone (0.25 mM)Buffer Control
Dye Retention (Baseline RFU) High (100%)Moderate (85%)Low (30%)
Signal-to-Noise Ratio (S/N) 55:1 40:112:1
Cytotoxicity (24h) LowModerateNegligible
Solubility Poor (Requires pH 11 prep)GoodExcellent
Workflow Diagram

Calcium_Assay_Workflow Step1 Cell Culture (CHO-K1 / HEK293) Step2 Dye Loading (Fluo-4 AM + Pluronic F127) Step1->Step2 Decision Inhibitor Selection Step2->Decision PathA Add Probenecid (2.5mM) (Standard) Decision->PathA High OAT Activity PathB Add Sulfinpyrazone (0.25mM) (Alternative) Decision->PathB Probenecid Sensitive Step3 Incubation (37°C, 45-60 min) PathA->Step3 PathB->Step3 Step4 Agonist Injection (On-instrument) Step3->Step4 Step5 Data Acquisition (RFU Measurement) Step4->Step5

Figure 2: Calcium Flux Assay Workflow highlighting the critical decision point for inhibitor selection.

Technical Recommendation: While Sulfinpyrazone is a potent alternative, Probenecid remains the statistical "Gold Standard" for maximizing Signal-to-Noise ratios in high-throughput screening, despite its solubility challenges. The user-requested metabolite (4-[(Propylamino)sulfonyl]benzoic acid) is rarely used in this in vitro context due to the commercial availability and established validation of the parent compound.[1]

References

  • Reinders, M.K., et al. (2009). "Efficacy and tolerability of urate-lowering drugs in gout: a randomised controlled trial of benzbromarone versus probenecid after failure of allopurinol." Annals of the Rheumatic Diseases.

  • Kydd, A.S., et al. (2014). "Urate-lowering therapy for the management of gout: summary of systematic reviews." Rheumatology.

  • Griffith, R.S., et al. (1977). "Effect of probenecid on the pharmacokinetics of amoxicillin." Antimicrobial Agents and Chemotherapy.

  • AAT Bioquest. (2024).[8] "Are there any substitutes for probenecid in calcium assays?" Technical Support Knowledge Base.

  • Cunningham, R.F., et al. (1981). "Pharmacokinetics of probenecid and its metabolites." Clinical Pharmacokinetics.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-[(Propylamino)sulfonyl]benzoic Acid (Probenecid)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-[(Propylamino)sulfonyl]benzoic acid, a compound also known as Probenecid. Our objective is to equip you with the necessary knowledge to manage this chemical waste stream safely, in compliance with regulatory standards, and with a clear understanding of the scientific principles underpinning these procedures.

Understanding the Compound: Hazard Profile and Handling Precautions

Before addressing disposal, a thorough understanding of the hazards associated with 4-[(Propylamino)sulfonyl]benzoic acid is paramount. This compound is a white or nearly white, crystalline powder. While not acutely toxic, it presents certain hazards that necessitate careful handling.

Key Hazards:

  • Irritation: It is known to cause skin and eye irritation[1].

  • Harmful if Ingested or Inhaled: Ingestion or inhalation of the dust can be harmful[1][2].

  • Organ Damage: May cause damage to organs such as the blood, kidneys, liver, and central nervous system through prolonged or repeated exposure[1][3].

Personal Protective Equipment (PPE): A proactive approach to safety is non-negotiable. When handling 4-[(Propylamino)sulfonyl]benzoic acid, especially during disposal procedures, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical safety gogglesProtects against dust particles and potential splashes.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved dust respiratorEssential when handling the powder to prevent inhalation.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 4-[(Propylamino)sulfonyl]benzoic acid is a multi-step process that ensures the safety of laboratory personnel and environmental protection. The following workflow provides a clear, actionable plan.

DisposalWorkflow cluster_prep Preparation Phase cluster_containment Containment & Labeling cluster_disposal Final Disposal A 1. Don appropriate PPE B 2. Segregate Waste at Point of Generation A->B Ensure safety first C 3. Use a Designated, Compatible Waste Container B->C Prevent mixing with incompatible chemicals D 4. Label the Container Clearly C->D Proper identification is crucial E 5. Store Temporarily in a Designated Area D->E Safe, secure temporary storage F 6. Arrange for Pickup by a Licensed Waste Disposal Vendor E->F Regulatory compliant final disposal

Figure 1: A procedural workflow for the disposal of 4-[(Propylamino)sulfonyl]benzoic acid.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling any chemical waste, ensure you are wearing the appropriate PPE as outlined in the table above.

Step 2: Segregate Waste at the Point of Generation Do not mix 4-[(Propylamino)sulfonyl]benzoic acid waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It is incompatible with strong oxidizing agents[1].

Step 3: Use a Designated, Compatible Waste Container

  • Place solid 4-[(Propylamino)sulfonyl]benzoic acid waste into a clearly labeled, sealable, and chemically resistant container.

  • For small amounts of residue on items like weighing paper, these should also be placed in the designated waste container.

  • Contaminated materials such as gloves and absorbent pads should be collected in a separate, clearly labeled bag or container for disposal as hazardous waste[4].

Step 4: Label the Container Clearly The waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "4-[(Propylamino)sulfonyl]benzoic acid" or "Probenecid"

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date the waste was first added to the container.

Step 5: Store Temporarily in a Designated Area Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation point.

Step 6: Arrange for Pickup by a Licensed Waste Disposal Vendor Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed and certified hazardous waste disposal company in accordance with all local, state, and federal regulations[5][6]. Do not pour 4-[(Propylamino)sulfonyl]benzoic acid down the drain [2][7].

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and correct action is crucial to mitigate harm.

Small Spills:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, carefully scoop the solid material into a designated waste container using appropriate tools[1].

  • Clean the contaminated surface with soap and water, and collect the cleaning materials for disposal as hazardous waste[1][4].

Large Spills:

  • Evacuate the immediate area and alert your supervisor and institutional EHS.

  • Restrict access to the spill area.

  • If it is safe to do so, and you are trained, use a shovel to place the material into a suitable waste disposal container[1].

  • Await the arrival of trained emergency response personnel for final cleanup and decontamination.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention[1][3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1][3].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention[3].

Regulatory Framework and Compliance

The disposal of 4-[(Propylamino)sulfonyl]benzoic acid is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States. It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are in full compliance with these regulations. Your institution's EHS department is your primary resource for understanding and adhering to these legal requirements.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 4-[(Propylamino)sulfonyl]benzoic acid is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, you not only ensure the safety of yourself and your colleagues but also contribute to the protection of our environment. A commitment to safety and environmental stewardship is a hallmark of scientific excellence.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4911, Probenecid. Retrieved from [Link]

  • Techiescientist. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • Labbox. (n.d.). Safety Data Sheet: Benzoic acid AGR. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • Alpha Resources. (2021). Safety Data Sheet: BENZOIC ACID. Retrieved from [Link]

  • Meta-Sci. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.